2-Thiocytosine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211571. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPSTSVLRXOYGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059823 | |
| Record name | 6-Amino-2(1H)-pyrimidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333-49-3 | |
| Record name | 2-Thiocytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiocytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiocytosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thiocytosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyrimidinethione, 6-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Amino-2(1H)-pyrimidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminopyrimidine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Photophysical Characteristics of 2-Thiocytosine in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the photophysical behavior of 2-thiocytosine (2tCyt) in aqueous environments. As a thionated analogue of the canonical nucleobase cytosine, 2tCyt exhibits unique photochemical properties, making it a molecule of significant interest for applications in photodynamic therapy, photosensitization, and as a structural probe in nucleic acids. This document summarizes its absorption characteristics, details its complex excited-state deactivation pathways, presents key quantitative data, and outlines the experimental and computational methodologies used for its characterization.
Absorption Characteristics in Aqueous Solution
In aqueous solution at neutral pH, this compound exists predominantly in its 1-H-amino-thion tautomeric form.[1][2] Its UV absorption spectrum in this environment is characterized by two main absorption maxima and a distinct absorption tail.[1] The interaction with the polar, protic solvent (water) leads to a noticeable blue-shift of the lowest-energy absorption band compared to its position in less polar solvents.[1]
The absorption spectrum has been analyzed by fitting the experimental data to a sum of Gaussian functions to deconstruct the contributions of different electronic transitions.[1] The primary absorption bands are assigned to π→π* and n→π* transitions, with significant contributions from orbitals localized on the thiocarbonyl group (nSπ* and πSπ*).[1][3]
Table 1: UV-Visible Absorption Properties of this compound in Aqueous Solution (PBS, pH 7.4)
| Parameter | Value | Description | Reference |
|---|---|---|---|
| λmax, 1 | ~275 nm | First absorption maximum, corresponding to the most intense lowest-energy band (πSπ* transition). | [1] |
| λmax, 2 | ~242 nm | Second absorption maximum. | [1] |
| λshoulder | ~218 nm | A shoulder is observed at shorter wavelengths. | [1] |
| Absorption Tail | Extends to ~330 nm | The low-energy tail of the absorption spectrum. | [1] |
| Molar Absorptivity (ε) | Not explicitly stated in snippets; requires consulting the full cited literature. | A measure of how strongly the molecule absorbs light at a given wavelength. |[1] |
Note: The precise peak positions are derived from Gaussian fitting of the experimental spectrum as detailed in the cited literature.
Excited-State Deactivation Pathways
Upon absorption of UV radiation, the photophysical behavior of this compound is markedly different from that of canonical cytosine. Instead of undergoing rapid internal conversion back to the ground state, the dominant deactivation channel for 2tCyt in its thion form is a highly efficient intersystem crossing (ISC) to the triplet manifold.[2][3][4] This process is facilitated by the presence of the sulfur atom in the thiocarbonyl group, which enhances spin-orbit coupling.[3]
Recent computational and theoretical studies have elucidated two primary mechanisms that rationalize the near-unity triplet quantum yields observed for 2tCyt.
Quantum-chemical simulations suggest a critical role for the aqueous solvent in modulating the deactivation pathway.[5]
-
Water-Chromophore Electron Transfer (WCET): Direct interaction between explicit water molecules and the excited thiocarbonyl group can enable an electron transfer from a water molecule to the 2tCyt chromophore.[5]
-
Intersystem Crossing (ISC): The formation of this WCET state facilitates a novel intersystem crossing channel, potentially occurring within the triplet manifold.[5]
-
Electron-Driven Proton Transfer (EDPT): The WCET process may be followed by a subsequent and virtually barrierless proton transfer from the water radical cation, resulting in the formation of a hydroxyl radical. This has significant implications for potential photoinduced damage to nearby biological molecules.[5]
An alternative model proposes that the long-lived triplet states are formed without invoking a direct ISC process from the singlet excited state.[6][7]
-
Homolytic Rupture: Upon UVA irradiation, the N-H bond of the thiobase can break homolytically, yielding radical fragments.[6][7]
-
Radical Recombination: These radical fragments can then recombine. Recombination along the singlet potential energy surface leads to a barrierless pathway back to the ground state, explaining any ultrafast decay components.[6][8] However, recombination along the triplet channels leads to the formation of stable, long-lived triplet-state tautomers of 2tCyt.[6][7][8] This model successfully explains the observed near-unity triplet yields.[7]
The following diagrams illustrate these complex deactivation pathways.
Summary of Quantitative Photophysical Data
The photophysics of 2tCyt are dominated by the efficient population of the triplet state, which dictates its other photophysical parameters.
Table 2: Key Photophysical Parameters for this compound in Aqueous Solution
| Parameter | Value / Description | Rationale | Reference |
|---|---|---|---|
| Triplet Quantum Yield (ΦT) | Near-unity (~1) | Highly efficient intersystem crossing and/or radical recombination pathways populate the triplet state. | [6][7] |
| Fluorescence Quantum Yield (ΦF) | Negligible (<0.01) | Radiative decay from the singlet state (fluorescence) cannot compete with the ultrafast non-radiative deactivation channels. | [3][4][6] |
| Singlet Excited-State Lifetime (τS) | Ultrafast (fs to ps) | The population of the S₁ state is rapidly depleted by the efficient ISC or homolysis processes. | [6][8] |
| Triplet Excited-State Lifetime (τT) | Long-lived (µs to ms) | The triplet state is stable and decays slowly back to the ground state. |[6][7] |
Methodologies and Protocols
The characterization of 2tCyt's photophysical properties relies on a combination of advanced spectroscopic experiments and high-level computational chemistry.
-
Steady-State UV-Vis Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε).
-
Sample Preparation: this compound is dissolved in a buffered aqueous solution, such as a phosphate-buffered saline (PBS) solution at pH 7.4, to ensure the predominance of the desired tautomer and to maintain stable pH.[1]
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
-
Procedure: The absorbance of the 2tCyt solution is measured across a wavelength range (e.g., 200-400 nm) in a quartz cuvette of a known path length (typically 1 cm). A reference cuvette containing only the PBS buffer is used to correct for solvent absorption. Spectra are recorded for a series of concentrations to verify adherence to the Beer-Lambert law and calculate ε.
-
-
Femtosecond Transient Absorption (TA) Spectroscopy
-
Objective: To monitor the evolution of excited-state populations (S₁ and T₁) and identify transient species in real-time.
-
Principle: This is a pump-probe technique. An ultrashort 'pump' laser pulse excites the sample to the S₁ state. A second, delayed 'probe' pulse (typically a white-light continuum) passes through the sample. The difference in the probe's absorption spectrum with and without the pump pulse (ΔA) is recorded.[9]
-
Procedure: By systematically varying the time delay between the pump and probe pulses, a 2D map of ΔA versus time and wavelength is generated. This map reveals the decay of the S₁ state (seen as a bleach of the ground state absorption and stimulated emission) and the rise and subsequent decay of the T₁ state (seen as a new triplet-triplet absorption band).[9][10]
-
-
Quantum-Chemical Simulations
-
Objective: To assign experimental spectra, elucidate reaction mechanisms, and map potential energy surfaces of the excited states.
-
Methodologies: High-level ab initio methods are required to accurately describe the complex electronic structure of the excited states.
-
Geometry Optimization: Methods like Møller–Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with an appropriate basis set (e.g., cc-pVQZ) are used to determine the stable ground-state geometry of the 1-H-amino-thion tautomer.[1]
-
Excited-State Calculations: Multireference methods are often necessary. Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) is used for accurate calculation of vertical excitation energies and oscillator strengths to assign absorption bands.[1] The Algebraic Diagrammatic Construction method to second order (ADC(2)) and Multireference Configuration Interaction (MR-CISD) are employed to explore the potential energy surfaces, locate conical intersections, and investigate deactivation pathways like WCET and EDPT.[5]
-
-
Conclusion
The photophysical profile of this compound in aqueous solution is fundamentally governed by the ultra-efficient population of a long-lived triplet state. This behavior, which contrasts sharply with canonical nucleobases, is attributed to the presence of the thiocarbonyl group and is intricately modulated by interactions with the surrounding water molecules. The proposed mechanisms, whether involving direct solvent-mediated intersystem crossing or the formation and recombination of radical species, highlight the unique photochemistry of 2tCyt. This high triplet quantum yield underpins its efficacy as a photosensitizer, while the potential formation of hydroxyl radicals via an EDPT pathway is a critical consideration for its application in biological systems and drug development. A thorough understanding of these pathways is essential for harnessing its properties and mitigating potential phototoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01442E [pubs.rsc.org]
- 3. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01442E [pubs.rsc.org]
- 4. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. [1808.06824] Solvation Effects Alter the Photochemistry of this compound [arxiv.org]
- 6. Disruptive Model That Explains for the Long-Lived Triplet States Observed for this compound upon UVA Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruptive Model That Explains for the Long-Lived Triplet States Observed for this compound upon UVA Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
excited-state dynamics of 2-thiocytosine and its tautomers
An In-depth Technical Guide to the Excited-State Dynamics of 2-Thiocytosine and its Tautomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (2TC), a sulfur-substituted analogue of the canonical nucleobase cytosine, exhibits complex and environment-dependent photophysics, making it a molecule of significant interest for photosensitizing and therapeutic applications. Unlike canonical nucleobases, which are characterized by their photostability through efficient internal conversion, 2TC's response to UV irradiation is dominated by ultrafast intersystem crossing to populate reactive triplet states, a process governed by its tautomeric form. This guide provides a comprehensive overview of the excited-state dynamics of 2TC, detailing the distinct deactivation pathways of its primary tautomers, summarizing key photophysical parameters, outlining experimental and computational methodologies, and exploring the profound influence of the molecular environment.
The Critical Role of Tautomerism
Molecular tautomerism is a pivotal factor in the photochemistry of this compound.[1] The stability and prevalence of different tautomers are highly sensitive to the surrounding environment, such as the gas phase versus a solvent.[2] This environmental dependence directly dictates the available excited-state deactivation pathways following UV light absorption.
-
In Solution: The 1H-amino-thion tautomer is the most stable and predominant form in various solvents, including water, methanol, and acetonitrile.[2] Its photodynamics are defined by the presence of the C=S (thiocarbonyl) group.
-
In the Gas Phase: The amino-thiol tautomer is the dominant species.[1][3][2] The absence of the thiocarbonyl group in this form leads to a dramatically different deactivation mechanism compared to the thion tautomer.
The stark difference in the photophysical behavior between these two forms underscores the necessity of considering the specific tautomer present under given experimental conditions.
Excited-State Dynamics of the Thion Tautomer (in Solution)
The photochemistry of thiobases like 2TC in solution is notable for the near-unity quantum yield of long-lived triplet states following UVA excitation.[4][5] This process is exceptionally fast and efficient, driven by the heavy-atom effect of sulfur.
The deactivation pathway for the thion tautomer is characterized by an efficient intersystem crossing (ISC) to the triplet manifold.[1][3][6] The thiocarbonyl group plays a crucial role by suppressing the internal conversion pathways back to the ground state that are typically efficient in canonical nucleobases.[1][3] The general mechanism proceeds as follows:
-
Photoexcitation: The molecule absorbs a UV photon, promoting it from the ground state (S₀) to an excited singlet state, typically a bright ¹ππ* state.
-
Internal Conversion (IC): The molecule may undergo rapid, often sub-100 fs, internal conversion to a lower-lying singlet state, such as the ¹nπ* state, which often acts as a doorway for intersystem crossing.
-
Intersystem Crossing (ISC): From this singlet state, the molecule undergoes highly efficient sub-picosecond ISC to the triplet manifold (e.g., T₁(ππ*)). This step is significantly enhanced by the strong spin-orbit coupling introduced by the sulfur atom.
This efficient population of the triplet state is responsible for the photosensitizing properties of 2TC, as the long-lived triplet can transfer its energy to molecular oxygen, generating reactive oxygen species (ROS).
Excited-State Dynamics of the Thiol Tautomer (in Gas Phase)
In the gas phase, the dominant thiol tautomer of 2TC exhibits a photophysical behavior that contrasts sharply with its thion counterpart in solution.[1][3] The deactivation mechanism for this tautomer does not involve the efficient ISC seen in the thion form because it lacks the thiocarbonyl group.[1][3]
Instead, time-resolved photoelectron spectroscopy reveals two primary competing pathways:
-
Ultrafast Internal Conversion: A significant portion of the excited-state population returns to the ground state via highly efficient and ultrafast internal conversion, a pathway common to canonical nucleobases that ensures their photostability.[1][3]
-
Long-Lived State: A fraction of the population is trapped in a long-lived state with a lifetime on the nanosecond scale.[1][3] This latter pathway distinguishes the photodynamics of thiol-2TC from its canonical analogue, enol-cytosine, and suggests a more complex potential energy surface.[1][3]
Quantitative Photophysical Data
The ultrafast nature of the deactivation processes in 2TC results in extremely short excited-state lifetimes and vanishingly small fluorescence quantum yields.[4] The table below summarizes available quantitative data for 2TC and related thiobases.
| Compound | Tautomer / Phase | Excitation λ (nm) | Process | Lifetime | Triplet Quantum Yield (Φ_T) | Reference |
| Thiobases (general) | Thion / Solution | UVA/UVB | S₁ Fluorescence | Hundreds of femtoseconds | ~1.0 | [4][5] |
| 2-Thiocytidine | Thion / Aqueous | 267 / 362 | S₁ Fluorescence | Sub-ps and a few ps component | Not specified | [4][5] |
| 2-Thiouracil | Thion / Solution | 316 | S₁ -> Tₙ ISC | 300 - 400 fs | Not specified | [6] |
| 6-Thioguanine | Thion / Aqueous | UV | S₂ -> S₁ IC | ~80 fs | Not specified | [7] |
| 6-Thioguanine | Thion / Aqueous | UV | S₁ -> Tₙ ISC | ~522 fs | Not specified | [7] |
| This compound | Thiol / Gas Phase | 292-207 | Internal Conversion | Ultrafast (< 1 ps) | Not applicable | [1][3] |
| This compound | Thiol / Gas Phase | 292-207 | Long-Lived State Decay | Nanoseconds | Not applicable | [1][3] |
Experimental and Computational Protocols
The elucidation of 2TC's complex dynamics relies on a synergy between advanced experimental techniques and high-level quantum chemical calculations.
Key Experimental Protocols
-
Femtosecond Transient Absorption Spectroscopy (TAS):
-
Objective: To monitor the evolution of excited states in the solution phase by measuring changes in optical absorption over time.
-
Methodology: A high-intensity, ultrashort 'pump' laser pulse excites the 2TC molecules in a sample solution. A second, time-delayed, broadband 'probe' pulse passes through the sample. The difference in the absorption spectrum of the probe light with and without the pump pulse is recorded as a function of the time delay between the two pulses. This differential absorption signal reveals the formation and decay of transient species, such as excited singlet and triplet states.[6][7]
-
-
Time-Resolved Photoelectron Spectroscopy (TRPES):
-
Objective: To study excited-state dynamics in gas-phase molecules by measuring the kinetic energy of ejected electrons.
-
Methodology: Molecules in a molecular beam are excited by a femtosecond 'pump' pulse. A delayed 'probe' pulse with sufficient energy ionizes the excited molecule. The kinetic energy of the resulting photoelectrons is measured. By plotting the electron kinetic energy versus the pump-probe delay, a map of the electronic state evolution is created, providing detailed insight into processes like internal conversion and intersystem crossing.[1][3][2]
-
-
Femtosecond Fluorescence Up-Conversion:
-
Objective: To measure very short fluorescence lifetimes, typically in the sub-picosecond range.
-
Methodology: The fluorescence emitted from the sample after excitation by a pump pulse is collected and mixed with a time-delayed 'gate' pulse in a non-linear crystal. The sum-frequency signal (up-converted light) is generated only when the fluorescence and gate pulses overlap in time. By varying the delay of the gate pulse, the fluorescence decay profile can be sampled with femtosecond resolution.[4][8]
-
Computational Methodologies
Theoretical calculations are indispensable for interpreting experimental results and providing a detailed picture of the potential energy surfaces.
-
Multireference Methods (MS-CASPT2, MR-CISD): Methods like the Multi-State Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) are essential for accurately describing the electronic structure of excited states, locating conical intersections, and calculating vertical excitation energies.[9]
-
Algebraic Diagrammatic Construction (ADC(2)): This is a reliable method for investigating potential energy surfaces and simulating excited-state absorption spectra, particularly for studying the influence of solvent molecules.[10][11]
-
Nonadiabatic Dynamics Simulations: These simulations model the time evolution of the molecule after photoexcitation, providing theoretical lifetimes and revealing the branching ratios between different deactivation channels.[9]
Conclusion and Implications for Drug Development
The excited-state dynamics of this compound are a tale of two tautomers. The thion form, prevalent in solution, is a highly efficient photosensitizer due to its ultrafast and near-quantitative population of a reactive triplet state. Conversely, the gas-phase thiol form deactivates primarily through harmless internal conversion, though with a unique long-lived component. This dichotomy highlights the profound control that molecular structure and environment exert on photochemical fate.
For drug development professionals, this understanding is critical. The efficiency of 2TC and its derivatives as photochemotherapeutic agents is directly linked to the properties of the thion tautomer. Optimizing these molecules for applications in photodynamic therapy requires strategies to ensure the thion form is dominant and that the triplet state properties (lifetime, energy) are tuned for maximum ROS generation in a biological setting. The insights gained from these fundamental studies provide a rational basis for the design of next-generation thiobase photosensitizers.
References
- 1. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01442E [pubs.rsc.org]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. Excited State Lifetimes of Sulfur-Substituted DNA and RNA Monomers Probed Using the Femtosecond Fluorescence Up-Conversion Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excited State Lifetimes of Sulfur-Substituted DNA and RNA Monomers Probed Using the Femtosecond Fluorescence Up-Conversion Technique [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. iris.cnr.it [iris.cnr.it]
- 8. Excited State Lifetimes of Sulfur-Substituted DNA and RNA Monomers Probed Using the Femtosecond Fluorescence Up-Conversion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photophysics of cytosine tautomers: new insights into the nonradiative decay mechanisms from MS-CASPT2 potential energy calculations and excited-state molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [1808.06824] Solvation Effects Alter the Photochemistry of this compound [arxiv.org]
- 11. researchgate.net [researchgate.net]
tautomeric equilibrium of 2-thiocytosine in different solvents
An In-depth Technical Guide on the Tautomeric Equilibrium of 2-Thiocytosine in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the tautomeric equilibrium of this compound, a sulfur-substituted analog of cytosine, in various solvent environments. Understanding the predominant tautomeric forms of such molecules is critical in drug design and development, as tautomerism can significantly influence molecular properties, including base-pairing interactions, receptor binding, and overall biological activity.[1][2][3][4]
Tautomeric Forms of this compound
This compound can exist in several tautomeric forms due to proton migration between the exocyclic amino and sulfur groups and the ring nitrogen atoms.[5] The primary equilibrium is the thione-thiol tautomerism, alongside the amino-imino tautomerism. The six main tautomers are depicted below. The environment plays a crucial role in determining which tautomer is most stable.[1][5] In the gas phase, the amino-thiol form is favored, while in solution, the amino-thione form predominates.[1][2][3][6]
Caption: Tautomeric equilibrium between the major forms of this compound.
Quantitative Analysis of Tautomeric Equilibrium
Computational studies, corroborated by experimental data, have provided quantitative insights into the relative stability of this compound tautomers in different environments. The polarity of the solvent significantly impacts the equilibrium. The 1H-amino-thione tautomer, possessing a large permanent dipole moment, is substantially stabilized in polar solvents.[7]
Computational results indicate that the 1H-amino-thione tautomer is the most stable form in all tested solvents.[6][7] In contrast, the amino-thiol form is the most stable tautomer in the gas phase.[2][7] The relative energies of the different tautomers in the gas phase and various solvents, calculated at the CCSD(T)/cc-pVTZ//MP2/cc-pVTZ + COSMO level of theory, are summarized below.[7]
| Tautomer | Gas Phase | Ethyl Acetate (EtOAc) | Acetonitrile (ACN) | Dimethyl Sulfoxide (DMSO) | Ethanol (EtOH) | Methanol (MeOH) | Water (H₂O) |
| 1H-amino-thione | 5.3 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| Amino-thiol (rotamer B) | 0.0 | 2.1 | 4.0 | 4.6 | 4.8 | 4.9 | 5.0 |
| Amino-thiol (rotamer C) | 0.1 | 2.2 | 4.1 | 4.7 | 4.9 | 5.0 | 5.1 |
| Imino-thione (rotamer D) | 6.8 | 4.3 | 4.7 | 5.0 | 5.1 | 5.1 | 5.2 |
| Imino-thione (rotamer E) | 11.2 | 8.2 | 8.5 | 8.7 | 8.8 | 8.8 | 8.9 |
| Imino-thiol | 7.9 | 7.0 | 8.0 | 8.4 | 8.6 | 8.6 | 8.7 |
Data sourced from a computational study by Ashwood et al. (2017).[7] All energies are in kcal/mol relative to the most stable tautomer in that specific medium.
Experimental and Computational Protocols
The determination of tautomeric equilibrium involves a combination of spectroscopic experiments and theoretical calculations.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to study the solvatochromic effects on the absorption spectrum of this compound.[7] The position of absorption maxima can shift depending on the solvent, providing clues about the predominant tautomeric form.[7][8]
Protocol:
-
Sample Preparation: this compound is dissolved in various solvents of spectroscopic grade (e.g., ethyl acetate, acetonitrile, DMSO, ethanol, methanol, and water).[7][8] For aqueous solutions, a phosphate buffer may be used to maintain a constant pH.[7]
-
Data Acquisition: Steady-state absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer.[8] The spectra are typically scanned over a range of approximately 200-400 nm. A background spectrum of the pure solvent is recorded and subtracted from the sample spectrum.[8]
-
Data Analysis: The absorption maxima are identified. The observed solvatochromic shifts (shifts in absorption maxima with solvent polarity) are analyzed.[7][8] These shifts can be correlated with solvent property scales (e.g., Catalán, Kamlet-Taft) to understand the nature of solute-solvent interactions.[7] The experimental spectra are often compared with theoretically calculated spectra for different tautomers to assign the bands and confirm the dominant species.[7]
NMR Spectroscopy
While not extensively detailed for this compound in the provided results, proton NMR (¹H NMR) is a powerful technique for quantifying tautomeric equilibria in solution, as the tautomers are often in slow exchange on the NMR timescale, leading to distinct signals for each form.[9][10]
General Protocol:
-
Sample Preparation: Solutions of the compound are prepared in various deuterated solvents (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.[11]
-
Data Acquisition: ¹H NMR spectra are recorded. For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei, which may require adjusting acquisition parameters.
-
Data Analysis: The signals corresponding to specific protons in each tautomer are assigned.[11] The relative concentrations of the tautomers are determined by integrating the signals corresponding to each form. The equilibrium constant (K) is then calculated from the ratio of the integrals.[9][11]
Computational Chemistry
Theoretical calculations are essential for determining the relative energies of tautomers and for assigning experimental spectra.[7]
Protocol:
-
Geometry Optimization: The molecular geometries of all possible tautomers are optimized using a suitable level of theory, such as Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT).[7][12]
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), to obtain accurate relative energies.[7]
-
Solvent Effects: The influence of the solvent is incorporated using a continuum solvation model, such as the Conductor-like Screening Model (COSMO).[7] For more detailed analysis, explicit solvent molecules can be included in the calculation to model specific hydrogen-bonding interactions.[7][13]
-
Excited State Calculations: To correlate with UV-Vis spectra, vertical excitation energies and oscillator strengths are calculated using methods like multistate complete active space second-order perturbation theory (MS-CASPT2).[7]
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for investigating the tautomeric equilibrium of a molecule like this compound.
References
- 1. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01442E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. cores.research.asu.edu [cores.research.asu.edu]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide to the Gas-Phase Photophysics of 2-Thiocytosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiocytosine (2TC), a sulfur-substituted analogue of the canonical nucleobase cytosine, is of significant interest in biochemical and pharmaceutical research due to its unique photophysical properties which have implications for photodynamic therapy and as a potential photosensitizer. Understanding the intrinsic photophysics of 2TC in the gas phase, free from solvent interactions, is crucial for elucidating the fundamental mechanisms of its excited-state dynamics. This technical guide provides a comprehensive overview of the gas-phase photophysics of this compound, focusing on its dominant thiol tautomer. It consolidates key quantitative data, details experimental and computational methodologies, and visualizes the critical photophysical pathways.
Tautomerism of this compound
In the gas phase, the thiol tautomer of this compound is the most stable and, therefore, the dominant species.[1] This is in contrast to the solution phase, where the thione form is favored.[1] The gas-phase environment allows for the exclusive study of the thiol tautomer's photodynamics.
Quantitative Photophysical and Spectroscopic Data
The following tables summarize the key quantitative data regarding the excited states of the thiol tautomer of this compound in the gas phase, derived from experimental and computational studies.
Table 1: Experimental Excited-State Time Constants from Time-Resolved Photoelectron Spectroscopy (TRPES)
| Time Constant | Value (femtoseconds) | Associated Process |
| τ₁ | 260 | Ultrafast decay from the initially excited S₂(ππ) state |
| τ₂ | 2900 (2.9 ps) | Decay of the S₁(nπ) state |
| τ₃ | > 1000 ps (nanosecond) | Long-lived component, likely associated with a triplet state or a ground-state intermediate |
Data extracted from Duwal et al.[1]
Table 2: Theoretical Vertical Excitation Energies and Oscillator Strengths
| State | Energy (eV) | Oscillator Strength (f) | Orbital Character |
| S₁ | 4.41 | 0.000 | nπ |
| S₂ | 4.79 | 0.106 | ππ |
| S₃ | 5.37 | 0.000 | nπ |
| S₄ | 5.59 | 0.252 | ππ |
| S₅ | 5.92 | 0.001 | nπ |
| S₆ | 6.13 | 0.301 | ππ |
Computed at the XMS-CASPT2(10,8)/ANO-R1 level of theory. The computed energy values have been shifted by -0.3 eV to match the experimental absorption spectrum.[1]
Table 3: Theoretical Adiabatic Ionization Energies
| State/Geometry | Adiabatic Ionization Energy (eV) |
| S₀ Minimum | 8.35 |
| S₁(nπ) Minimum | 4.04 |
| T₁(ππ) Minimum | 4.88 |
Computed at the XMS-CASPT2(12,9)/ANO-R1 level of theory.[1]
Quantum Yield and Experimental Ionization Energy
Experimental and Computational Protocols
Time-Resolved Photoelectron Spectroscopy (TRPES)
Time-resolved photoelectron spectroscopy is a powerful technique to track the electronic relaxation dynamics of photoexcited molecules.
Methodology:
-
Sample Preparation and Introduction: A solid sample of this compound is heated (approximately 210°C) in a pinhole nozzle to generate a vapor. The vapor is then seeded into a carrier gas (e.g., Helium) and expanded through a skimmer into a high-vacuum chamber, creating a supersonic molecular beam. This process ensures that the molecules are isolated and cooled.
-
Photoexcitation (Pump Pulse): A femtosecond laser pulse (the "pump" pulse) with a specific wavelength (e.g., ~260 nm) is used to excite the this compound molecules in the molecular beam to a specific electronic state (e.g., the S₂(ππ*) state).
-
Photoionization (Probe Pulse): A second, time-delayed femtosecond laser pulse (the "probe" pulse) with a different wavelength (e.g., 330 nm) intersects the excited molecules. This pulse has enough energy to ionize the molecules from their excited states.
-
Electron Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using a magnetic bottle electron spectrometer. The time-of-flight of the electrons is recorded to determine their kinetic energy.
-
Data Acquisition: The photoelectron spectrum is recorded at various time delays between the pump and probe pulses. This provides a "movie" of the excited-state dynamics, as the photoelectron signal changes depending on which electronic state is populated at the time of the probe pulse.
References
The Tautomeric Landscape of 2-Thiocytosine: A Theoretical and Experimental Guide
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiocytosine (2TC), a sulfur-substituted analogue of the canonical nucleobase cytosine, presents a fascinating case study in tautomerism—a phenomenon where a molecule exists in two or more interconvertible forms, called tautomers, that differ in the position of a proton and the location of a double bond. This structural isomerism is not merely a chemical curiosity; it profoundly influences the molecule's physicochemical properties, including its hydrogen bonding patterns, base-pairing capabilities, and reactivity. Understanding the tautomeric preferences of 2TC is crucial for its potential applications in medicinal chemistry, particularly as an anticancer or antileukemic agent, and for elucidating the fundamental roles of thionated nucleobases in biological systems.
This technical guide provides a comprehensive overview of the theoretical and experimental investigations into the tautomerism of this compound. It summarizes key quantitative data, details experimental methodologies, and visualizes the complex relationships and workflows involved in its study.
Theoretical Investigation: Unraveling Tautomer Stability
Computational quantum chemistry has been an indispensable tool for predicting the relative stabilities of this compound tautomers. These studies have consistently shown that the tautomeric equilibrium is highly sensitive to the surrounding environment, shifting dramatically between the gas phase and solution.[1][2]
The primary tautomeric forms of this compound arise from amino-imino and thione-thiol equilibria. The main forms considered are the 1H-amino-thione, amino-thiol, and various imino-thione forms.
Figure 1: Major tautomeric forms of this compound.
Gas Phase vs. Solution
In the gas phase, theoretical calculations and matrix isolation IR spectroscopy experiments have found that the amino-thiol form is the most stable tautomer.[1][2][3] Specifically, the amino-thiol rotamers (B and C, or T2a and T2b) are energetically favored, being at least 5 kcal/mol lower in energy than other forms.[4]
Conversely, in polar solvents, the equilibrium shifts dramatically. The 1H-amino-thione tautomer (the canonical form) becomes the most stable and predominant species.[1][4] This stabilization is attributed to its large permanent dipole moment (approximately 7.3 D), which leads to significant favorable interactions with polar solvent molecules.[4] In solvents like acetonitrile, DMSO, ethanol, methanol, and water, the 1H-amino-thione form is predicted to be virtually the only tautomer present.[1][4]
Data Presentation: Quantitative Tautomer Analysis
The following tables summarize the quantitative data gathered from various theoretical and experimental studies, providing a clear comparison of tautomer stabilities and spectroscopic properties.
Table 1: Calculated Relative Energies of this compound Tautomers
| Tautomer | Gas Phase (kcal/mol)[4] | Water (kcal/mol)[4] | Methanol (kcal/mol)[4] | Ethanol (kcal/mol)[4] | Acetonitrile (kcal/mol)[4] | DMSO (kcal/mol)[4] |
| 1H-amino-thione (Canonical) | 5.3 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| Amino-thiol (rotamer B) | 0.0 | 8.8 | 8.3 | 7.9 | 6.7 | 7.3 |
| Amino-thiol (rotamer C) | 0.2 | 9.0 | 8.5 | 8.1 | 6.9 | 7.5 |
| Imino-thione (rotamer D) | 6.3 | 2.5 | 3.0 | 3.2 | 3.5 | 3.1 |
| Imino-thione (rotamer E) | 8.2 | 3.6 | 4.1 | 4.3 | 4.6 | 4.2 |
| Note: Energies are relative to the most stable tautomer in the respective environment (highlighted in bold). Data is based on RI-MP2/cc-pVQZ//RI-MP2/cc-pVTZ calculations with the COSMO solvation model. |
Table 2: Experimental UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | λmax 1 (nm)[4] | λmax 2 (nm)[4] |
| Ethyl Acetate (EtOAc) | 6.0 | 276 | 312 |
| Acetonitrile (ACN) | 37.5 | 272 | 302 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 273 | 310 |
| Ethanol (EtOH) | 24.6 | 271 | 300 |
| Methanol (MeOH) | 32.7 | 270 | 298 |
| Water (H2O, pH 7.4) | 78.4 | 268 | 295 |
| Note: The observed shifts in absorption maxima with solvent polarity are indicative of the electronic transitions of the predominant 1H-amino-thione tautomer. |
Experimental Investigation and Protocols
A combination of spectroscopic techniques has been employed to validate theoretical predictions and probe the tautomeric state of this compound under different conditions.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy is a powerful method for studying tautomerism in solution. The electronic absorption spectrum of this compound exhibits significant solvatochromism—a shift in the position of absorption bands with a change in solvent polarity.[4][5] In more polar solvents, the first absorption maximum shifts to higher energies (a blueshift), while the second maximum shifts to lower energies (a redshift).[4] This behavior is consistent with the predominance of the highly polar 1H-amino-thione tautomer and has been rationalized using high-level quantum chemistry calculations (MS-CASPT2).[4]
-
Materials: this compound (e.g., Sigma-Aldrich, 97%), spectroscopic grade solvents (EtOAc, ACN, DMSO, EtOH, MeOH), and ultrapure water for buffer preparation.[4]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilute solutions (in the low micromolar range to ensure absorbance is within the linear range of the spectrophotometer) in each of the target solvents. For aqueous solutions, a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4) is often used.[4]
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum for each sample over a relevant wavelength range (e.g., 220-400 nm).
-
Use the pure solvent as a reference to record the baseline and for background correction.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for the distinct absorption bands in each solvent.
-
Analyze the solvatochromic shifts by plotting λmax or transition energy against solvent polarity scales (e.g., the Kamlet-Taft parameters).
-
Compare the experimental spectra with theoretically calculated vertical excitation energies for the different tautomers to confirm the identity of the dominant species in solution.[4]
-
Figure 2: Experimental workflow for UV-Vis spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less discussed in the provided literature for 2TC solution studies, NMR spectroscopy is a cornerstone technique for tautomerism analysis.[6] By analyzing chemical shifts, coupling constants, and signal intensities, one can identify and quantify the different tautomers present in an equilibrium mixture. For slow exchange regimes, distinct sets of signals are observed for each tautomer. For fast exchange, population-weighted average signals are observed, and variable temperature NMR can be used to determine the thermodynamic parameters of the equilibrium.[6] Solid-state NMR has also been used to study the structure of 2TC in its crystalline form.[7]
Computational Chemistry
Theoretical calculations are integral to interpreting experimental results and providing insights where experiments are challenging.
-
Structure Optimization:
-
Generate the 3D structures of all plausible tautomers of this compound.
-
Perform geometry optimization for each tautomer using a suitable quantum mechanical method (e.g., Density Functional Theory with a functional like B3LYP, or Møller-Plesset perturbation theory, MP2) and a sufficiently large basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ).[8]
-
-
Energy Calculation:
-
Calculate the single-point energies of the optimized structures at a higher level of theory (e.g., Coupled Cluster with single, double, and perturbative triple excitations, CCSD(T)) for greater accuracy.[9]
-
Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to Gibbs free energy.
-
-
Solvation Effects:
-
To model solution-phase behavior, incorporate a solvation model. Implicit models like the Polarizable Continuum Model (PCM) or the SMD model are computationally efficient.[8] Explicit models, where individual solvent molecules are included, can provide higher accuracy for specific interactions like hydrogen bonding.[4]
-
-
Property Prediction:
-
Calculate properties that can be compared with experimental data, such as NMR chemical shifts, IR vibrational frequencies, and electronic vertical excitation energies (using methods like TD-DFT or MS-CASPT2).[4]
-
-
Analysis:
-
Compare the relative Gibbs free energies of the tautomers in the gas phase and in different solvents to predict the position of the tautomeric equilibrium.
-
Figure 3: Logical workflow for computational tautomer analysis.
Conclusion
The tautomerism of this compound is a clear example of how environmental factors dictate molecular structure. Theoretical and experimental investigations are in strong agreement: the amino-thiol form is favored in the gas phase, while the canonical 1H-amino-thione form overwhelmingly predominates in polar solutions and the solid state.[4][10] This dramatic shift is primarily driven by the large dipole moment of the thione form, which is stabilized by polar surroundings. A thorough understanding of this tautomeric behavior, achieved through the synergy of computational modeling and spectroscopic analysis, is fundamental for predicting its interactions in complex biological environments and for the rational design of new therapeutic agents based on the this compound scaffold.
References
- 1. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01442E [pubs.rsc.org]
- 2. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Sulphur Atom on the Structure of Biomolecule this compound in the Gas-Phase, Solid-State, and Hydrated Forms and in DNA–DNA Microhelices as Compared to Canonical Ones - PMC [pmc.ncbi.nlm.nih.gov]
electronic structure and properties of 2-thiocytosine
An In-depth Technical Guide to the Electronic Structure and Properties of 2-Thiocytosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (2TC) is a sulfur-substituted analogue of the canonical nucleobase cytosine, where the oxygen atom at the C2 position is replaced by a sulfur atom.[1] This modification imparts unique electronic and structural properties that distinguish it from its natural counterpart, making it a molecule of significant interest in medicinal chemistry and molecular biology.[1][2] Found in the anticodon loop of bacterial tRNA, this compound plays a role in biological processes.[1] Its distinct characteristics, including altered hydrogen bonding capabilities and photophysical behavior, have positioned it as a potential anticancer and antileukemic agent.[3][4] This guide provides a comprehensive overview of the electronic structure, tautomerism, and physicochemical properties of this compound, supported by experimental and theoretical data, to aid in its application in research and drug development.
Tautomerism: A Fundamental Property
Like cytosine, this compound can exist in several tautomeric forms due to proton migration, primarily through amino-imino and thione-thiol equilibria.[5] The relative stability of these tautomers is highly dependent on the surrounding environment, such as the gas phase, solution, or solid state.[2][5] Understanding the predominant tautomeric form is crucial as it dictates the molecule's geometry, electronic properties, and interaction patterns.
Six primary tautomers of this compound are typically considered in theoretical studies.[6] In the gas phase, the amino-thiol form is predicted to be the most stable.[7][8] Conversely, in solution and the solid state, the 1H-amino-thione form (TC1) is the most abundant, largely due to its significant dipole moment which is stabilized by polar solvents.[5][7]
Caption: Tautomeric equilibria of this compound.
Relative Stability of Tautomers
Theoretical calculations have been instrumental in determining the energetic landscape of this compound tautomers. The stability order can vary significantly with the computational method and the phase being modeled.
| Tautomer | Description | Relative Stability Order (Vapour Phase, AM1) |
| TC1 | 4-amino-1H-pyrimidine-2-thione | 2 |
| TC2 | 4-amino-3H-pyrimidine-2-thione | 3 |
| TC3 | 4-aminopyrimidine-2-thiol | 1 (Most Stable) |
| TC4 | 4-imino-1,4-dihydropyrimidine-2-thione | 4 |
| TC5 | 2-mercapto-4-iminopyrimidine | 5 |
| TC6 | 6-imino-1,6-dihydropyrimidine-2-thiol | 6 |
| Data sourced from semi-empirical AM1 calculations. The stability sequence is TC3 > TC1 > TC2 > TC4 > TC5 > TC6.[6] |
In the solid phase, the stability pattern shifts, with DFT calculations predicting the TC1 and TC3 forms to be significantly more stable than the others.[5] In various solvents, the 1H-amino-thione (TC1) tautomer is consistently predicted to be the most stable form.[7]
Molecular Geometry
The substitution of oxygen with a larger sulfur atom influences the molecular geometry of the pyrimidine ring.[1] Bond lengths and angles have been determined through computational optimizations. The tables below present the calculated geometric parameters for the stable TC1 tautomer.
Bond Lengths of Tautomer TC1
| Bond | Length (Å) (AM1 Calculation) |
| N1-C2 | 1.425 |
| C2-N3 | 1.381 |
| N3-C4 | 1.356 |
| C4-C5 | 1.463 |
| C5-C6 | 1.373 |
| C6-N1 | 1.371 |
| C2-S2 | 1.605 |
| C4-N4 | 1.370 |
| Data sourced from AM1 semi-empirical method calculations.[6] |
Bond Angles of Tautomer TC1
| Angle | Value (°) (AM1 Calculation) |
| N1-C2-N3 | 119.46 |
| C2-N3-C4 | 119.69 |
| N3-C4-C5 | 121.57 |
| C4-C5-C6 | 117.36 |
| C5-C6-N1 | 121.03 |
| C6-N1-C2 | 120.85 |
| S2-C2-N1 | 116.96 |
| N4-C4-N3 | 119.69 |
| Data sourced from AM1 semi-empirical method calculations.[6] |
Electronic Properties
The electronic landscape of this compound is key to its reactivity and interactions. Properties such as charge distribution, dipole moment, and frontier molecular orbitals are critical for understanding its biological and chemical behavior.
Mulliken Atomic Charges
Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into its polarity, reactivity, and intermolecular interactions.[9][10] The distribution of charges indicates electrophilic and nucleophilic sites. For this compound, the electronegative nitrogen and sulfur atoms are expected to carry negative charges, while hydrogen atoms and adjacent carbons carry partial positive charges. This charge distribution is fundamental to its hydrogen bonding patterns and potential as a ligand.[11]
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule. The 1H-amino-thione tautomer (TC1) of this compound possesses a large permanent dipole moment, calculated to be as high as 7.3 D in a vacuum at the CCSD(T)/cc-pVTZ level and 8.67 D in the solid state.[5][7] This high polarity explains its enhanced stability in polar solvents and influences its solubility and interactions with polar biomolecules.[7]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and electronic transitions.[12] The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for the lowest energy electronic excitation.[12][13] A smaller gap suggests higher reactivity.[14]
| Molecular Orbital | Energy (eV) (AM1 Calculation for TC1) |
| HOMO | -8.55 |
| HOMO-1 | -8.62 |
| HOMO-2 | -9.89 |
| HOMO-3 | -10.72 |
| HOMO-4 | -12.02 |
| Data represents the five highest occupied molecular orbitals calculated by the AM1 method for the TC1 tautomer.[6] The HOMO-LUMO gap can be inferred from the difference between the HOMO energy and the calculated LUMO energy. |
Spectroscopic Properties
Spectroscopic analysis provides experimental validation of the structural and electronic properties of this compound.
-
UV-Vis Spectroscopy : The UV absorption spectrum of this compound is sensitive to the solvent environment, exhibiting significant solvatochromic shifts.[7] In more polar solvents, the first absorption maximum shifts to higher energies, while the second maximum shifts to lower energies.[7] In the gas phase, the experimental UV-vis absorption spectrum shows peaks that can be correlated with calculated vertical excitation energies.[15]
-
Vibrational Spectroscopy (IR and Raman) : The infrared and Raman spectra of this compound have been recorded and accurately assigned with the aid of Density Functional Theory (DFT) computations, including simulations of the crystal unit cell.[1]
-
NMR Spectroscopy : Solid-state this compound has been investigated using 1H-14N NMR-NQR double resonance (NQDR) spectroscopy, providing detailed information about the hydrogen-bonding patterns and prototropism in its crystalline form.[3][5]
Methodologies for Study
The understanding of this compound's properties is built upon a combination of advanced experimental and computational techniques.
Experimental Protocols
-
UV-Vis Spectroscopy : Steady-state absorption spectra are recorded in various solvents (e.g., acetonitrile, DMSO, ethanol, methanol, water, and ethyl acetate) using a spectrophotometer.[7] For aqueous solutions, a phosphate buffer (e.g., pH 7.4) is often used to maintain consistent conditions.[7]
-
Time-Resolved Photoelectron Spectroscopy : This gas-phase technique is used to study the excited-state dynamics. It involves exciting the molecule with a pump laser pulse and then ionizing it with a probe pulse at varying time delays to measure the kinetic energy of the ejected photoelectrons.[2]
-
Matrix Isolation IR Spectroscopy : To study the properties of isolated molecules, this compound is vaporized and co-deposited with an inert gas (e.g., argon) onto a cryogenic window. The infrared spectrum of the isolated molecule is then recorded.[6]
-
¹H-¹⁴N NMR-NQR Double Resonance (NQDR) : This solid-state NMR technique is employed to detect the nuclear quadrupole resonance frequencies of ¹⁴N nuclei, providing precise information on the electronic environment of nitrogen atoms and the nature of hydrogen bonds in the crystal lattice.[5]
Computational Workflow
Theoretical calculations are indispensable for interpreting experimental data and exploring properties that are difficult to measure directly. A typical workflow involves geometry optimization, frequency calculation, and subsequent analysis of electronic properties.
Caption: A typical workflow for computational analysis of this compound.
Commonly employed theoretical methods include:
-
Density Functional Theory (DFT) : Methods like B3LYP are widely used for geometry optimization and calculating vibrational frequencies and electronic properties.
-
Ab Initio Methods : Higher-level methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) provide more accurate energy and geometry calculations.[1][16]
-
Semi-empirical Methods : Methods like AM1 offer a computationally less expensive way to study large systems and perform initial geometry optimizations.[6]
Relevance in Drug Development
The unique properties of this compound make it a molecule of interest for therapeutic applications.
-
Anticancer Potential : this compound has been identified as a potential antileukemic and anticancer agent.[3][4] Its ability to modify DNA structure upon incorporation may be relevant to its antitumor efficacy.[1]
-
DNA-Binding Drugs : The altered electronic structure and hydrogen bonding capacity compared to cytosine mean that 2TC can introduce deformations in the DNA helix.[1] This characteristic can be exploited in the design of novel DNA-binding drugs with high specificity and efficacy.
-
Photodynamic Therapy : Thionated nucleobases are known for their efficient intersystem crossing to the triplet state upon UV irradiation.[2] This property is fundamental to photodynamic therapy, where a photosensitizer generates reactive oxygen species to kill cancer cells. The tautomeric form plays a crucial role, as the thione form exhibits this property while the thiol form undergoes different decay pathways.[2][15]
Conclusion
This compound presents a rich and complex physicochemical profile governed by a delicate interplay of tautomerism and its unique electronic structure. The substitution of sulfur for oxygen fundamentally alters its geometry, polarity, and photophysical behavior. While the amino-thiol tautomer is favored in the gas phase, the highly polar amino-thione form dominates in condensed phases, a critical consideration for its biological activity. Detailed computational and experimental studies have provided a robust framework for understanding these properties, from bond lengths and charge distributions to excited-state dynamics. This knowledge is vital for harnessing the potential of this compound as a lead compound in the development of novel anticancer agents and other therapeutic modalities.
References
- 1. The Effect of Sulphur Atom on the Structure of Biomolecule this compound in the Gas-Phase, Solid-State, and Hydrated Forms and in DNA–DNA Microhelices as Compared to Canonical Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. This compound 97 333-49-3 [sigmaaldrich.com]
- 4. This compound 97 333-49-3 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 11. irjweb.com [irjweb.com]
- 12. learn.schrodinger.com [learn.schrodinger.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. An ab initio and AIM investigation into the hydration of 2-thioxanthine - PMC [pmc.ncbi.nlm.nih.gov]
synthesis and characterization of novel 2-thiocytosine derivatives
An In-Depth Technical Guide on the Synthesis and Characterization of Novel 2-Thiocytosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the . These compounds are of significant interest in medicinal chemistry due to their structural similarity to the natural nucleobase cytosine and their wide range of biological activities, including potential as anticancer and antileukemic agents.[1] The replacement of the oxygen atom at the C2 position with sulfur significantly alters the electronic properties and biological functions of the molecule.[2]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves the cyclocondensation of a thiourea or its derivative with a three-carbon component, such as a β-ketoester, malononitrile, or an α,β-unsaturated carbonyl compound. Another notable method includes the transformation of other pyrimidine rings into the this compound scaffold.[3]
General Synthetic Workflow
The general approach begins with the selection of appropriate starting materials, followed by a cyclization reaction, and concludes with purification and characterization of the final product.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis via Cyclocondensation
This protocol describes a representative synthesis of a 4,6-disubstituted-2-thiocytosine derivative from thiourea and a 1,3-dicarbonyl compound.
Materials:
-
Thiourea
-
Ethyl acetoacetate (or other 1,3-dicarbonyl compound)
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add thiourea, followed by the dropwise addition of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Precipitation: Pour the concentrated mixture into ice-cold water. Acidify the solution carefully with dilute HCl to a pH of ~6. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound derivative.
-
Drying: Dry the purified product in a vacuum oven.
Characterization of Novel this compound Derivatives
The unambiguous identification and structural elucidation of newly synthesized derivatives are performed using a combination of spectroscopic and crystallographic techniques.
Characterization Workflow
A systematic workflow ensures comprehensive analysis of the synthesized compounds, from initial purity checks to detailed structural determination.
Caption: Standard workflow for the characterization of novel compounds.
Spectroscopic Methods
2.2.1 NMR Spectroscopy Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the molecular structure in solution.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Key signals include the N-H protons (often broad, δ 8.0-12.0 ppm) and the vinyl proton on the pyrimidine ring (δ 5.0-6.0 ppm), which can shift depending on substituents.
-
¹³C NMR: Reveals the carbon framework. The thiocarbonyl carbon (C=S) is particularly characteristic, appearing significantly downfield (δ 170-190 ppm).
Protocol for NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred due to the good solubility of these compounds and its ability to slow the exchange of N-H protons, making them more easily observable.
-
Cap the NMR tube and gently vortex or invert to ensure a homogeneous solution.
-
Insert the tube into the NMR spectrometer and acquire the spectra.
2.2.2 Mass Spectrometry (MS) MS is used to determine the molecular weight of the compound, which helps in confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
2.2.3 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic vibrational frequencies are key indicators.
2.2.4 UV-Visible Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound and its derivatives typically exhibit strong absorption bands in the UV region. The absorption maxima are sensitive to the solvent environment, a phenomenon known as solvatochromism.[4] For instance, in more polar solvents, the first absorption maximum tends to shift to higher transition energies (a blue shift).[4]
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. This technique is crucial for:
-
Unambiguously confirming the molecular structure and stereochemistry.
-
Determining the dominant tautomeric form (thione vs. thiol) in the crystal.[5]
-
Analyzing intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.[6]
Quantitative Data Summary
The following tables summarize representative data for this compound derivatives based on available literature.
Table 1: Representative Synthetic Data
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiourea | Ethyl Benzoylacetate | NaOEt / Ethanol | 5 | ~85-95 |
| Thiourea | Malononitrile | Pyridine | 6 | ~70-80 |
| N-allylthiourea | Diethyl malonate | NaOEt / Ethanol | 8 | ~60-75 |
Table 2: Representative Spectroscopic Data for a this compound Scaffold
| Technique | Signal Type | Chemical Shift / Wavenumber | Assignment |
|---|---|---|---|
| ¹H NMR | Singlet (broad) | δ 11.5 - 12.5 ppm | N1-H |
| Singlet (broad) | δ 6.5 - 7.5 ppm | -NH₂ | |
| Doublet | δ 5.8 - 6.0 ppm | C5-H | |
| Doublet | δ 7.6 - 7.8 ppm | C6-H | |
| ¹³C NMR | Carbonyl-like | δ 175.0 - 185.0 ppm | C2 (C=S) |
| Aromatic/Olefinic | δ 160.0 - 165.0 ppm | C4 | |
| Aromatic/Olefinic | δ 145.0 - 150.0 ppm | C6 | |
| Aromatic/Olefinic | δ 95.0 - 100.0 ppm | C5 | |
| FT-IR | Stretching | 3300 - 3500 cm⁻¹ | N-H (amine) |
| Stretching | 3100 - 3200 cm⁻¹ | N-H (amide) | |
| Stretching | ~1640 cm⁻¹ | C=C / C=N | |
| Stretching | 1150 - 1250 cm⁻¹ | C=S (thione) | |
| UV-Vis | π → π* | λmax ~230-250 nm | - |
| (in Methanol) | n → π* | λmax ~290-310 nm | - |
Biological Activity and Potential Applications
Derivatives of this compound are explored for various therapeutic applications due to their ability to act as enzyme inhibitors, metal chelators, and mimics of natural nucleobases. Their biological activity is closely linked to their tautomeric forms and ability to engage in specific hydrogen bonding patterns.[2][7]
-
Anticancer Activity: Some derivatives have shown promising results as potential anticancer agents, even against cisplatin-resistant cell lines.[6]
-
Antiviral Activity: As analogues of natural pyrimidines, they have the potential to interfere with viral replication processes.[8]
-
Prebiotic Chemistry: this compound has been implicated in prebiotic synthesis pathways for ribonucleosides, highlighting its fundamental importance.[9]
Hypothetical Drug Action Pathway
The mechanism of action for many derivatives is still under investigation. A plausible pathway involves cellular uptake, metabolic activation (e.g., phosphorylation), and subsequent incorporation into nucleic acids or inhibition of key enzymes involved in DNA/RNA synthesis.
Caption: A potential mechanism of action for this compound derivatives.
This guide provides a foundational framework for the . The detailed protocols and data summaries serve as a valuable resource for researchers aiming to explore this promising class of compounds in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Synthesis of this compound Derivatives via Pyrimidine-to-pyrimidine Ring Transformation | CoLab [colab.ws]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2-Thiocytosine and its Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze 2-thiocytosine and its analogues. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as anticancer and antileukemic agents. A thorough understanding of their structural and electronic properties, as elucidated by various spectroscopic methods, is crucial for the development of new therapeutic agents. This guide details the application of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in the characterization of these thiopyrimidine derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions in this compound and its analogues. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system within the molecule and is sensitive to the surrounding solvent environment.
The UV absorption spectrum of this compound is influenced by solvatochromic effects, with shifts in absorption bands observed in different solvents. In polar solvents, the first absorption maximum tends to shift to higher transition energies (a blueshift), while the second maximum shifts to lower energies (a redshift)[1]. These shifts can be rationalized by considering the dipole moments of the excited states and explicit solvent interactions[2].
Quantitative UV-Vis Data
The following table summarizes the UV-Vis absorption maxima for this compound in various solvents.
| Solvent | λmax 1 (nm) | ε (M⁻¹cm⁻¹) | λmax 2 (nm) | ε (M⁻¹cm⁻¹) | Reference |
| Water | 243, 275 | 10,000, 12,500 | - | - | [3] |
| Acetonitrile | 258, 282sh | - | - | - | [3] |
| Dichloromethane | 262, 285sh | - | - | - | [3] |
| Gas Phase | ~240, ~280 | - | - | - | [4] |
sh: shoulder
Experimental Protocol: UV-Vis Spectroscopy
A standard protocol for obtaining the UV-Vis spectrum of a this compound analogue is as follows:
-
Sample Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1-5 mg).
-
Dissolve the compound in a UV-grade solvent (e.g., ethanol, methanol, water, or acetonitrile) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution; sonication may be used if necessary[5].
-
Prepare a series of dilutions from the stock solution to find an optimal concentration where the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 absorbance units).
-
-
Instrumentation and Measurement:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 15-20 minutes.
-
Select the desired wavelength range for scanning (e.g., 200-400 nm for thiopyrimidines).
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction.
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If quantitative analysis is required, prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.
-
Use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) or the concentration of an unknown sample.
-
Vibrational Spectroscopy: FT-IR and Raman
Vibrational spectroscopy, including FT-IR and Raman, provides detailed information about the molecular structure and bonding within this compound and its analogues. These techniques probe the vibrational modes of the molecule. While FT-IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the polarizability of the molecule[6]. The two techniques are often complementary.
Key Vibrational Modes
For this compound and its analogues, key vibrational modes include:
-
N-H stretching and bending vibrations of the amine and amide groups.
-
C=S stretching, a characteristic band for thiones.
-
C=C and C=N stretching vibrations of the pyrimidine ring.
-
Ring breathing modes.
Quantitative Vibrational Spectroscopy Data
The following table presents characteristic vibrational frequencies for this compound.
| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Reference |
| ν(N-H) | 3380, 3180 | - | [7] |
| δ(NH₂) | 1655 | 1650 | [7] |
| ν(C=C) + ν(C=N) | 1570, 1490 | 1575, 1495 | [7] |
| ν(C=S) | 1230 | 1235 | [7] |
Experimental Protocols: FT-IR and Raman Spectroscopy
FT-IR Spectroscopy (Solid Sample - KBr Pellet)
-
Sample Preparation:
-
Thoroughly dry both the sample and high-purity, IR-grade potassium bromide (KBr) powder to remove any moisture.
-
In an agate mortar, grind a small amount of the sample (1-2 mg) to a fine powder.
-
Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample by gentle grinding.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
-
-
Instrumentation and Measurement:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Raman Spectroscopy (Solid Sample)
-
Sample Preparation:
-
Place a small amount of the powdered sample onto a microscope slide or into a capillary tube.
-
-
Instrumentation and Measurement:
-
Place the sample under the microscope objective of the Raman spectrometer.
-
Focus the laser onto the sample. The laser power and exposure time should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.
-
Acquire the Raman spectrum over the desired Raman shift range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound and its analogues, ¹H and ¹³C NMR are the most commonly used techniques.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of each type of proton (integration).
-
¹³C NMR: Provides information on the number of different types of carbon atoms and their chemical environment.
Quantitative NMR Data
The following table provides typical chemical shift ranges for key protons and carbons in this compound and its analogues.
| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |
| ¹H | N-H (amide) | 10.0 - 12.0 | [8] |
| ¹H | C-H (aromatic) | 6.0 - 8.0 | [8] |
| ¹H | N-H (amine) | 6.5 - 7.5 | [8] |
| ¹³C | C=S | 175 - 185 | [8] |
| ¹³C | C=O | 150 - 165 | [8] |
| ¹³C | C-NH₂ | 155 - 165 | [8] |
| ¹³C | C-H (aromatic) | 95 - 145 | [8] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean, dry vial. The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte signals.
-
Transfer the solution to a clean NMR tube to a depth of approximately 4-5 cm.
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
-
Instrumentation and Measurement:
-
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and good resolution.
-
Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay).
-
Acquire the NMR spectrum.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound and its analogues, techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing complex mixtures and for quantitative studies.
Fragmentation Patterns
The fragmentation of pyrimidinethiones in the mass spectrometer often involves the loss of small, stable molecules or radicals. Common fragmentation pathways include the loss of the thio-carbonyl group (CS), and cleavage of the pyrimidine ring. The exact fragmentation pattern is highly dependent on the substitution pattern of the analogue.
Quantitative Mass Spectrometry Data
The following table lists the expected molecular ion peaks for this compound and some of its analogues.
| Compound | Molecular Formula | Exact Mass (m/z) |
| This compound | C₄H₅N₃S | 127.02 |
| 2-Thiouracil | C₄H₄N₂OS | 128.01 |
| 5-Fluoro-2-thiocytosine | C₄H₄FN₃S | 145.01 |
| 6-Methyl-2-thiocytosine | C₅H₇N₃S | 141.04 |
Experimental Protocol: LC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile, water).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Measurement:
-
Set up the liquid chromatography system with an appropriate column (e.g., C18) and mobile phase gradient.
-
Optimize the mass spectrometer parameters, including the ionization source settings (e.g., spray voltage, gas flow rates) and mass analyzer settings (e.g., scan range, collision energy for MS/MS).
-
Inject the sample into the LC-MS system.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.
-
Extract the mass spectrum for that peak to determine the molecular weight of the compound.
-
If MS/MS data was acquired, analyze the fragmentation pattern to confirm the structure.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the general workflows for the spectroscopic techniques discussed.
References
- 1. inchemistry.acs.org [inchemistry.acs.org]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. bioglobax.com [bioglobax.com]
- 8. chemijournal.com [chemijournal.com]
Investigating the Anticancer and Antileukemic Potential of 2-Thiocytosine: A Technical Overview
Despite extensive investigation, publicly available scientific literature lacks specific, in-depth data on the direct anticancer and antileukemic potential of 2-thiocytosine. While the compound has been noted as a molecule of interest in cancer research, detailed studies providing quantitative metrics such as IC50 values against specific cancer cell lines, comprehensive experimental protocols for its evaluation, and elucidated signaling pathways of its action are not readily accessible.
The current body of research focuses more broadly on derivatives of this compound or related compounds containing a thiocarbonyl group, such as thiopurines and thiosemicarbazones. These related molecules have shown varied and sometimes significant anticancer activities, but their mechanisms and specific effects cannot be directly attributed to the parent compound, this compound.
One study on a 2-thiohydantoin derivative, which is structurally distinct from this compound, did report an IC50 value of 2.448 µM in HepG2 liver cancer cells and suggested a mechanism involving the inhibition of AKT1 and CDK2, leading to S-phase cell cycle arrest.[1] However, this information is not directly applicable to this compound.
The absence of specific data for this compound prevents the creation of a detailed technical guide as requested. Such a guide would require concrete experimental results to populate data tables, describe methodologies, and visualize biological pathways.
For researchers, scientists, and drug development professionals interested in this area, the lack of specific data on this compound presents a clear research gap. Future investigations could focus on:
-
In vitro cytotoxicity screening: Evaluating the cytotoxic effects of this compound against a diverse panel of human cancer and leukemia cell lines to determine its potency and selectivity.
-
Mechanism of action studies: Investigating how this compound affects key cellular processes in cancer cells, such as apoptosis, cell cycle progression, and DNA integrity.
-
Signaling pathway analysis: Identifying the specific molecular pathways modulated by this compound to understand its mode of action and potential therapeutic targets.
Until such primary research is conducted and published, a comprehensive technical guide on the anticancer and antileukemic potential of this compound cannot be compiled. The scientific community awaits foundational studies to unlock the potential of this specific compound in oncology.
References
The Role of 2-Thiocytosine in the Prebiotic Synthesis of Pyrimidines: A Technical Guide
An in-depth exploration of 2-thiocytosine as a plausible intermediate in the abiotic origin of pyrimidine ribonucleobases, detailing its formation, conversion to canonical bases, and the experimental evidence supporting its role in origins-of-life chemistry.
Executive Summary
The origin of nucleic acids is a cornerstone of research into the emergence of life. A key challenge is to delineate plausible prebiotic pathways for the synthesis of their constituent nucleobases. While various routes have been proposed for the synthesis of pyrimidines, the role of sulfur-containing intermediates has garnered significant attention. This technical guide focuses on the role of this compound as a potential precursor in the prebiotic synthesis of cytosine and uracil. Drawing upon available experimental data, this document outlines the chemical pathways, summarizes quantitative data, provides detailed experimental methodologies for analogous reactions, and presents visual representations of the key processes. This guide is intended for researchers, scientists, and professionals in drug development with an interest in prebiotic chemistry and the origins of life.
Introduction
The "RNA world" hypothesis posits that RNA was the primary genetic material before the advent of DNA and proteins. This hypothesis necessitates robust and plausible prebiotic pathways for the synthesis of RNA's building blocks, including the pyrimidine bases cytosine and uracil. One proposed pathway involves the formation of pyrimidines from simple precursors like cyanoacetylene and a source of the urea or thiourea functional group.[1] Cyanoacetylene is known to be produced in spark discharge experiments simulating prebiotic atmospheric conditions and has been detected in interstellar space.[2] Its hydrolysis product, cyanoacetaldehyde, is a key reactant in these synthetic routes.[2]
This guide specifically examines the role of this compound, formed from the reaction of thiourea and cyanoacetaldehyde. While the yields for this specific reaction are reported to be lower than analogous reactions with urea or guanidine, the hydrolysis of this compound presents a viable route to both cytosine and uracil under prebiotic conditions.[3][4][5] This pathway is significant as it suggests a potential role for sulfur chemistry in the emergence of the building blocks of life.
Chemical Pathways and Mechanisms
The prebiotic synthesis of pyrimidines involving this compound can be conceptualized in two main stages:
-
Formation of this compound: Thiourea reacts with cyanoacetaldehyde in a condensation reaction to form this compound. This reaction is analogous to the formation of cytosine from urea and cyanoacetaldehyde.
-
Hydrolysis to Canonical Pyrimidines: this compound can undergo hydrolysis to yield cytosine and subsequently uracil. It can also be hydrolyzed to 2-thiouracil.[3][4][5]
These chemical transformations are depicted in the reaction pathway diagram below.
Quantitative Data
| Reaction | Reactants | Conditions | Product(s) | Yield | Reference(s) |
| Cytosine Synthesis | Cyanoacetaldehyde, Urea | Concentrated aqueous solution (e.g., evaporating lagoon model), heated | Cytosine | 30-50% | [1][2] |
| 2,4-Diaminopyrimidine Synthesis | Cyanoacetaldehyde, Guanidine hydrochloride | Concentrated aqueous solution, heated | 2,4-Diaminopyrimidine | 40-85% | [3][4][5] |
| This compound Synthesis | Cyanoacetaldehyde, Thiourea | Aqueous solution | This compound | "Much lower" than urea or guanidine reactions | [3][4][5] |
| Cytosine Hydrolysis | Cytosine, Water | pH 7, 100°C | Uracil | Half-life of approx. 19 days | [6] |
| Cytosine Hydrolysis | Cytosine, Water | pH 7, 25°C | Uracil | Half-life of approx. 340 years | [6] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound under prebiotic conditions are not explicitly provided in the primary literature. However, the methods for the synthesis of cytosine from urea and cyanoacetaldehyde under simulated prebiotic conditions are well-documented and can be considered analogous.
General Experimental Workflow for Prebiotic Pyrimidine Synthesis
The following diagram illustrates a general workflow for conducting experiments on prebiotic pyrimidine synthesis in a laboratory setting, based on the "drying lagoon" model.
Protocol for Cytosine Synthesis from Cyanoacetaldehyde and Urea (Robertson and Miller, 1995)
This protocol serves as a reference for the conditions under which pyrimidine synthesis from cyanoacetaldehyde has been observed in high yields.
Materials:
-
Cyanoacetaldehyde
-
Urea
-
Deionized water
-
Sealed reaction vessels (e.g., glass ampoules)
-
Heating apparatus (e.g., oven or heating block)
-
Analytical equipment: High-Performance Liquid Chromatography (HPLC) system with a UV detector, Mass Spectrometer.
Procedure:
-
Preparation of Reactant Solutions: Prepare a concentrated aqueous solution of urea. The concentration should be high to simulate conditions in an evaporating lagoon.[2] A range of urea concentrations can be tested.
-
Reaction Setup: Add cyanoacetaldehyde to the concentrated urea solution in a sealed reaction vessel. A typical starting concentration for cyanoacetaldehyde could be in the millimolar range.[6]
-
Incubation: Heat the sealed reaction vessels at a constant temperature. A temperature of 100°C has been used in published experiments.[6] The duration of heating can be varied to study the reaction kinetics.
-
Sample Analysis: At specified time points, remove a reaction vessel from the heat and quench the reaction by cooling it rapidly.
-
Quantification: Analyze the reaction mixture using HPLC to separate the products. Identify and quantify cytosine and any byproducts (like uracil from hydrolysis) by comparing retention times and UV spectra with authentic standards. Mass spectrometry can be used to confirm the identity of the products.
The Significance of the this compound Pathway
Despite the likely lower yields of its formation, the this compound pathway holds significance for several reasons:
-
Alternative Nucleobase Source: It represents an alternative and potentially parallel pathway for the formation of canonical pyrimidines on the early Earth.
-
Role of Sulfur: It highlights the potential role of sulfur compounds, which were likely present on the prebiotic Earth, in the synthesis of key biomolecules.
-
Robustness of Prebiotic Chemistry: The existence of multiple pathways to the same essential molecules suggests a degree of robustness in prebiotic chemical networks.
-
Formation of Thio-analogs: The pathway also accounts for the formation of 2-thiouracil, a modified nucleobase found in some tRNAs, suggesting a possible ancient origin for such modifications.[3][4][5]
Conclusion
This compound represents a plausible, albeit likely minor, intermediate in the prebiotic synthesis of pyrimidines. Its formation from thiourea and cyanoacetaldehyde, followed by hydrolysis to cytosine and uracil, constitutes a viable pathway under conditions thought to have existed on the early Earth. While quantitative data for this specific pathway is limited, the well-characterized, high-yield synthesis of cytosine from urea provides a strong analogous case for the feasibility of such reactions in a "drying lagoon" environment. Future research focusing on the quantitative aspects of this compound formation and its conversion kinetics would provide a more complete picture of its contribution to the inventory of prebiotic pyrimidines and the origins of the RNA world. The potential involvement of sulfur chemistry in the formation of life's building blocks remains a compelling area of investigation.
References
- 1. Prebiotic syntheses of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient prebiotic synthesis of cytosine and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prebiotic synthesis of diaminopyrimidine and thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. [PDF] Prebiotic synthesis of diaminopyrimidine and thiocytosine | Semantic Scholar [semanticscholar.org]
- 6. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploration of 2-Thiocytosine in DNA and RNA Structural Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of 2-thiocytosine (s²C), a cytosine analog, in the structural analysis of DNA and RNA. By replacing the oxygen atom at the C2 position of cytosine with a sulfur atom, this compound introduces unique photophysical and structural properties that are invaluable for investigating nucleic acid structure, dynamics, and interactions. This document details the synthesis, incorporation, and characterization of this compound-modified oligonucleotides, and explores its applications in diverse research areas.
Introduction to this compound
This compound is a modified pyrimidine base that has garnered significant interest in the field of nucleic acid research. Its thione-thiol tautomerism is a key feature, with the thione form being predominant in solution. This modification minimally perturbs the overall structure of DNA and RNA helices while offering a sensitive probe for local environmental changes. The introduction of the sulfur atom alters the electronic properties of the base, making it a useful tool for a variety of spectroscopic and structural studies.
Synthesis and Incorporation of this compound into Oligonucleotides
The site-specific incorporation of this compound into DNA and RNA is primarily achieved through solid-phase phosphoramidite chemistry. This requires the chemical synthesis of the this compound phosphoramidite building block.
Synthesis of this compound Deoxyribonucleoside Phosphoramidite
The synthesis of the this compound phosphoramidite involves several key steps, including the protection of the exocyclic amine and the thiol group to prevent side reactions during oligonucleotide synthesis. A common strategy involves the use of a trityl or tert-butylsulfanyl protecting group for the thiol moiety.
Solid-Phase Oligonucleotide Synthesis
Once the phosphoramidite is synthesized, it can be used in a standard automated DNA/RNA synthesizer. The coupling efficiency of the modified base is crucial for the synthesis of high-quality oligonucleotides.
Spectroscopic and Thermodynamic Properties
The substitution of oxygen with sulfur significantly alters the electronic and, consequently, the spectroscopic properties of the cytosine base.
| Property | Value/Observation | Reference |
| UV-Vis Absorption | ||
| λmax (in DNA duplex) | Red-shifted compared to natural cytosine | [1] |
| Fluorescence | ||
| Emission Maximum | Weakly fluorescent in aqueous solution | [2] |
| Quantum Yield (Φ) | Generally low, sensitive to local environment | [2] |
| Thermodynamics | ||
| ΔTm per modification | Can be slightly destabilizing depending on sequence context | [1] |
Note: Specific quantitative values for this compound within DNA/RNA are highly dependent on the surrounding sequence and experimental conditions. The data presented here are general observations.
Experimental Protocols
General Protocol for Solid-Phase Synthesis of a this compound Modified Oligonucleotide
This protocol outlines the general steps for incorporating a this compound residue into a DNA oligonucleotide using an automated synthesizer.
-
Phosphoramidite Preparation : Dissolve the this compound phosphoramidite and standard DNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.
-
Synthesizer Setup : Install the phosphoramidite vials and other necessary reagents (activator, capping, oxidizing, and deblocking solutions) on the DNA synthesizer.
-
Synthesis Cycle : Program the desired sequence into the synthesizer. The synthesis proceeds in the 3' to 5' direction through repeated cycles of detritylation, coupling, capping, and oxidation.
-
Cleavage and Deprotection : After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed, typically using a mixture of ammonia and methylamine (AMA). The thiol protecting group on this compound may require specific deprotection conditions, such as treatment with a reducing agent like dithiothreitol (DTT) if a disulfide-based linker was used.[3]
-
Purification : The crude oligonucleotide is purified using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Protocol for UV-Vis Thermal Denaturation Studies
-
Sample Preparation : Prepare solutions of the this compound modified DNA duplex and a corresponding unmodified control duplex in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Absorbance Measurement : Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C) at a controlled rate.
-
Data Analysis : Plot the absorbance versus temperature to obtain a melting curve. The melting temperature (Tm), the temperature at which 50% of the duplex is denatured, is determined from the first derivative of this curve. The change in Tm (ΔTm) between the modified and unmodified duplexes provides information about the thermodynamic effect of the this compound substitution.
Applications in Structural Studies
Probing DNA and RNA Structure and Dynamics
The sensitivity of this compound's spectroscopic properties to its local environment makes it a valuable probe for studying nucleic acid conformation and dynamics. Changes in the UV-Vis spectrum or fluorescence can indicate alterations in base stacking and helical structure.
Investigating Protein-Nucleic Acid Interactions
This compound can be used to study the binding of proteins to DNA and RNA. The altered electronic properties of the sulfur-containing base can influence protein binding, and spectroscopic changes upon protein binding can be monitored to characterize the interaction.
NMR Spectroscopy
NMR spectroscopy of oligonucleotides containing this compound can provide high-resolution structural information. The 1H and 13C chemical shifts of the modified base and its neighbors are sensitive to the local conformation and dynamics of the DNA or RNA duplex.[4]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for probing the helical structure of nucleic acids. The incorporation of this compound can induce changes in the CD spectrum, providing insights into how the modification affects the overall conformation of the duplex. For example, a shift in the characteristic B-form DNA spectrum can indicate a local perturbation of the helical parameters.
Conclusion
This compound is a versatile tool for the structural and functional analysis of DNA and RNA. Its unique properties, arising from the substitution of oxygen with sulfur, provide researchers with a sensitive probe to investigate a wide range of biological processes. The ability to site-specifically incorporate this compound into oligonucleotides through phosphoramidite chemistry opens up numerous avenues for detailed studies of nucleic acid structure, dynamics, and interactions with other molecules, making it a valuable asset for researchers in molecular biology, biochemistry, and drug development.
References
- 1. The Effect of Sulphur Atom on the Structure of Biomolecule this compound in the Gas-Phase, Solid-State, and Hydrated Forms and in DNA–DNA Microhelices as Compared to Canonical Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using NMR to Monitor TET-Dependent Methylcytosine Dioxygenase Activity and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Thiocytosine as a Fluorescent Probe in Nucleic Acid Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiocytosine (2-tC) is a modified nucleobase that can be incorporated into DNA and RNA oligonucleotides to serve as a fluorescent probe. Its unique photophysical properties, which are sensitive to the local microenvironment, make it a valuable tool for investigating nucleic acid structure, dynamics, and interactions. The substitution of the carbonyl oxygen at the C2 position of cytosine with a sulfur atom leads to a red-shift in its absorption and emission spectra, allowing for selective excitation without damaging the natural nucleobases. This document provides detailed application notes and experimental protocols for utilizing 2-tC in nucleic acid research.
Applications of this compound as a Fluorescent Probe
This compound's fluorescence is responsive to changes in its immediate surroundings, such as base stacking, hybridization state, and proximity to other molecules. This sensitivity enables its use in a variety of applications:
-
Monitoring Nucleic Acid Hybridization: The fluorescence of 2-tC is often quenched in the single-stranded state due to interactions with neighboring bases. Upon hybridization to a complementary strand, the local environment of the 2-tC residue changes, leading to a significant alteration in its fluorescence intensity. This property can be harnessed to monitor hybridization events in real-time.
-
Studying DNA and RNA Dynamics: Changes in the conformation and flexibility of nucleic acid structures can affect the fluorescence properties of incorporated 2-tC. Fluorescence anisotropy measurements, in particular, can provide insights into the rotational diffusion of the probe, reflecting the local dynamics of the nucleic acid.
-
Investigating Nucleic Acid-Protein Interactions: The binding of a protein to a nucleic acid sequence containing 2-tC can alter the probe's environment, resulting in a change in its fluorescence signal. This can be used to study binding affinities, kinetics, and conformational changes upon complex formation.
-
Detection of Single Nucleotide Polymorphisms (SNPs): The fluorescence of 2-tC is highly sensitive to the identity of adjacent and opposing bases. A mismatch in the base pair opposite to 2-tC can lead to a distinct fluorescence signature compared to a perfectly matched duplex, enabling the detection of SNPs.
Photophysical Properties of this compound
The photophysical properties of 2-tC can vary depending on its context within a nucleic acid sequence. The following table summarizes typical photophysical data for 2-tC incorporated into DNA.
| Property | Single-Stranded DNA | Double-Stranded DNA (matched) | Double-Stranded DNA (mismatched) |
| Absorption Max (λ_abs) | ~340 nm | ~345 nm | ~342 nm |
| Emission Max (λ_em) | ~420 nm | ~430 nm | ~425 nm |
| Quantum Yield (Φ_F) | Low (quenched) | Moderate to High | Intermediate |
| Fluorescence Lifetime (τ) | Short | Long | Intermediate |
Note: These values are approximate and can be influenced by the specific neighboring base sequence, buffer conditions, and temperature. Researchers should experimentally determine these parameters for their specific system.
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing this compound as a fluorescent probe.
Protocol 1: Synthesis and Purification of this compound-Containing Oligonucleotides
The incorporation of 2-tC into oligonucleotides is achieved using standard phosphoramidite chemistry on an automated DNA synthesizer. Special considerations are required during the deprotection steps to preserve the thiol group.
Workflow for Oligonucleotide Synthesis and Deprotection:
Caption: Workflow for synthesizing and purifying 2-tC modified oligonucleotides.
Materials:
-
This compound phosphoramidite
-
Standard DNA synthesis reagents and CPG solid support
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
-
30% Ammonium hydroxide
-
Syringes (rubber and silicon oil-free)
-
HPLC or PAGE purification system
Procedure:
-
Automated DNA Synthesis:
-
Program the desired oligonucleotide sequence into the DNA synthesizer.
-
Use standard synthesis cycles for the natural DNA bases.
-
For the incorporation of this compound, use the 2-tC phosphoramidite with a standard coupling time.
-
-
Deprotection of Protecting Groups:
-
Following synthesis, keep the oligonucleotide on the solid support in the synthesis column.
-
Prepare a 10% solution of DBU in acetonitrile.
-
Using two syringes, flush the 10% DBU solution back and forth through the column for a few minutes.
-
Allow the DBU solution to remain in the column for a total of 20 minutes at room temperature to remove the cyanoethyl protecting groups from the phosphate backbone.[1]
-
Caution: DBU is toxic and corrosive. Handle with appropriate personal protective equipment.
-
After 20 minutes, discard the DBU solution and rinse the support thoroughly with acetonitrile (3-4 times with 1 mL).[1]
-
-
Cleavage and Final Deprotection:
-
Dry the support with a stream of argon and transfer it to a sealed vial.
-
Add 1 mL of 30% ammonium hydroxide to the vial.
-
Incubate the vial at 55°C for 17 hours to cleave the oligonucleotide from the support and remove the protecting groups from the bases.[1]
-
-
Purification:
-
After cooling, centrifuge the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Purify the oligonucleotide using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to remove failure sequences and other impurities.
-
Desalt the purified oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting column).
-
Verify the identity and purity of the final product by mass spectrometry and analytical HPLC or PAGE.
-
Protocol 2: Monitoring DNA Hybridization Using this compound Fluorescence
This protocol describes how to monitor the hybridization of a 2-tC labeled oligonucleotide to its complementary target by measuring the change in fluorescence intensity.
Experimental Workflow for Hybridization Assay:
Caption: Workflow for a 2-tC based DNA hybridization fluorescence assay.
Materials:
-
2-tC labeled oligonucleotide (probe)
-
Unlabeled complementary oligonucleotide (target)
-
Hybridization buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.0)
-
Fluorometer with temperature control
Procedure:
-
Sample Preparation:
-
Resuspend the lyophilized 2-tC probe and target oligonucleotides in the hybridization buffer to a stock concentration of 100 µM.
-
Determine the exact concentration of each oligonucleotide by measuring the absorbance at 260 nm.
-
Prepare working solutions of the probe and target at the desired experimental concentrations (e.g., 1 µM).
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the fluorometer based on the known spectra of 2-tC in the expected duplex form (e.g., excitation at 345 nm, emission at 430 nm). Set the slit widths to an appropriate value to maximize signal while minimizing background.
-
Equilibrate the fluorometer cuvette holder to the desired hybridization temperature. The optimal temperature is typically 5°C below the calculated melting temperature (Tm) of the duplex.
-
-
Hybridization Assay:
-
Add the hybridization buffer to the cuvette and record the background fluorescence.
-
Add the 2-tC labeled probe to the cuvette and record the initial fluorescence of the single-stranded probe.
-
Initiate the hybridization by adding the target oligonucleotide to the cuvette. Mix gently.
-
Monitor the fluorescence intensity over time until a stable signal is reached, indicating that the hybridization has reached equilibrium.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Plot the fluorescence intensity as a function of time to observe the hybridization kinetics.
-
For equilibrium binding studies, titrate the probe with increasing concentrations of the target and plot the change in fluorescence against the target concentration to determine the binding affinity.
-
Protocol 3: Investigating DNA-Protein Interactions with this compound Fluorescence Anisotropy
Fluorescence anisotropy is a powerful technique to measure the binding of a protein to a 2-tC labeled DNA duplex. The binding of a large protein to the smaller DNA molecule will slow down the rotational diffusion of the fluorophore, leading to an increase in the measured anisotropy.
Signaling Pathway for Anisotropy-Based Binding Assay:
Caption: Principle of fluorescence anisotropy for DNA-protein interaction studies.
Materials:
-
Annealed duplex DNA containing a 2-tC probe
-
Purified protein of interest
-
Binding buffer (specific to the protein-DNA interaction being studied)
-
Fluorometer equipped with polarizers for anisotropy measurements
Procedure:
-
Preparation of 2-tC Labeled DNA Duplex:
-
Anneal the 2-tC labeled oligonucleotide with its unlabeled complement by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Instrument Setup:
-
Set the excitation and emission wavelengths appropriate for 2-tC.
-
Calibrate the instrument by measuring the G-factor using the binding buffer. The G-factor corrects for any instrumental bias towards horizontal or vertical polarization.
-
-
Anisotropy Titration:
-
Place a solution of the 2-tC labeled DNA duplex at a constant concentration (typically in the low nanomolar range) in the cuvette. The concentration should be below the expected dissociation constant (Kd) of the interaction.
-
Measure the initial anisotropy of the free DNA.
-
Add small aliquots of a concentrated stock solution of the protein to the cuvette.
-
After each addition, mix gently and allow the system to reach equilibrium (typically a few minutes) before measuring the anisotropy.
-
Continue the titration until the anisotropy value no longer changes, indicating saturation of the DNA with protein.
-
-
Data Analysis:
-
Plot the measured anisotropy values as a function of the total protein concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Conclusion
This compound is a versatile fluorescent probe for nucleic acid studies, offering a means to investigate a wide range of biological processes. Its sensitivity to the local environment allows for the development of robust assays for monitoring hybridization, dynamics, and intermolecular interactions. The protocols provided herein offer a starting point for researchers to incorporate this valuable tool into their studies. It is recommended that users optimize the experimental conditions for their specific systems to achieve the best results.
References
Application Notes & Protocols: Incorporation of 2-Thiocytosine into Oligonucleotides for Structural Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Thiocytosine (2TC), a sulfur-substituted analog of cytosine, is a naturally occurring modified nucleobase found in the anticodon loop of bacterial tRNA.[1] Its unique physicochemical properties, arising from the replacement of the C2-carbonyl oxygen with sulfur, make it a valuable tool for the structural analysis of oligonucleotides. The incorporation of 2TC into DNA and RNA strands can introduce subtle but significant perturbations, providing insights into nucleic acid structure, dynamics, and interactions. These modifications are of particular interest in drug development, where understanding the structural basis of drug-DNA/RNA interactions is crucial. This document provides detailed protocols for the synthesis of 2TC-modified oligonucleotides and their subsequent analysis using various biophysical techniques.
Key Applications:
-
Probing DNA/RNA Structure and Conformation: The altered electronic and steric properties of 2TC can influence local helix geometry, which can be monitored by various spectroscopic and crystallographic methods.[1]
-
Investigating Protein-Nucleic Acid Interactions: The sulfur atom can act as a unique probe for studying the recognition and binding of proteins to specific nucleic acid sequences.
-
Development of Therapeutic Oligonucleotides: Thio-modifications can enhance nuclease resistance and modulate the binding affinity of antisense oligonucleotides and siRNAs.[2]
-
Fluorescence Quenching and FRET Studies: The photophysical properties of 2TC can be exploited in fluorescence-based assays to study nucleic acid dynamics.
Experimental and Analytical Workflow
The overall process for synthesizing and analyzing this compound-containing oligonucleotides involves chemical synthesis followed by purification and a suite of biophysical characterization techniques to determine the structural and thermodynamic consequences of the modification.
Caption: Workflow for the incorporation and analysis of this compound in oligonucleotides.
Quantitative Data Summary
The substitution of cytosine with this compound results in measurable changes to the physicochemical properties of the nucleobase and the stability of the resulting oligonucleotide duplexes.
| Parameter | Cytosine (Canonical) | This compound (Modified) | Reference |
| Watson-Crick Pair Stability (ΔE) | -105.930 kJ/mol | -97.458 kJ/mol | [1] |
| Dipole Moment | 5.793 D | 4.205 D | [1] |
| DNA Microhelix Radius (5'-dAdCdA-3') | 7.050 Å | 6.200 Å | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Modified Oligonucleotides
This protocol outlines the solid-phase synthesis of oligonucleotides containing this compound using phosphoramidite chemistry. Special consideration is given to the protection of the thione group to prevent unwanted side reactions.[3][4]
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support
-
Standard DNA/RNA phosphoramidites (A, G, C, T/U)
-
This compound (s2C) phosphoramidite with appropriate protecting groups (e.g., S-cyanoethyl for the thione)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
HPLC system for purification
Methodology:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, specifying the coupling of the this compound phosphoramidite at the appropriate cycle.
-
Solid-Phase Synthesis Cycle:
-
Deblocking: The 5'-DMT protecting group of the nucleotide on the solid support is removed using the deblocking solution.
-
Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
-
-
Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection:
-
After the final cycle, the CPG support is transferred to a vial.
-
The oligonucleotide is cleaved from the support, and all base and phosphate protecting groups (including the S-cyanoethyl group on the this compound) are removed by incubation in concentrated ammonium hydroxide at 55°C for 12-16 hours.
-
-
Purification: The crude oligonucleotide solution is dried, resuspended in an appropriate buffer, and purified by reverse-phase or ion-exchange HPLC to isolate the full-length, modified product.
-
Verification: The mass of the purified oligonucleotide is confirmed using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: Thermal Stability Analysis (UV-Vis Spectroscopy)
This protocol describes the determination of the melting temperature (Tm), a key indicator of duplex stability, for oligonucleotides containing this compound.
Materials:
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes
-
Buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
Purified 2TC-modified oligonucleotide and its complementary strand
Methodology:
-
Sample Preparation: Anneal the 2TC-modified oligonucleotide with its complementary strand by mixing equimolar amounts in the buffer solution. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm. Program a temperature ramp from 20°C to 95°C at a rate of 0.5-1.0°C per minute.
-
Data Collection: Place the cuvette containing the annealed duplex into the spectrophotometer and start the temperature ramp. Record the absorbance at 260 nm as a function of temperature.
-
Data Analysis:
-
Plot the absorbance versus temperature to generate a melting curve.
-
The melting temperature (Tm) is determined from the first derivative of the melting curve, corresponding to the temperature at which 50% of the duplex is dissociated.
-
Compare the Tm of the 2TC-modified duplex to an unmodified control duplex to quantify the effect of the substitution on thermal stability.
-
Protocol 3: Structural Analysis by NMR Spectroscopy
NMR spectroscopy provides high-resolution structural information on oligonucleotides in solution.[5][6] This protocol provides a general workflow for NMR analysis.
Materials:
-
High-field NMR spectrometer (e.g., 600 MHz or higher)
-
NMR tubes
-
D₂O or a 90% H₂O/10% D₂O buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
Purified 2TC-modified oligonucleotide duplex
Methodology:
-
Sample Preparation: Dissolve the lyophilized oligonucleotide duplex in the chosen NMR buffer to a final concentration of 0.5-1.0 mM.
-
1D ¹H NMR: Acquire a one-dimensional ¹H spectrum to assess the overall sample purity and folding. The imino proton region (10-15 ppm) in H₂O provides direct evidence of base pairing.
-
2D NMR Experiments: Acquire a series of two-dimensional NMR spectra to assign proton resonances and derive structural restraints.
-
TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same sugar spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close to each other (< 5 Å), which are used to determine inter-proton distances and sequence-specific assignments.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
-
¹H-³¹P HETCOR (Heteronuclear Correlation): Correlates protons with phosphorus atoms in the backbone to probe backbone conformation.
-
-
Resonance Assignment: Use the through-bond (TOCSY) and through-space (NOESY) correlations to assign the resonances of the sugar and base protons.
-
Structure Calculation:
-
Extract distance restraints from the NOESY spectra by integrating the cross-peak volumes.
-
Extract torsion angle restraints from coupling constants measured in high-resolution 1D or 2D spectra.
-
Use molecular dynamics and simulated annealing protocols with software like XPLOR-NIH, CYANA, or AMBER to generate a family of structures consistent with the experimental restraints.
-
-
Structure Validation: Evaluate the quality of the calculated structures based on parameters such as the number of NOE violations, Ramachandran plots for the backbone, and overall energy.
Protocol 4: Structural Analysis by X-ray Crystallography
X-ray crystallography can determine the three-dimensional structure of oligonucleotides at atomic resolution.[7][8] This protocol provides a general overview of the process.
Materials:
-
Purified 2TC-modified oligonucleotide
-
Crystallization screening kits
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
-
Cryoprotectant solutions
-
X-ray diffraction system (synchrotron or in-house source)
Methodology:
-
Crystallization Screening:
-
Prepare a high concentration solution of the oligonucleotide (5-10 mg/mL).
-
Use commercially available or in-house screens to test a wide range of crystallization conditions (precipitants, pH, salts, temperature).
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.
-
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, salt, and oligonucleotide to improve crystal size and quality.
-
Cryo-protection and Data Collection:
-
Soak the crystals in a cryoprotectant solution to prevent ice formation during flash-cooling.
-
Flash-cool the crystal in liquid nitrogen.
-
Mount the frozen crystal on the goniometer of the X-ray diffractometer and collect a diffraction dataset.
-
-
Structure Determination:
-
Process the diffraction data to obtain reflection intensities and positions.
-
Solve the phase problem using methods like Molecular Replacement (if a similar structure exists) or experimental phasing techniques such as Multi-wavelength Anomalous Dispersion (MAD), which may require incorporating heavy atoms.
-
-
Model Building and Refinement:
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the experimental data to improve its agreement with the observed diffraction pattern, resulting in the final high-resolution structure.
-
Conclusion
The incorporation of this compound into oligonucleotides serves as a powerful strategy for elucidating the structural and dynamic properties of nucleic acids. The protocols outlined above provide a comprehensive framework for the synthesis of 2TC-modified oligonucleotides and their detailed characterization. The insights gained from these studies are invaluable for fundamental biological research and for the rational design of nucleic acid-based therapeutics.
References
- 1. The Effect of Sulphur Atom on the Structure of Biomolecule this compound in the Gas-Phase, Solid-State, and Hydrated Forms and in DNA–DNA Microhelices as Compared to Canonical Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-modified-2-thiothymidine oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 8. longdom.org [longdom.org]
Application Notes and Protocols for the Synthesis of 2-Thiocytosine Modified Oligonucleotides via Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleobases into oligonucleotides is a powerful tool for elucidating biological mechanisms and developing novel therapeutic agents. 2-Thiocytosine (s²C), a cytosine analog featuring a sulfur atom at the C2 position, is of particular interest due to its potential to modulate the structural and functional properties of DNA and RNA. The introduction of a thione group can influence base pairing, stacking interactions, and protein-nucleic acid recognition. This document provides detailed protocols and quantitative data for the synthesis of this compound modified oligonucleotides using standard phosphoramidite chemistry, with a special focus on the unique challenges presented by the thione functionality.
The synthesis of oligonucleotides containing thione-modified nucleobases, such as this compound, requires careful consideration of protecting group strategies and deprotection conditions to prevent desulfurization (conversion of the thione to a carbonyl) or other side reactions.[1] Drawing parallels from the synthesis of analogous thione-containing nucleosides like 6-thioguanosine, a robust strategy involves the protection of the thione group during synthesis and a specialized deprotection procedure to ensure the integrity of the final product.[1]
Synthesis of this compound Phosphoramidite Monomer
The successful incorporation of this compound into an oligonucleotide chain begins with the synthesis of the corresponding phosphoramidite building block. A key aspect of this synthesis is the selection of appropriate protecting groups for the exocyclic amine (N4) and the thione group (S2). The N4-amino group is typically protected with a standard acyl group, such as an acetyl (Ac) or benzoyl (Bz) group, which are base-labile.[2][3] For the thione group, a β-cyanoethyl (CE) group is a suitable protecting group, as it is stable during the synthesis cycle but can be removed under specific basic conditions.[1]
The general synthetic route involves:
-
Protection of the N4-amino group of 2'-deoxy-2-thiocytidine.
-
Protection of the 2-thione group with a β-cyanoethyl group.
-
Tritylation of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
-
Phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.
Automated Solid-Phase Oligonucleotide Synthesis
The incorporation of the this compound phosphoramidite into a growing oligonucleotide chain follows the standard automated solid-phase synthesis cycle. This cycle consists of four main steps: deblocking, coupling, capping, and oxidation.[4]
Experimental Protocol: Automated Synthesis Cycle
1. Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).
-
Procedure: The solid support is treated with the deblocking solution to remove the 5'-DMT protecting group from the growing oligonucleotide chain, exposing a free 5'-hydroxyl group for the next coupling reaction. The column is then washed with anhydrous acetonitrile.
2. Coupling:
-
Reagents:
-
0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile.
-
0.25 - 0.45 M solution of an activator, such as 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT), in anhydrous acetonitrile.
-
-
Procedure: The this compound phosphoramidite and the activator are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the growing chain. A coupling time of 2-5 minutes is typically sufficient.
3. Capping:
-
Reagents:
-
Capping Reagent A: Acetic anhydride in Tetrahydrofuran (THF)/Pyridine or Lutidine.
-
Capping Reagent B: 16% N-Methylimidazole in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
Quantitative Data
The efficiency of each coupling step is crucial for the overall yield and purity of the final oligonucleotide. Coupling efficiencies for modified phosphoramidites can vary. While specific data for this compound is not widely published, efficiencies for other thione-containing phosphoramidites suggest that with an optimized activator and coupling time, high coupling yields can be achieved.
| Parameter | Condition/Value | Reference/Note |
| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | Standard concentration |
| Activator | 0.25 M 4,5-Dicyanoimidazole (DCI) | DCI is often preferred for modified bases. |
| Coupling Time | 2 - 5 minutes | May require optimization. |
| Expected Coupling Efficiency | >98% | Based on analogous modified phosphoramidites. |
Deprotection and Cleavage
This is the most critical step in the synthesis of this compound modified oligonucleotides, as standard deprotection with concentrated ammonium hydroxide can lead to the unwanted desulfurization of the this compound base to cytosine. A specialized deprotection protocol is therefore required to preserve the thione functionality. The following protocol is adapted from the successful deprotection of 6-thioguanosine-containing oligonucleotides.[1]
Experimental Protocol: Deprotection of this compound Oligonucleotides
Reagents:
-
Deprotection Solution: A freshly prepared mixture of 0.4 M Sodium Hydroxide (NaOH) and 0.4 M Sodium Hydrosulfide (NaSH) in Methanol/Water (1:1, v/v).
-
Anhydrous Acetonitrile.
Procedure:
-
After completion of the synthesis, wash the solid support thoroughly with anhydrous acetonitrile and dry under a stream of argon.
-
Transfer the solid support to a screw-cap vial.
-
Add the deprotection solution (1-2 mL for a 1 µmol synthesis) to the vial.
-
Seal the vial tightly and heat at 55°C for 12-16 hours. This step cleaves the oligonucleotide from the solid support and removes the phosphate (cyanoethyl) and base (N4-acetyl and S2-cyanoethyl) protecting groups.
-
Cool the vial to room temperature and carefully transfer the supernatant to a new tube.
-
Wash the solid support with a small volume of water and combine the wash with the supernatant.
-
The deprotected oligonucleotide solution is now ready for purification.
Purification and Characterization
Purification of the crude deprotected oligonucleotide is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product should be characterized to confirm its identity and purity. Mass spectrometry is an essential tool for this purpose.
Mass Spectrometry Analysis
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to verify the molecular weight of the synthesized oligonucleotide.[5][6][7] The expected mass will be higher than that of the corresponding unmodified oligonucleotide due to the substitution of an oxygen atom (15.999 u) with a sulfur atom (32.065 u) in each this compound residue, resulting in a mass increase of approximately 16.066 u per modification.
| Analysis Technique | Expected Outcome |
| RP-HPLC | A major peak corresponding to the full-length product. Purity is typically assessed by integrating the peak area. |
| Mass Spectrometry (ESI or MALDI-TOF) | The observed molecular weight should match the calculated molecular weight of the this compound modified oligonucleotide. The absence of a peak corresponding to the desulfurized product (i.e., the cytosine-containing oligonucleotide) should be confirmed. |
The successful synthesis of this compound modified oligonucleotides opens up new avenues for research in nucleic acid chemistry and biology. By following these specialized protocols, researchers can reliably produce these valuable molecules for a wide range of applications.
References
- 1. youtube.com [youtube.com]
- 2. academic.oup.com [academic.oup.com]
- 3. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. idtdna.com [idtdna.com]
- 6. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]
- 7. web.colby.edu [web.colby.edu]
Application of 2-Thiocytosine and its Analogs in Studying Enzyme Kinetics and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiocytosine and its structural analogs, such as 2-thiouracil and 4-thiouracil, are valuable tools in the field of enzymology. These thiopyrimidines, containing a sulfur atom in place of an oxygen atom on the pyrimidine ring, offer unique chemical and physical properties that can be exploited to investigate enzyme kinetics, reaction mechanisms, and cellular processes. Their applications range from acting as specific enzyme inhibitors to serving as probes for monitoring dynamic cellular events like transcription. This document provides detailed application notes and protocols for the use of these compounds in studying enzyme kinetics and mechanisms, with a focus on their utility for researchers and professionals in drug development. While direct kinetic studies on this compound are not extensively reported, the well-documented applications of the closely related 2-thiouracil and 4-thiouracil provide a strong framework for its potential uses.
Application 1: 2-Thiouracil as a Selective Enzyme Inhibitor of Neuronal Nitric Oxide Synthase (nNOS)
2-Thiouracil has been identified as a selective, competitive inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological processes.[1][2] Understanding the kinetics of nNOS inhibition is crucial for the development of therapeutic agents targeting neurological disorders.
Quantitative Data: Inhibition of nNOS by 2-Thiouracil
| Compound | Enzyme | Inhibition Type | Ki (µM) |
| 2-Thiouracil | Neuronal Nitric Oxide Synthase (nNOS) | Competitive | 20 |
Signaling Pathway: Nitric Oxide Synthesis by nNOS
Caption: Simplified pathway of nitric oxide synthesis by nNOS and its inhibition by 2-thiouracil.
Experimental Protocol: Determination of Ki for nNOS Inhibition by 2-Thiouracil
This protocol outlines a continuous spectrophotometric assay to determine the inhibitor constant (Ki) for 2-thiouracil with nNOS. The assay measures the conversion of oxyhemoglobin to methemoglobin by nitric oxide (NO) produced by nNOS.
Materials:
-
Purified recombinant nNOS enzyme
-
L-Arginine (substrate)
-
NADPH
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Oxyhemoglobin
-
2-Thiouracil
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)
-
Spectrophotometer capable of measuring absorbance at 401 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of L-arginine, NADPH, BH4, and 2-thiouracil in the assay buffer.
-
Prepare oxyhemoglobin solution and determine its concentration spectrophotometrically.
-
-
Assay Setup:
-
In a cuvette, prepare a reaction mixture containing assay buffer, a fixed concentration of oxyhemoglobin (e.g., 5 µM), NADPH (e.g., 100 µM), and BH4 (e.g., 10 µM).
-
Add varying concentrations of the substrate, L-arginine.
-
For the inhibition assay, add varying concentrations of 2-thiouracil to a series of cuvettes. Include a control series with no inhibitor.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding a fixed amount of nNOS enzyme to the cuvette.
-
Immediately start monitoring the increase in absorbance at 401 nm at a constant temperature (e.g., 37°C). The rate of increase in absorbance is proportional to the rate of NO production.
-
Record the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Plot the initial velocities (V₀) against the L-arginine concentration for both the uninhibited and inhibited reactions.
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from the uninhibited reaction data using a non-linear regression fit to the Michaelis-Menten equation.
-
To determine the Ki for competitive inhibition, use the following equation and plot the data using a Dixon plot (1/V₀ vs. [Inhibitor]) or by global fitting of the competitive inhibition model to the entire dataset:
V₀ = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])
where:
-
V₀ is the initial velocity
-
Vmax is the maximum velocity
-
[S] is the substrate concentration (L-arginine)
-
Km is the Michaelis-Menten constant
-
[I] is the inhibitor concentration (2-thiouracil)
-
Ki is the inhibition constant
-
-
Caption: Experimental workflow for determining the Ki of 2-thiouracil for nNOS.
Application 2: 4-Thiouracil in Studying RNA Polymerase Kinetics via Metabolic Labeling
4-Thiouracil (4tU) is a powerful tool for studying the kinetics of transcription by RNA polymerase in living cells.[3][4] When introduced to cells, 4tU is converted into 4-thiouridine triphosphate (4sUTP) and incorporated into newly synthesized RNA. This allows for the specific isolation and quantification of nascent RNA, providing a measure of RNA polymerase activity over a defined period.
Experimental Protocol: Measuring RNA Polymerase II Activity in Yeast using 4-Thiouracil Labeling
This protocol describes the metabolic labeling of nascent RNA in Saccharomyces cerevisiae with 4-thiouracil to determine mRNA synthesis rates as a proxy for RNA Polymerase II activity.[3][4]
Materials:
-
Saccharomyces cerevisiae culture
-
Yeast growth medium (e.g., YPD)
-
4-Thiouracil (4tU) stock solution (e.g., 2 M in DMSO)
-
Reagents for RNA extraction (e.g., Trizol, phenol:chloroform)
-
Thiol-specific biotinylation reagent (e.g., MTSEA biotin-XX)
-
Streptavidin-coated magnetic beads
-
Reagents for RT-qPCR or RNA sequencing
Procedure:
-
Cell Culture and Labeling:
-
Grow yeast cells to mid-log phase in the appropriate medium.
-
Add 4-thiouracil to the culture to a final concentration of 5 mM.
-
Incubate for a short period (e.g., 6 minutes) to label newly transcribed RNA. The labeling time can be adjusted to study different kinetic aspects of transcription.
-
-
RNA Extraction:
-
Harvest the cells by centrifugation.
-
Lyse the cells and extract total RNA using a standard method (e.g., hot acid phenol extraction).
-
-
Biotinylation of Thiolated RNA:
-
Resuspend the total RNA in a suitable buffer.
-
Add the thiol-specific biotinylation reagent and incubate to attach biotin to the 4-thiouracil-containing RNA.
-
Remove excess biotinylation reagent by isopropanol precipitation of the RNA.
-
-
Purification of Labeled RNA:
-
Resuspend the biotinylated RNA and incubate with streptavidin-coated magnetic beads to capture the nascent RNA.
-
Wash the beads several times to remove non-biotinylated (pre-existing) RNA.
-
Elute the purified nascent RNA from the beads.
-
-
Quantification and Analysis:
-
Quantify the amount of purified nascent RNA.
-
Analyze the expression levels of specific transcripts using RT-qPCR or perform genome-wide analysis using RNA sequencing. The amount of a specific transcript in the purified fraction is proportional to its synthesis rate and thus reflects the activity of RNA polymerase on that gene during the labeling period.
-
Caption: Workflow for studying RNA polymerase kinetics using 4-thiouracil metabolic labeling.
Conclusion
This compound and its analogs are versatile molecules for probing enzyme function. As demonstrated with 2-thiouracil, these compounds can act as specific inhibitors, allowing for the detailed kinetic characterization of enzymes like nNOS. Furthermore, the metabolic incorporation of analogs like 4-thiouracil provides a powerful method to study the in vivo kinetics of complex enzymatic processes such as transcription by RNA polymerase. The protocols and data presented here provide a foundation for researchers to apply these valuable tools in their own studies of enzyme mechanisms and for the development of novel therapeutic agents. Further research into the direct applications of this compound in enzyme kinetics is warranted and may reveal new and specific interactions with various enzymes.
References
- 1. Extremely Rapid and Specific Metabolic Labelling of RNA In Vivo with 4-Thiouracil (Ers4tU) [jove.com]
- 2. 2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saccharomyces cerevisiae Metabolic Labeling with 4-thiouracil and the Quantification of Newly Synthesized mRNA As a Proxy for RNA Polymerase II Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saccharomyces cerevisiae Metabolic Labeling with 4-thiouracil and the Quantification of Newly Synthesized mRNA As a Proxy for RNA Polymerase II Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Thiocytosine as a Potential Photosensitizer in Photodynamic Therapy Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the theoretical potential of 2-thiocytosine as a photosensitizer for Photodynamic Therapy (PDT), drawing parallels from related thionated nucleobases. Direct experimental data on the PDT efficacy of this compound is currently limited in publicly available literature. Therefore, the provided protocols are generalized templates that will require specific optimization and validation.
Introduction to this compound in Photodynamic Therapy
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) for the treatment of various diseases, including cancer. The efficacy of PDT is highly dependent on the photophysical and photochemical properties of the photosensitizer.
This compound, a sulfur-substituted analog of the nucleobase cytosine, has emerged as a molecule of interest in photochemical research. Thionated nucleobases, in general, exhibit favorable photophysical properties for photosensitization, most notably an efficient intersystem crossing (ISC) from the photo-excited singlet state to a long-lived triplet state.[1][2] This triplet state is a prerequisite for the generation of singlet oxygen and other ROS, which are the primary cytotoxic agents in PDT. While theoretical studies support the potential of this compound and its derivatives as photosensitizers, comprehensive experimental validation in the context of PDT is an active area of research.[3][4][5][6]
These application notes provide a theoretical framework and generalized experimental protocols for researchers interested in exploring the potential of this compound and its derivatives as novel photosensitizers for photodynamic therapy.
Theoretical Mechanism of Action
The photosensitizing activity of this compound is predicated on its ability to absorb light energy and transfer it to molecular oxygen, leading to the formation of cytotoxic ROS. This process can be described by the Jablonski diagram and involves two primary mechanisms:
-
Type II Photodynamic Action: This is believed to be the predominant mechanism for many photosensitizers. Upon absorption of a photon of appropriate wavelength, the this compound molecule is excited from its ground state (S₀) to a short-lived excited singlet state (S₁). Through intersystem crossing, it transitions to a more stable, long-lived excited triplet state (T₁). In this triplet state, the photosensitizer can transfer its energy directly to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, converting it to the highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death. Thionated nucleobases are known to efficiently populate the triplet state, a key feature for effective Type II photosensitization.[1][2]
-
Type I Photodynamic Action: In the triplet state, the photosensitizer can also react directly with biological substrates through electron or hydrogen transfer, producing radical ions or free radicals. These radicals can then react with molecular oxygen to produce other ROS, such as superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While often a minor pathway, it can be significant in hypoxic (low oxygen) environments often found in solid tumors.
Data Presentation: Properties of Related Thionated Nucleobases
Table 1: Photophysical Properties of Selected Thionated Nucleobases
| Compound | Absorption Max (λmax, nm) | Triplet Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) |
| 2-Thiouracil | ~270, ~290 | High | Moderate |
| 4-Thiouracil | ~330 | High | High |
| 2,4-Dithiouracil | ~315, ~260 | Near-unity | High |
| 2,4-Dithiothymine | Not widely reported | High | High |
Note: Values are compiled from various sources and may vary depending on the solvent and experimental conditions. "High" and "Moderate" are qualitative descriptors based on literature reports.
Table 2: In Vitro Phototoxicity of Selected Thionated Nucleobases
| Compound | Cell Line | Light Dose (UVA) | Concentration for significant effect | Observed Effect | Reference |
| 2,4-Dithiouracil | Human Epidermoid Carcinoma | 5 J/cm² | Micromolar range | Up to 63% decrease in proliferation | [7] |
| 2,4-Dithiothymine | Human Epidermoid Carcinoma | 5 J/cm² | Micromolar range | Significant decrease in proliferation | [7] |
| 2,6-Dithiopurine | Human Epidermoid Carcinoma | 5 J/cm² | Micromolar range | Significant decrease in proliferation | [7] |
Experimental Protocols
The following are generalized protocols for the evaluation of this compound or its derivatives as PDT agents. These should be adapted and optimized for specific experimental setups.
Synthesis of Functionalized this compound Derivatives
To improve properties such as water solubility, tumor targeting, and absorption at longer wavelengths, this compound can be chemically modified.
Objective: To synthesize a functionalized this compound derivative with enhanced properties for PDT.
Materials:
-
This compound
-
Appropriate functionalizing agent (e.g., a polyethylene glycol (PEG) chain for solubility, a targeting ligand like folic acid, or a chromophore for red-shifting absorption)
-
Solvents (e.g., DMF, DMSO)
-
Catalysts (as required by the specific reaction)
-
Purification materials (e.g., silica gel for chromatography, dialysis membranes)
Procedure (Conceptual):
-
Reaction Setup: Dissolve this compound and the functionalizing agent in an appropriate solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Add any necessary catalysts and stir the reaction mixture at a temperature and for a duration determined by the specific chemical conjugation strategy. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure. Purify the crude product using an appropriate method, such as column chromatography or recrystallization. For larger conjugates, dialysis may be necessary.
-
Characterization: Confirm the structure and purity of the synthesized derivative using techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes a relative method for determining the singlet oxygen quantum yield using a chemical trap.
Objective: To quantify the efficiency of singlet oxygen generation by this compound upon photo-irradiation.
Materials:
-
This compound or its derivative
-
Reference photosensitizer with a known ΦΔ in the same solvent (e.g., Rose Bengal, Methylene Blue)
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green®)
-
Spectrophotometer or Fluorometer
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
-
Cuvettes
Procedure:
-
Solution Preparation: Prepare solutions of the this compound derivative and the reference photosensitizer in a suitable solvent (e.g., ethanol, DMSO, or a buffered aqueous solution). Adjust the concentrations to have the same absorbance at the excitation wavelength.
-
Addition of Trap: To separate cuvettes containing the photosensitizer solutions, add a known concentration of the singlet oxygen trap.
-
Irradiation: Irradiate the samples with the light source for specific time intervals. Keep a non-irradiated sample as a control.
-
Measurement: After each irradiation interval, measure the decrease in absorbance (for DPBF) or the increase in fluorescence (for Singlet Oxygen Sensor Green®) of the trap.
-
Calculation: The singlet oxygen quantum yield (ΦΔ) of the sample can be calculated using the following formula: ΦΔ(sample) = ΦΔ(reference) × (k(sample) / k(reference)) × (A(reference) / A(sample)) where k is the rate of trap degradation (obtained from the slope of the absorbance/fluorescence vs. time plot) and A is the absorbance of the photosensitizer at the irradiation wavelength.
In Vitro Phototoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Objective: To determine the phototoxic effect of this compound on cancer cells in vitro.
Materials:
-
Cancer cell line (e.g., A431, HeLa, MCF-7)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
This compound derivative stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
-
Light source for irradiation
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Incubation with Photosensitizer: Replace the medium with fresh medium containing various concentrations of the this compound derivative. Include wells with medium only (no cells) as a blank and cells with medium but no photosensitizer as a negative control. Incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake.
-
Irradiation: Wash the cells with PBS to remove the extracellular photosensitizer. Add fresh medium and irradiate the plate with a specific light dose. A parallel plate should be kept in the dark to assess dark toxicity.
-
MTT Assay: After a post-irradiation incubation period (e.g., 24-48 hours), add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the photosensitizer concentration to determine the IC50 value (the concentration at which 50% of the cells are killed).
Cellular Uptake and Subcellular Localization
Understanding where the photosensitizer accumulates within the cell is crucial for predicting its mechanism of action.
Objective: To determine the intracellular localization of the this compound derivative.
Materials:
-
Cancer cell line
-
This compound derivative (preferably with intrinsic fluorescence)
-
Confocal laser scanning microscope
-
Organelle-specific fluorescent trackers (e.g., MitoTracker™, LysoTracker™, ER-Tracker™)
-
Glass-bottom dishes or chamber slides
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.
-
Incubation: Incubate the cells with the this compound derivative for various time points.
-
Co-staining: In the final 30-60 minutes of incubation, add an organelle-specific tracker to the medium.
-
Imaging: Wash the cells with fresh medium and image them using a confocal microscope. Use appropriate laser lines and filters for the photosensitizer and the organelle tracker.
-
Analysis: Overlay the images to determine the degree of co-localization between the photosensitizer and the specific organelles.
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound-mediated PDT. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Objective: To assess the antitumor effect of this compound PDT in a living animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction
-
This compound derivative formulated for intravenous injection
-
Light source (e.g., diode laser with a fiber optic)
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction: Subcutaneously inject a suspension of cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Grouping: Randomly assign the tumor-bearing mice to different treatment groups (e.g., saline + no light, saline + light, photosensitizer + no light, photosensitizer + light).
-
Photosensitizer Administration: Administer the this compound derivative intravenously to the mice in the treatment groups.
-
Irradiation: After a predetermined drug-light interval (to allow for optimal tumor accumulation), anesthetize the mice and irradiate the tumor area with a specific light dose.
-
Monitoring: Measure the tumor volume with calipers every few days for a set period. Monitor the body weight and general health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Signaling Pathways in this compound Mediated PDT
While the specific signaling pathways activated by this compound PDT are yet to be elucidated, PDT, in general, is known to induce cell death primarily through apoptosis and necrosis, triggered by oxidative stress.
-
Apoptosis: This is a programmed and controlled form of cell death. PDT-induced ROS can cause damage to mitochondria, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway involving caspases (e.g., caspase-9 and caspase-3). Damage to the cell membrane or endoplasmic reticulum can also trigger apoptotic signaling.
-
Necrosis: This is a form of uncontrolled cell death that often occurs with high levels of cellular damage and can lead to inflammation.
Conclusion
This compound and its derivatives represent a promising but underexplored class of potential photosensitizers for photodynamic therapy. Their inherent photochemical properties, particularly the efficient population of a triplet state, warrant further investigation. The protocols and theoretical framework provided here offer a starting point for researchers to systematically evaluate the efficacy of these compounds and potentially develop novel agents for PDT. Future work should focus on obtaining quantitative data for this compound, synthesizing derivatives with improved properties, and elucidating the specific cellular and molecular mechanisms of their photodynamic action.
References
- 1. Thionated organic compounds as emerging heavy-atom-free photodynamic therapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Disruptive Model That Explains for the Long-Lived Triplet States Observed for this compound upon UVA Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dithionated Nucleobases as Effective Photodynamic Agents against Human Epidermoid Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Modification of DNA and RNA using 2-Thiocytosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-thiocytosine (s²C) for the site-specific modification of DNA and RNA. Detailed protocols for the incorporation and subsequent functionalization of this versatile nucleobase analog are provided, along with its applications in research and drug development.
Introduction to this compound
This compound is a modified pyrimidine base that is structurally analogous to cytosine, with the substitution of a sulfur atom for the oxygen atom at the C2 position. This thionucleobase can be site-specifically incorporated into synthetic DNA and RNA oligonucleotides, offering a unique reactive handle for a variety of chemical modifications. The presence of the thiol group enables selective conjugation of molecules such as fluorescent dyes, cross-linking agents, and therapeutic payloads, making it a valuable tool for studying nucleic acid structure and function, as well as for the development of novel nucleic acid-based therapeutics and diagnostics.
Applications of this compound in Research and Drug Development
The unique properties of this compound lend themselves to a range of applications:
-
Fluorescent Labeling: The thiol group of this compound serves as a nucleophilic handle for the attachment of fluorescent probes, most commonly through maleimide chemistry. This allows for the site-specific labeling of DNA and RNA for use in various fluorescence-based assays, including fluorescence resonance energy transfer (FRET), fluorescence polarization, and cellular imaging.
-
Cross-linking Studies: this compound can be utilized as an intrinsic photosensitive cross-linker. Upon irradiation with UV light (typically around 330-360 nm), the thiocarbonyl group can form covalent cross-links with adjacent nucleotides or interacting proteins. This is invaluable for elucidating the three-dimensional structure of nucleic acids and identifying nucleic acid-protein interaction sites.
-
Antisense Oligonucleotides (ASOs): The incorporation of this compound into antisense oligonucleotides can enhance their therapeutic properties. Thio-modifications can increase nuclease resistance, thereby prolonging the half-life of the ASO in a cellular environment. Additionally, the altered electronic properties of the base can influence the binding affinity of the ASO to its target mRNA.
-
Aptamer Development: Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules. The introduction of this compound into an aptamer sequence can improve its binding affinity and specificity for its target. The thiol group can also be used to conjugate the aptamer to other molecules, such as drugs or imaging agents, for targeted delivery.
-
Bioconjugation: The reactive thiol group of this compound provides a versatile point of attachment for a wide array of molecules, including peptides, antibodies, and nanoparticles. This enables the construction of complex bioconjugates with tailored functionalities for applications in diagnostics and therapeutics.
Quantitative Data Summary
The following tables summarize key quantitative data related to the incorporation and modification of this compound.
| Method | Modification | Efficiency/Yield | Reference |
| Chemical Synthesis | This compound Phosphoramidite Coupling | >98% | [1][2][3] |
| Enzymatic Synthesis | T7 RNA Polymerase Incorporation of s²CTP | Variable, dependent on sequence context and reaction conditions | [4][5] |
| Post-synthetic Modification | Thiol-Maleimide Reaction | >90% | [6][7] |
| Application | Parameter | Value | Reference |
| Aptamer Modification | Improvement in Binding Affinity (Kd) | Can be several-fold | [8][9] |
| Nuclease Resistance | Increased Half-life in Serum | Dependent on number and position of modifications | [10][11] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into DNA/RNA via Solid-Phase Synthesis
This protocol describes the incorporation of a this compound phosphoramidite during standard automated solid-phase oligonucleotide synthesis.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA/RNA phosphoramidites (A, G, C, T/U)
-
This compound phosphoramidite (s²C)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole, DCI)
-
Capping solution (e.g., acetic anhydride and 1-methylimidazole)
-
Oxidizing solution (e.g., iodine/water/pyridine) or Thiolating solution for phosphorothioates
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or AMA)
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, specifying the position for this compound incorporation. Ensure all reagent bottles are filled with fresh solutions.
-
Phosphoramidite Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration. Install the vial on the designated port on the synthesizer.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support.
-
Coupling: The this compound phosphoramidite is activated and coupled to the 5'-hydroxyl group of the growing chain. A slightly extended coupling time (e.g., 1.5 to 2 times the standard) may be beneficial to ensure high coupling efficiency, which is typically greater than 98%.[1][2][3]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Cleavage and Deprotection: Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in the appropriate cleavage and deprotection solution according to the manufacturer's protocol for the specific protecting groups used on the this compound phosphoramidite.
-
Purification: The crude oligonucleotide is purified using standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
Protocol 2: Enzymatic Incorporation of 2-Thiocytidine Triphosphate (s²CTP) into RNA
This protocol describes the in vitro transcription of RNA containing site-specific 2-thiocytidine using T7 RNA polymerase.
Materials:
-
Linearized DNA template containing a T7 promoter upstream of the desired RNA sequence
-
T7 RNA polymerase
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
ATP, GTP, UTP
-
CTP and 2-Thiocytidine triphosphate (s²CTP)
-
RNase inhibitor
-
DNase I (RNase-free)
Procedure:
-
Transcription Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature:
-
Linearized DNA template (0.5-1 µg)
-
10x Transcription buffer (2 µL)
-
100 mM DTT (1 µL)
-
10 mM ATP, GTP, UTP (1 µL each)
-
10 mM CTP and 10 mM s²CTP (adjust ratio for desired incorporation level)
-
RNase inhibitor (20 units)
-
T7 RNA polymerase (50 units)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours. The efficiency of s²CTP incorporation can be sequence-dependent.[4][5]
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using a suitable method such as phenol:chloroform extraction followed by ethanol precipitation, or a commercial RNA purification kit.
-
Analysis: Analyze the integrity and concentration of the RNA transcript using denaturing PAGE and UV-Vis spectrophotometry.
Protocol 3: Post-Synthetic Fluorescent Labeling of this compound Modified Oligonucleotides
This protocol describes the labeling of a this compound containing oligonucleotide with a maleimide-functionalized fluorescent dye.
Materials:
-
This compound modified oligonucleotide
-
Maleimide-functionalized fluorescent dye (e.g., Maleimide-Cy3, Maleimide-Cy5)
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
Reducing agent (e.g., TCEP or DTT) - optional, if disulfide bonds have formed
-
Size-exclusion chromatography column or ethanol precipitation reagents for purification
Procedure:
-
Oligonucleotide Preparation: Dissolve the purified this compound modified oligonucleotide in the reaction buffer. If the oligonucleotide has been stored for an extended period, it may be necessary to briefly treat it with a reducing agent like TCEP to ensure the thiol group is in its reduced, reactive form. Remove the excess reducing agent before proceeding.
-
Dye Preparation: Dissolve the maleimide-functionalized dye in a small amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dye solution to the oligonucleotide solution.[6] The reaction proceeds readily at room temperature.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 2 hours or at 4°C overnight.[6]
-
Purification: Purify the fluorescently labeled oligonucleotide from the unreacted dye using size-exclusion chromatography or ethanol precipitation.
-
Quantification: Determine the concentration and labeling efficiency of the final product using UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the oligonucleotide) and the excitation maximum of the dye.
Protocol 4: Photo-Cross-Linking of this compound Containing Nucleic Acids
This protocol provides a general procedure for inducing cross-links from a this compound residue within a DNA or RNA molecule to a nearby interacting molecule.
Materials:
-
Purified DNA or RNA containing this compound
-
Interacting partner (e.g., protein, complementary nucleic acid strand)
-
Reaction buffer appropriate for the biological system being studied
-
UV light source (e.g., transilluminator or a specific UV lamp with output around 330-360 nm)
-
Quartz cuvette or plate
Procedure:
-
Complex Formation: Incubate the this compound containing nucleic acid with its interacting partner in the reaction buffer to allow for complex formation.
-
UV Irradiation: Place the sample in a quartz cuvette or plate and irradiate with UV light at a wavelength of 330-360 nm. The irradiation time will need to be optimized for the specific system, but typically ranges from 5 to 30 minutes. Perform the irradiation on ice to minimize heat-induced damage.
-
Analysis of Cross-linking: Analyze the reaction products to detect the formation of cross-linked species. This can be done using techniques such as:
-
SDS-PAGE (for protein-nucleic acid cross-links): The cross-linked complex will migrate slower than the individual components.
-
Denaturing PAGE (for nucleic acid-nucleic acid cross-links): The cross-linked product will have a lower mobility.
-
Mass Spectrometry: To identify the precise sites of cross-linking.
-
Visualizations
Caption: Workflow for the synthesis and fluorescent labeling of a this compound modified oligonucleotide.
Caption: Drug discovery workflow incorporating this compound modified oligonucleotides.
Caption: Mechanism of action for a this compound modified antisense oligonucleotide.
References
- 1. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. twistbioscience.com [twistbioscience.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 7. pure.au.dk [pure.au.dk]
- 8. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. synoligo.com [synoligo.com]
Application Notes and Protocols: Employing 2-Thiocytosine to Investigate Hole Transfer in DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The migration of positive charge, or "holes," through the DNA duplex is a fundamental process with significant implications for both DNA damage and the development of novel molecular electronics. A hole, which is a radical cation, can be generated by oxidative stress or ionizing radiation and can travel long distances along the DNA π-stack before becoming trapped.[1][2] This long-range charge transport can lead to oxidative damage at sites distal from the initial oxidation event, often at guanine (G) bases, which have the lowest oxidation potential among the canonical bases.[3]
Understanding the dynamics of hole transfer—including the mechanisms of transport, the influence of DNA sequence and conformation, and the sites of eventual trapping—is crucial for fields ranging from oncology to materials science. Modified nucleobases serve as powerful tools to probe these phenomena. 2-Thiocytosine (²S C), a cytosine analog where the C2-carbonyl oxygen is replaced by sulfur, is a compelling candidate for such studies. The sulfur substitution is known to lower the oxidation potential of the nucleobase, making it a potential intermediate or trapping site for a migrating hole.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound-modified oligonucleotides to investigate the mechanism and efficiency of hole transfer in DNA.
Principle of the Method
The core principle of this application is to use this compound as a potential hole-trapping site within a defined DNA sequence. A hole is generated at a specific location in the DNA duplex, typically using a covalently attached photosensitizer. Upon photoirradiation, the sensitizer injects a hole into the DNA, which then migrates through the π-stacked bases.
If this compound has a lower effective oxidation potential than other bases in the sequence (like guanine), it can act as a thermodynamic sink, trapping the migrating hole. The location and efficiency of hole trapping are then quantified, typically by analyzing strand cleavage at the modified site after chemical treatment (e.g., with piperidine), which reveals the location of the oxidative damage. By comparing the extent of damage at the this compound site versus other potential traps (like GG or GGG sequences), the efficiency of hole transfer and the trapping ability of this compound can be determined.
Figure 1. Conceptual pathway of hole transfer and trapping by this compound.
Data Presentation
The efficiency of hole trapping at different sites can be quantified and compared. The data below is illustrative of results from a hypothetical experiment comparing hole trapping at a this compound (²S C) site versus a competitive GGG triplet site. The Hole Trapping Ratio is calculated as the percentage of strand cleavage at a specific site relative to the total cleavage observed.
| Oligonucleotide Sequence | Hole Donor | Hole Acceptor 1 | Hole Acceptor 2 | Trapping at ²S C (%) | Trapping at GGG (%) |
| 5'-AQ-CGG TTA C TTA GGG-3' | AQ | C | GGG | 5 ± 1 | 95 ± 3 |
| 5'-AQ-CGG TTA ²S C TTA GGG-3' | AQ | ²S C | GGG | 45 ± 4 | 55 ± 5 |
| 5'-AQ-CGG C TTA TTA GGG-3' | AQ | C | GGG | 8 ± 2 | 92 ± 2 |
| 5'-AQ-CGG ²S C TTA TTA GGG-3' | AQ | ²S C | GGG | 62 ± 6 | 38 ± 4 |
Table 1: Illustrative quantitative data on hole trapping efficiencies. AQ (anthraquinone) serves as the photosensitizer (hole donor). The data suggests that this compound is a more efficient hole trap than canonical cytosine and can effectively compete with a GGG trap, especially when the hole does not have to traverse a long A/T bridge.
Experimental Protocols
Protocol 1: Synthesis of this compound Modified Oligonucleotides
This protocol outlines the incorporation of a this compound nucleoside into a DNA oligonucleotide using standard solid-phase phosphoramidite chemistry. A key consideration is the protection strategy for the thione group to prevent unwanted side reactions during synthesis.
Materials:
-
N-acetyl-5'-O-DMT-2'-deoxy-2-thiocytosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite
-
Standard DNA phosphoramidites (dA, dG, dC, dT)
-
Controlled Pore Glass (CPG) solid support
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT)
-
Oxidizing solution: Iodine/water/pyridine
-
Capping reagents: Acetic anhydride and N-methylimidazole
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane
-
Cleavage and deprotection solution: Concentrated ammonium hydroxide
-
HPLC purification system and columns
Procedure:
-
Synthesizer Setup: Program the automated DNA synthesizer with the desired sequence, specifying the coupling of the this compound phosphoramidite at the appropriate cycle.
-
Standard Synthesis Cycle: a. Deblocking: Remove the 5'-DMT protecting group from the support-bound nucleoside using the TCA solution. b. Coupling: Activate the incoming phosphoramidite (standard base or this compound) with ETT and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidize the unstable phosphite triester linkage to a stable phosphate triester using the iodine solution.
-
Repeat: Continue the synthesis cycle for each subsequent base in the sequence.
-
Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the CPG support and remove all protecting groups (base, phosphate, and the N-acetyl group from this compound) by incubating the support in concentrated ammonium hydroxide at 55°C for 8-12 hours.
-
Purification: Purify the full-length modified oligonucleotide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS) and UV-Vis spectroscopy.
Protocol 2: Photochemical Hole Injection and Damage Analysis
This protocol describes the generation of holes in the this compound-modified DNA duplex and the subsequent analysis of hole trapping sites.
Materials:
-
Purified this compound modified oligonucleotide (and its complementary strand, one of which contains a photosensitizer like anthraquinone).
-
Annealing buffer: 10 mM Sodium phosphate, 100 mM NaCl, pH 7.0.
-
Nitrogen gas source.
-
355 nm laser or a high-intensity UV lamp with appropriate filters.[1]
-
Piperidine (1 M).
-
Polyacrylamide gel electrophoresis (PAGE) equipment (denaturing conditions).
-
Phosphorimager or fluorescent gel scanner.
-
5'-radiolabeling kit (e.g., [γ-³²P]ATP and T4 polynucleotide kinase) or fluorescent label (e.g., 6-FAM).
Procedure:
-
Oligonucleotide Labeling: Label the 5'-end of the this compound-containing strand with ³²P or a fluorescent dye to enable visualization after gel electrophoresis.
-
Duplex Formation: Anneal the labeled, modified oligonucleotide with its photosensitizer-containing complementary strand by heating to 90°C for 5 minutes in annealing buffer, followed by slow cooling to room temperature.
-
Sample Preparation: Prepare the DNA duplex solution (typically 1-5 µM) in a microcentrifuge tube. Deoxygenate the solution by bubbling with nitrogen gas for 10-15 minutes to prevent side reactions with oxygen.[1]
-
Photoirradiation: Irradiate the sample on ice with a 355 nm light source for a defined period (e.g., 5-30 minutes). The optimal time should be determined empirically to achieve ~10-20% total DNA damage to ensure single-hit conditions.[1][4]
-
Piperidine Treatment: Add an equal volume of 1 M piperidine to the irradiated sample. Heat at 90°C for 30 minutes. This treatment cleaves the DNA backbone at the sites of oxidative damage (abasic sites formed from damaged bases).
-
Sample Cleanup: Lyophilize the sample to remove the piperidine. Resuspend the DNA pellet in loading buffer (e.g., 80% formamide, 10 mM EDTA).
-
Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel (e.g., 20%).
-
Analysis: Visualize the bands using a phosphorimager (for ³²P) or a fluorescent scanner. The position of a band indicates the site of cleavage (and thus the location of the trapped hole), and the intensity of the band corresponds to the amount of cleavage at that site.
-
Quantification: Quantify the band intensities to determine the percentage of hole trapping at the this compound site relative to other trapping sites (e.g., G, GG, GGG) and the parent band (undamaged DNA).
Figure 2. Experimental workflow for studying hole transfer using this compound.
Conclusion
The use of this compound as a site-specific probe provides a powerful methodology for dissecting the complex process of hole transfer in DNA. Its potential to act as an efficient hole trap allows for detailed investigations into charge migration pathways and the factors that govern them. The protocols outlined here provide a framework for synthesizing this compound-modified oligonucleotides and analyzing their behavior in photochemical hole transfer experiments. This approach can yield valuable quantitative data, contributing to a deeper understanding of DNA damage mechanisms and informing the design of DNA-based nanomaterials and therapeutics.
References
Troubleshooting & Optimization
challenges in the chemical synthesis and purification of 2-thiocytosine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the chemical synthesis and purification of 2-thiocytosine. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed methods for synthesizing this compound are:
-
Cyclocondensation of Thiourea with a β-dicarbonyl equivalent: This is a classical and widely used approach where thiourea is reacted with a three-carbon electrophile, such as cyanoacetaldehyde or a derivative like 3-ethoxyacrylonitrile, to form the pyrimidine ring. While yields can be variable, this method is often a starting point for many researchers.[1][2]
-
Thionation of Cytosine or its Derivatives: This method involves the direct conversion of the carbonyl group at the 2-position of cytosine to a thiocarbonyl group. This is typically achieved using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.[3] This can be an efficient route if the starting cytosine derivative is readily available.
Q2: What are the primary challenges in the synthesis of this compound?
A2: Researchers often face the following challenges:
-
Low Yields: Particularly in the cyclocondensation reaction with thiourea, yields can be lower than expected due to side reactions or incomplete conversion.[1][2]
-
Side Product Formation: The synthesis can lead to various impurities that are structurally similar to this compound, making purification difficult.
-
Purification Difficulties: this compound's polarity and potential for tautomerization can complicate purification by standard techniques like column chromatography and recrystallization.
-
Stability Issues: The molecule can be sensitive to pH and oxidative conditions, potentially leading to degradation during workup and purification.[4]
Q3: What are the recommended purification methods for this compound?
A3: The primary methods for purifying this compound are:
-
Recrystallization: This is the most common method for purifying the crude product. A variety of solvent systems can be employed, with aqueous solutions or alcohol-water mixtures being common choices.
-
Column Chromatography: While more complex, column chromatography, particularly reverse-phase HPLC, can be effective for achieving high purity, especially when separating closely related impurities.[5]
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: Standard analytical techniques are used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the sample.
-
Melting Point: The melting point of pure this compound is reported to be around 285-290 °C with decomposition.[3] A broad melting range can indicate the presence of impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive or impure reagents. 2. Incorrect reaction temperature or time. 3. Suboptimal pH conditions. | 1. Use freshly purified reagents. Check the quality of thiourea and the β-dicarbonyl equivalent. 2. Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS. 3. Adjust the pH of the reaction mixture; cyclocondensation reactions are often sensitive to pH. |
| Formation of Multiple Side Products | 1. Polymerization of the β-dicarbonyl starting material. 2. Self-condensation of thiourea. 3. Undesired cyclization pathways. | 1. Add the β-dicarbonyl compound slowly to the reaction mixture. 2. Control the reaction temperature carefully. 3. Investigate the effect of different bases or catalysts on the reaction selectivity. |
| Incomplete Thionation of Cytosine | 1. Insufficient amount of thionating agent (e.g., Lawesson's reagent, P₄S₁₀). 2. Low reaction temperature or short reaction time. 3. Deactivation of the thionating agent by moisture. | 1. Use a slight excess of the thionating agent. 2. Increase the reaction temperature and/or extend the reaction time. Monitor by TLC or LC-MS. 3. Ensure all glassware is dry and use anhydrous solvents. |
Purification Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Product Does Not Crystallize | 1. Solution is not saturated. 2. Presence of impurities inhibiting crystallization. 3. Product has oiled out. | 1. Concentrate the solution by evaporating some of the solvent. 2. Try adding a seed crystal or scratching the inside of the flask. 3. If the product oils out, redissolve in a minimal amount of hot solvent and try adding a co-solvent in which the product is less soluble to induce crystallization. |
| Poor Separation in Column Chromatography | 1. Inappropriate stationary or mobile phase. 2. Co-elution of impurities with the product. | 1. For reverse-phase HPLC, optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradient) and consider using an ion-pairing agent. 2. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). |
| Product Degradation During Purification | 1. Exposure to harsh pH conditions. 2. Oxidation of the thiol group. | 1. Maintain a neutral or slightly acidic pH during workup and purification.[4] 2. Work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. Consider adding a small amount of a reducing agent like DTT to the purification buffers if compatible. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclocondensation
This protocol describes a general method for the synthesis of this compound from thiourea and a 3-alkoxyacrylonitrile.
Materials:
-
Thiourea
-
3-Ethoxyacrylonitrile (or similar β-alkoxyacrylonitrile)
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.
-
Add thiourea to the solution and stir until it is dissolved.
-
Slowly add 3-ethoxyacrylonitrile to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with hydrochloric acid to precipitate the crude product.
-
Filter the crude product, wash with cold ethanol, and then with diethyl ether.
-
Dry the crude this compound under vacuum.
Protocol 2: Synthesis of this compound via Thionation of Cytosine
This protocol outlines a general procedure for the thionation of cytosine using Lawesson's reagent.
Materials:
-
Cytosine
-
Lawesson's Reagent
-
Anhydrous pyridine (or another suitable high-boiling solvent like dioxane or toluene)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, suspend cytosine in anhydrous pyridine.
-
Add Lawesson's reagent to the suspension.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction mixture will typically turn from a suspension to a clear solution and then may become a suspension again as the product forms.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water with vigorous stirring to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the crude this compound under vacuum.
Protocol 3: Purification of this compound by Recrystallization
This protocol provides a general method for the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Deionized water or Ethanol/water mixture
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water (or an ethanol/water mixture) to the flask.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water, followed by a small amount of cold ethanol.
-
Dry the purified this compound crystals under vacuum.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Typical Reagents | Reported Yield Range | Advantages | Disadvantages |
| Cyclocondensation | Thiourea, 3-alkoxyacrylonitrile | Sodium ethoxide, Ethanol | 20-50% | Inexpensive starting materials. | Often results in low yields and requires careful optimization. |
| Thionation | Cytosine | Lawesson's Reagent, P₄S₁₀, Pyridine | 60-85% | Can be higher yielding. | Thionating agents can be hazardous and require anhydrous conditions. |
Note: Yields are highly dependent on specific reaction conditions and scale.
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical troubleshooting guide for challenges in this compound synthesis and purification.
References
Technical Support Center: Optimizing 2-Thiocytosine Incorporation in Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incorporation of 2-thiocytosine into synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in oligonucleotides?
A: this compound (S2C) is a modified analog of cytosine where the oxygen atom at the C2 position is replaced by a sulfur atom. This modification can introduce unique properties to oligonucleotides, such as altered hybridization affinity, increased resistance to nuclease degradation, and the ability to participate in specific photochemical cross-linking studies. These characteristics make it a valuable tool in various research and therapeutic applications.
Q2: What are the main challenges when incorporating this compound into oligonucleotides?
A: The primary challenges include:
-
Low Coupling Efficiency: The this compound phosphoramidite may exhibit lower coupling efficiency compared to standard phosphoramidites.
-
Thione Group Instability: The sulfur atom (thione group) is susceptible to oxidation and hydrolysis during the synthesis cycle, particularly during the oxidation and deprotection steps.[1]
-
Incomplete Deprotection: Standard deprotection protocols may not be suitable for oligonucleotides containing this compound, potentially leading to incomplete removal of protecting groups or modification of the thione group.[1]
-
Suboptimal Purification: The presence of the thio-modification can alter the chromatographic properties of the oligonucleotide, requiring adjustments to standard purification protocols.
Q3: What is a typical coupling efficiency for this compound phosphoramidite?
A: While specific data for this compound is not broadly published, modified phosphoramidites, in general, can have slightly lower coupling efficiencies than standard A, G, C, and T phosphoramidites. An acceptable coupling efficiency for modified bases is typically considered to be above 98%. Even a small decrease in stepwise efficiency can significantly impact the yield of the full-length product, especially for longer oligonucleotides.[2]
Q4: How can I monitor the coupling efficiency of this compound during synthesis?
A: The most common method for real-time monitoring of coupling efficiency is trityl monitoring. The dimethoxytrityl (DMT) group is cleaved from the 5'-hydroxyl of the newly added nucleotide at the beginning of each cycle, releasing a colored trityl cation. A consistent and high absorbance reading indicates successful coupling in the previous step. A noticeable drop in absorbance after the this compound coupling step suggests a potential issue.
Troubleshooting Guide
Issue 1: Low Overall Yield of the Full-Length Oligonucleotide
If your final analysis by HPLC or mass spectrometry shows a low yield of the desired full-length product containing this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Degraded this compound Phosphoramidite | Use fresh, high-quality this compound phosphoramidite. Ensure it has been stored under anhydrous conditions and protected from light. Prepare the phosphoramidite solution just before use if possible. |
| Suboptimal Activator | For modified phosphoramidites, a stronger activator than the standard 1H-Tetrazole may be required. Consider using activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) to improve coupling efficiency. |
| Presence of Moisture | Ensure all reagents, especially the acetonitrile (ACN) used for phosphoramidite dissolution and washes, are anhydrous (ideally <30 ppm water).[2] Use molecular sieves in solvent bottles and perform reagent transfers under an inert gas atmosphere (e.g., Argon).[2] |
| Inadequate Reagent Delivery | Check the synthesizer's fluidics system for any leaks, blocked lines, or incorrect reagent delivery volumes. Ensure the correct volumes of phosphoramidite and activator are being delivered to the synthesis column. |
| Extended Synthesis Time | For long oligonucleotides, even high stepwise coupling efficiencies will result in a lower overall yield. Ensure the highest possible coupling efficiency at each step.[2] |
Issue 2: Presence of n-1 Deletion Sequences at the this compound Incorporation Site
A significant peak corresponding to the n-1 sequence (missing the this compound) in the HPLC or mass spectrometry data points to a failure in the coupling step.
| Potential Cause | Recommended Solution |
| Low Coupling Efficiency of this compound | Increase the coupling time for the this compound phosphoramidite. A standard coupling time of 20 seconds for deoxynucleosides may need to be extended to 5-15 minutes for modified bases.[3] Increase the concentration of the this compound phosphoramidite and/or the activator. |
| Inefficient Capping | If the unreacted 5'-hydroxyl groups are not efficiently capped after a failed coupling, they can react in the next cycle, leading to a deletion. Use fresh capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF). |
| Steric Hindrance | Modified phosphoramidites can be bulkier than standard ones, leading to steric hindrance. Using a more potent activator can help overcome this. |
Issue 3: Modification or Loss of the Thio-Group
The presence of unexpected peaks in the final analysis, or a mass that does not correspond to the desired product, may indicate modification of the this compound.
| Potential Cause | Recommended Solution |
| Oxidation of the Thione Group | The standard iodine oxidation step can potentially oxidize the thione group. Consider using a milder oxidizing agent or reducing the oxidation time. For other thio-modified bases, alternative oxidation conditions have been developed. This is an area for empirical optimization. |
| Harsh Deprotection Conditions | Standard deprotection with concentrated ammonium hydroxide at elevated temperatures may lead to desulfurization or other side reactions.[1] Use milder deprotection conditions. For analogous thio-modified nucleosides, reagents like a mixture of sodium hydroxide and sodium hydrogen sulfide have been used.[1] Alternatively, an "UltraMILD" deprotection using potassium carbonate in methanol or ammonium hydroxide at room temperature could be tested.[4] |
| Instability during Cleavage | The conditions for cleaving the oligonucleotide from the solid support might affect the this compound. Ensure that the cleavage and deprotection strategy is compatible with the thio-modification. |
Experimental Protocols
Protocol 1: Standard Phosphoramidite Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps in a single cycle of solid-phase oligonucleotide synthesis.[5][6][7]
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The DMT protecting group at the 5'-terminus of the growing oligonucleotide chain is removed by treatment with the acidic solution, exposing a free 5'-hydroxyl group for the next coupling reaction.
-
Monitoring: The cleaved DMT cation has a characteristic orange color, and its absorbance can be measured to monitor coupling efficiency.
-
-
Coupling:
-
Reagents: Nucleoside phosphoramidite and an activator (e.g., ETT or DCI) in anhydrous acetonitrile.
-
Procedure: The phosphoramidite for the next base in the sequence is activated and reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage.[5]
-
Note for this compound: It is recommended to increase the coupling time (e.g., to 5-15 minutes) for the this compound phosphoramidite.
-
-
Capping:
-
Reagents: Cap A (e.g., acetic anhydride/lutidine/THF) and Cap B (e.g., N-methylimidazole/THF).
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent them from reacting in subsequent cycles, which would lead to deletion sequences.[6]
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.[5]
-
Note for this compound: Be aware of potential thione oxidation. Milder oxidation conditions may need to be explored if this becomes an issue.
-
Protocol 2: Cleavage and Deprotection
The choice of deprotection strategy is critical for oligonucleotides containing sensitive modifications like this compound.
Standard Deprotection (for unmodified oligos):
-
Reagent: Concentrated ammonium hydroxide.
-
Procedure: The solid support is treated with concentrated ammonium hydroxide at 55°C for 8-12 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the bases and the phosphate backbone.
Milder Deprotection (recommended for this compound-containing oligos):
-
Reagent Option 1 (UltraMILD): 0.05 M Potassium Carbonate in Methanol.
-
Procedure: Treat the support at room temperature for 4 hours.[4]
-
Reagent Option 2: Ammonium hydroxide/methylamine (AMA).
-
Procedure: Treat at 65°C for 10 minutes. This is a faster deprotection but compatibility with this compound should be verified.[8]
Protocol 3: Purification by Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying synthetic oligonucleotides.
-
Sample Preparation: After cleavage and deprotection, evaporate the solution to dryness and resuspend the oligonucleotide pellet in a suitable buffer (e.g., 0.1 M Triethylammonium acetate (TEAA)).
-
HPLC System: Use a reversed-phase column (e.g., C18).
-
Mobile Phase:
-
Buffer A: 0.1 M TEAA in water.
-
Buffer B: Acetonitrile.
-
-
Chromatography:
-
Equilibrate the column with a low percentage of Buffer B.
-
Inject the sample.
-
Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration.
-
The full-length product is typically the most hydrophobic and will be the last major peak to elute.
-
-
DMT-on Purification: For increased separation of the full-length product from failure sequences, the final 5'-DMT group can be left on during synthesis ("DMT-on"). The highly hydrophobic DMT-on product will be strongly retained on the column, allowing for excellent separation. The DMT group is then removed with an acid treatment after purification.[9]
Visualizations
Caption: Workflow for the synthesis and processing of this compound-containing oligonucleotides.
Caption: Troubleshooting logic for low yield of this compound oligonucleotides.
References
- 1. Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. glenresearch.com [glenresearch.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]
- 7. twistbioscience.com [twistbioscience.com]
- 8. glenresearch.com [glenresearch.com]
- 9. atdbio.com [atdbio.com]
Technical Support Center: Photochemical Experiments with 2-Thiocytosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-thiocytosine in photochemical experiments.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Product Yield
Q1: My photochemical reaction with this compound is showing very low conversion to the desired product. What are the potential causes and how can I improve the yield?
A1: Low product yield in photochemical reactions involving this compound can stem from several factors. A primary consideration is the efficient population of a long-lived triplet state upon UV irradiation, which is characteristic of many thionucleobases.[1] While this reactive triplet state can lead to the desired product, it is also susceptible to various non-productive decay pathways and quenching, which can lower the quantum yield of your reaction.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent significantly impacts the photochemistry of this compound.[2][3] Polar protic solvents can influence the excited-state dynamics and may participate in side reactions.[2] Consider using a solvent that dissolves this compound well but is photochemically inert under your reaction conditions. Acetonitrile is often a good starting point.
-
Oxygen Quenching: The triplet state of this compound is highly susceptible to quenching by molecular oxygen. This process not only deactivates the excited state, preventing product formation, but can also generate reactive singlet oxygen, which may lead to degradation of your starting material and products. It is crucial to thoroughly degas your reaction mixture prior to and during irradiation. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by using freeze-pump-thaw cycles.
-
Concentration Effects: At high concentrations, this compound can undergo self-quenching or photodimerization, which will compete with your desired reaction pathway. Try running the reaction at a lower concentration to minimize these bimolecular processes.
-
Light Source and Wavelength: Ensure your light source emits at a wavelength that is strongly absorbed by this compound. The absorption spectrum of this compound is solvent-dependent.[3] Using a wavelength that is too energetic might lead to undesired side reactions or degradation. Conversely, a wavelength that is weakly absorbed will result in inefficient excitation.
-
Reaction Time and Monitoring: Photochemical reactions can reach a photostationary state where the rate of product formation is equal to the rate of its degradation. It is important to monitor the reaction progress over time using techniques like HPLC or UV-Vis spectroscopy to determine the optimal reaction time.
Issue 2: Presence of Unexpected Side Products
Q2: I am observing multiple unexpected peaks in my HPLC analysis after irradiating this compound. What are the likely side products and how can I minimize their formation?
A2: The reactive triplet state of this compound can lead to several side products, particularly in the presence of nucleophilic species or oxygen. Common side reactions include photodimerization, photohydration, and deamination.[2][4]
Common Side Products and Mitigation Strategies:
-
Photodimers: [2+2] cycloaddition reactions between an excited this compound molecule and a ground-state molecule can occur, leading to the formation of cyclobutane dimers.
-
Mitigation: Reduce the concentration of this compound to decrease the probability of bimolecular encounters.
-
-
Photohydration Products: In aqueous solutions, water can add across the 5,6-double bond of the pyrimidine ring upon photoexcitation, forming a photohydrate.
-
Mitigation: If your reaction chemistry allows, use a non-aqueous solvent. If water is required, consider adjusting the pH, as the stability of the photohydrate can be pH-dependent.
-
-
Deamination Products: Photoinduced deamination of this compound can occur, leading to the formation of 2-thiouracil.[2][4]
-
Mitigation: The propensity for deamination can be influenced by the solvent and pH. Buffering the solution may help to control this side reaction.
-
-
Oxidation Products: In the presence of oxygen, photosensitized generation of singlet oxygen can lead to the oxidation of this compound and your target product.
-
Mitigation: As mentioned previously, rigorous degassing of the reaction mixture is essential.
-
Issue 3: Poor Reproducibility
Q3: I am struggling to get consistent results between different runs of my photochemical experiment with this compound. What factors contribute to this lack of reproducibility?
A3: Poor reproducibility in photochemical experiments is a common challenge and can be attributed to subtle variations in experimental conditions.
Factors Affecting Reproducibility:
-
Light Source Fluctuations: The output of lamps can vary over time. It is important to use a stable power supply and to monitor the lamp output, if possible. The geometry of the reaction setup should also be kept consistent.
-
Inconsistent Degassing: The efficiency of oxygen removal can vary between experiments. Standardize your degassing procedure to ensure consistent oxygen levels.
-
Temperature Control: Photochemical reactions can generate heat, which can affect reaction rates and side product formation. Use a cooling system to maintain a constant temperature.
-
Purity of Reagents: Impurities in this compound or the solvent can act as quenchers or participate in side reactions. Ensure high purity of all reagents.
-
Reaction Vessel Material: The type of glass used for the reaction vessel can affect the transmission of UV light. Use quartz vessels for reactions requiring short-wavelength UV light.
Quantitative Data Summary
While specific quantum yields for the photodegradation of this compound under various conditions are not extensively documented in a single source, the following table summarizes key photophysical and photochemical properties based on available literature.
| Property | Value/Observation | Solvent/Conditions | Reference |
| Tautomeric Form | Thione form dominates in solution; Thiol form in the gas phase. | Solution vs. Gas Phase | [5][6] |
| Intersystem Crossing (ISC) Quantum Yield | Near unity for the thione form. | Solution | [1] |
| Triplet State Lifetime | Can be long-lived, but is efficiently quenched by oxygen. | Varies with solvent and presence of quenchers. | [7] |
| Absorption Maxima (λmax) | Solvent-dependent; generally in the UV-A and UV-B regions. | Acetonitrile, Water, etc. | [3] |
| Potential Side Reactions | Photodimerization, Photohydration, Deamination, Oxidation. | Aqueous and aerated solutions. | [2][4] |
Experimental Protocols
General Protocol for a Photochemical Reaction with this compound
This protocol provides a general framework. Specific parameters such as concentration, solvent, and irradiation time should be optimized for your particular reaction.
-
Preparation of the Reaction Mixture:
-
Dissolve this compound in the chosen solvent (e.g., HPLC-grade acetonitrile) in a quartz reaction vessel to the desired concentration (e.g., 0.1 mM).
-
Add other reactants as required by your specific experiment.
-
Place a magnetic stir bar in the vessel.
-
-
Degassing:
-
Seal the reaction vessel with a septum.
-
Bubble a gentle stream of argon or nitrogen through the solution for at least 30 minutes while stirring.
-
Maintain a positive pressure of the inert gas throughout the experiment.
-
-
Irradiation:
-
Place the reaction vessel in a photochemical reactor equipped with a cooling system to maintain a constant temperature (e.g., 20 °C).
-
Position the lamp (e.g., a medium-pressure mercury lamp with appropriate filters) at a fixed distance from the reaction vessel.
-
Turn on the lamp to initiate the reaction.
-
-
Reaction Monitoring:
-
At regular intervals, withdraw small aliquots of the reaction mixture using a syringe.
-
Analyze the aliquots by HPLC-UV or LC-MS to monitor the consumption of this compound and the formation of the product(s).
-
-
Work-up and Analysis:
-
Once the reaction has reached the desired conversion or optimal product yield, turn off the lamp.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by techniques such as column chromatography or preparative HPLC.
-
Characterize the purified product using standard analytical methods (e.g., NMR, Mass Spectrometry).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for photochemical experiments involving this compound.
Caption: Troubleshooting decision tree for low product yield.
Caption: Simplified photochemical pathways of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [1808.06824] Solvation Effects Alter the Photochemistry of this compound [arxiv.org]
- 5. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Photodegradation of 2-Thiocytosine in Fluorescence Microscopy
Welcome to the technical support center for researchers utilizing 2-thiocytosine in fluorescence microscopy. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate photodegradation and acquire high-quality imaging data.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal so weak and fading so quickly?
A1: this compound, like many fluorescent nucleobase analogs, is susceptible to photodegradation (photobleaching) upon exposure to excitation light. The underlying mechanism involves the molecule entering a long-lived excited triplet state. In this state, it can react with molecular oxygen, leading to irreversible chemical changes that render it non-fluorescent. Additionally, in aqueous environments, interactions between water and the thiocarbonyl group of this compound can lead to the formation of reactive oxygen species (ROS), such as hydroxyl radicals, which further accelerate photodegradation[1][2]. The inherent photophysics of this compound and its interaction with its environment contribute to its photolability.
Q2: What are the first steps I should take to reduce photobleaching of this compound?
A2: The most immediate and effective strategies involve minimizing the total light exposure to your sample. This can be achieved by:
-
Reducing Illumination Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal. Neutral density filters are excellent tools for this.
-
Minimizing Exposure Time: Use the shortest possible exposure time for your camera.
-
Reducing the Frequency of Acquisition: In time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the dynamics of your biological process of interest.
-
Working in the Dark: Protect your samples from ambient light as much as possible during preparation and imaging.
Q3: Can I use a standard antifade mounting medium for my fixed cells labeled with this compound?
A3: Yes, for fixed-cell imaging, using an antifade mounting medium is highly recommended. These reagents typically contain reactive oxygen species (ROS) scavengers that protect the fluorophore from photo-oxidation. Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). However, the effectiveness of these agents can be fluorophore-dependent. It is advisable to test different formulations to find the one that works best for this compound.
Q4: What about live-cell imaging? Are there antifade reagents that are safe for my cells?
A4: Standard antifade mounting media are often toxic to live cells. For live-cell imaging, you should use commercially available live-cell-compatible antifade reagents. These are often based on antioxidants like Trolox or enzymatic oxygen scavenging systems (e.g., Oxyrase™). These reagents can be added to your imaging medium to reduce phototoxicity and photobleaching.
Q5: My signal-to-noise ratio is very low. How can I improve it without increasing the illumination intensity?
A5: A low signal-to-noise ratio is a common challenge. Besides optimizing your staining protocol for better labeling efficiency, consider the following:
-
Use a high-quantum-yield objective: A high numerical aperture (NA) objective collects more light.
-
Optimize your imaging buffer: Use a phenol red-free imaging medium to reduce background fluorescence.
-
Binning: If your camera supports it, pixel binning (e.g., 2x2 or 3x3) can increase the signal at the expense of some spatial resolution.
-
Image Processing: Post-acquisition, you can use denoising algorithms, but be cautious not to introduce artifacts.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Very Weak Signal | Inefficient labeling or incorporation of this compound. | Optimize your labeling protocol: check the concentration of this compound, incubation time, and cell health. For metabolic labeling, ensure the cellular uptake machinery is active. |
| Incorrect microscope filter set. | Ensure your excitation and emission filters are appropriate for the spectral properties of this compound (Excitation ~340 nm, Emission ~400 nm). | |
| pH of the imaging buffer is not optimal. | Check and adjust the pH of your imaging buffer to physiological range (7.2-7.4). | |
| Rapid Signal Fading (Photobleaching) | Illumination intensity is too high. | Reduce laser power or lamp intensity. Use a neutral density filter. |
| Exposure time is too long. | Decrease camera exposure time to the minimum required for a detectable signal. | |
| Oxygen-mediated photodamage. | For fixed cells, use an antifade mounting medium. For live cells, use an oxygen scavenging system or a live-cell compatible antifade reagent. | |
| High Background Fluorescence | Autofluorescence from cells or medium. | Use a phenol red-free imaging medium. You can also try a pre-incubation step with a background-reducing agent. |
| Unbound this compound. | Ensure thorough washing steps after labeling to remove any unbound probe. | |
| Dirty optics. | Clean the objective and other optical components of the microscope. | |
| Phototoxicity (Cell Blebbing, Apoptosis) | Excessive light exposure. | Reduce illumination intensity, exposure time, and frequency of acquisition. |
| UV light-induced damage. | Use a microscope with a UV-compatible objective and minimize the duration of UV exposure. Consider using a two-photon microscope if available, as it can reduce phototoxicity. |
Data Presentation: Photophysical Properties
Table 1: Fluorescence Quantum Yield of this compound and Related Analogs
| Fluorophore | Solvent/Environment | Fluorescence Quantum Yield (Φ) | Reference |
| This compound | Aqueous Buffer (pH 7.4) | Not readily available | - |
| Pyrrolo-dC | Aqueous Buffer (pH 7.4) | ~0.54 | [3] |
| tC | Aqueous Buffer (pH 7.4) | 0.17 - 0.24 | [4] |
Note: The fluorescence quantum yield is highly dependent on the local environment.
Table 2: Photobleaching Rates of this compound with and without Antifade Agents
| Fluorophore | Condition | Illumination Source | Photobleaching Rate Constant (k) | Reference |
| This compound | Standard Buffer | UV Lamp | Not readily available | - |
| This compound | With Antifade Agent (e.g., NPG) | UV Lamp | Not readily available | - |
| Generic UV-excitable dye | Standard Buffer | Laser (e.g., 355 nm) | Highly variable | - |
| Generic UV-excitable dye | With Antifade Agent | Laser (e.g., 355 nm) | Typically reduced 2-10 fold | General observation |
Note: Photobleaching rates are highly dependent on illumination intensity, buffer composition, and the specific antifade agent used.
Experimental Protocols
Protocol 1: Generalized Live-Cell Imaging of this compound
This protocol provides a general framework for labeling and imaging live mammalian cells with this compound. Optimization of concentrations and incubation times is highly recommended for each cell type and experimental setup.
Materials:
-
Mammalian cells cultured on glass-bottom dishes or chamber slides
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phenol red-free imaging medium (e.g., FluoroBrite™ DMEM)
-
Live-cell compatible antifade reagent (optional, e.g., ProLong™ Live Antifade Reagent)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish at a density that will result in 50-70% confluency on the day of imaging.
-
Probe Loading:
-
Prepare a working solution of this compound in complete culture medium. A starting concentration of 1-10 µM is recommended.
-
Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the loading medium and wash the cells three times with warm PBS to remove unbound probe.
-
Replace the PBS with warm, phenol red-free imaging medium. If using a live-cell antifade reagent, add it to the imaging medium according to the manufacturer's instructions.
-
-
Imaging:
-
Place the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Use an excitation wavelength around 340 nm and collect emission around 400 nm.
-
Start with the lowest possible illumination intensity and shortest exposure time.
-
Acquire images as needed for your experiment, keeping the total illumination time to a minimum.
-
Protocol 2: Using this compound as a Probe for DNA Methyltransferase (MTase) Activity (In Vitro)
This protocol describes a conceptual in vitro assay to monitor DNA MTase activity using a this compound-containing DNA probe.
Materials:
-
Purified DNA Methyltransferase (e.g., DNMT1)
-
Synthetic DNA oligonucleotide containing a single this compound within the MTase recognition sequence
-
S-adenosyl methionine (SAM) - the methyl donor
-
Reaction buffer appropriate for the MTase
-
Fluorescence plate reader or fluorometer
Procedure:
-
Reaction Setup:
-
In a microplate well or cuvette, prepare a reaction mixture containing the MTase reaction buffer, the this compound DNA probe (at a concentration that gives a stable fluorescence signal), and the MTase.
-
Initiate the reaction by adding SAM.
-
-
Fluorescence Measurement:
-
Immediately place the reaction in a fluorometer.
-
Monitor the fluorescence of this compound over time. The binding of the MTase and the subsequent methylation may alter the local environment of the this compound, potentially leading to a change in its fluorescence intensity or lifetime.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The initial rate of the fluorescence change can be correlated with the enzyme's activity.
-
This assay can be adapted for inhibitor screening by including potential inhibitors in the reaction mixture and observing their effect on the rate of fluorescence change.
-
Visualizations
Photodegradation Pathway of this compound
Caption: Simplified photodegradation pathway of this compound.
Experimental Workflow for Live-Cell Imaging
Caption: General experimental workflow for live-cell imaging with this compound.
Logical Relationship for Troubleshooting Low Signal
Caption: Troubleshooting logic for low fluorescence signal from this compound.
References
Technical Support Center: Investigating the Interference of 2-Thiocytosine with DNA Polymerase Activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the interference of 2-thiocytosine with DNA polymerase activity. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My PCR amplification fails or is significantly inhibited when I include this compound triphosphate (dCTPS) in the reaction. What are the possible causes?
A1: PCR inhibition by dCTPS can stem from several factors:
-
DNA Polymerase Incompatibility: Not all DNA polymerases can efficiently incorporate modified nucleotides like dCTPS. The thiol group at the C2 position can cause steric hindrance or unfavorable electrostatic interactions within the polymerase's active site. High-fidelity polymerases with tight active sites are often more sensitive to nucleotide modifications.
-
Suboptimal dNTP Concentrations: The presence of a modified nucleotide can alter the optimal ratio of dNTPs. An imbalanced dNTP pool can lead to polymerase stalling and reduced PCR efficiency.
-
Incorrect Magnesium Concentration: Magnesium ions are crucial for DNA polymerase activity, and the optimal concentration can change with the inclusion of nucleotide analogs.
-
Annealing Temperature Issues: The incorporation of this compound into the template or primers can alter their melting temperature (Tm), potentially requiring adjustments to the annealing temperature.
Q2: I am observing non-specific PCR products or smears on my gel when using dCTPS. How can I resolve this?
A2: The appearance of non-specific products can be due to:
-
Low Annealing Temperature: As mentioned, the Tm of primers and template can be affected by this compound. Try optimizing the annealing temperature by running a gradient PCR.
-
Primer-Dimer Formation: High concentrations of primers in combination with a stalled polymerase can increase the likelihood of primer-dimer formation.
-
Excess DNA Polymerase or dNTPs: Too much enzyme or an imbalanced dNTP pool can sometimes lead to non-specific amplification.
Q3: Can this compound be incorporated into DNA by DNA polymerases, or does it only act as an inhibitor?
A3: this compound can be both incorporated and act as an inhibitor, depending on the DNA polymerase and the experimental conditions. Some polymerases, like the Klenow fragment, have been shown to incorporate this compound. However, for many polymerases, the modification can hinder the conformational changes required for catalysis, leading to inhibition without incorporation.
Q4: How does the presence of this compound in the DNA template affect subsequent amplification?
A4: The presence of this compound in the template strand can affect the efficiency and fidelity of subsequent amplification. The altered base pairing properties and steric bulk of the sulfur atom can cause the DNA polymerase to pause, stall, or misincorporate the incoming nucleotide.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| No PCR Product or Very Low Yield | DNA polymerase is inhibited by this compound triphosphate. | 1. Screen different DNA polymerases (e.g., from different families like A, B, etc.) to find one that is more tolerant to dCTPS.2. Optimize the concentration of dCTPS by performing a titration experiment.3. Adjust the MgCl2 concentration in increments of 0.5 mM. |
| Incorrect annealing temperature due to altered primer/template Tm. | Perform a gradient PCR to determine the optimal annealing temperature. | |
| dNTP concentrations are not optimal. | Maintain a balanced ratio of all four dNTPs. If inhibition persists, try decreasing the total dNTP concentration. | |
| Non-Specific Bands or Smear | Annealing temperature is too low. | Increase the annealing temperature in 2°C increments. |
| High concentration of primers or polymerase. | Reduce the primer concentration to the lower end of the recommended range (e.g., 0.1-0.5 µM). Use the recommended amount of DNA polymerase. | |
| Contamination. | Use fresh reagents and dedicated pipettes. | |
| Incorrect Product Size | Mispriming. | Increase the annealing temperature. Redesign primers for higher specificity. |
| Polymerase stalling and premature termination. | Try a more processive DNA polymerase. Optimize reaction conditions (dNTPs, Mg2+). | |
| Sequence Errors in Product | Low fidelity of the DNA polymerase with the modified nucleotide. | Use a high-fidelity DNA polymerase known to have some tolerance for modified bases. Sequence multiple clones to identify consensus sequence. |
Quantitative Data
The interaction of this compound triphosphate with DNA polymerases is highly dependent on the specific enzyme. While comprehensive kinetic data for a wide range of polymerases is still an active area of research, some studies have provided initial insights.
Table 1: Qualitative and Quantitative Observations of this compound Interaction with DNA Polymerases
| DNA Polymerase | Family | Observation | Quantitative Data | Reference |
| Klenow Fragment (E. coli DNA Pol I) | A | Incorporation of 2-thio-dCTP is possible and can be slightly faster than dCTP. | Incorporation rate of 2-thio-dCTP can be >30 s-1.[1] | [1] |
| Taq Polymerase | A | Strongly inhibitory to PCR. | Not specified, but described as "strongly inhibitory".[2] | [2] |
Experimental Protocols
Protocol 1: Single-Nucleotide Incorporation Assay to Determine Kinetic Parameters
This protocol is designed to measure the steady-state kinetic parameters (Km and Vmax) for the incorporation of this compound triphosphate by a DNA polymerase.
Materials:
-
Purified DNA polymerase
-
Primer-template DNA duplex (primer 5'-labeled with 32P or a fluorescent dye)
-
This compound triphosphate (dCTPS) and standard dNTPs
-
Reaction buffer specific to the DNA polymerase
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
Methodology:
-
Primer-Template Annealing: Anneal the labeled primer to the template DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: Prepare reaction mixtures on ice. For each dCTPS concentration, combine the reaction buffer, annealed primer-template, and DNA polymerase.
-
Initiate Reaction: Start the reaction by adding varying concentrations of dCTPS and incubate at the optimal temperature for the polymerase.
-
Time Course and Quenching: At specific time points (e.g., 1, 2, 5, 10 minutes), take aliquots of the reaction and stop them by adding to the quenching solution.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Data Analysis: Quantify the amount of extended primer at each time point for each dCTPS concentration. Plot the initial reaction velocities against the dCTPS concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Pre-Steady-State Kinetic Analysis (Rapid Quench-Flow)
This protocol measures the pre-steady-state kinetic parameters, kpol (maximum rate of incorporation) and Kd (dissociation constant), providing deeper insights into the mechanism of inhibition.
Materials:
-
Rapid quench-flow instrument
-
Purified DNA polymerase (high concentration)
-
5'-32P-labeled primer-template DNA
-
dCTPS and standard dNTPs
-
Reaction buffer
-
Acid quench solution (e.g., 0.5 M HCl)
Methodology:
-
Complex Formation: Pre-incubate the DNA polymerase with the labeled primer-template DNA to form the binary complex. The polymerase should be in molar excess.
-
Rapid Mixing: In the quench-flow instrument, rapidly mix the polymerase-DNA complex with a solution containing dCTPS and Mg2+ to initiate the reaction.
-
Quenching: After a very short reaction time (milliseconds to seconds), the reaction is quenched by mixing with the acid quench solution.
-
Product Analysis: The quenched samples are analyzed by denaturing PAGE and phosphorimaging.
-
Data Fitting: The amount of product formed over time is plotted and fit to a single-exponential equation to determine the observed rate constant (kobs) for each dCTPS concentration. A subsequent plot of kobs versus dCTPS concentration is fit to a hyperbolic equation to determine kpol and Kd.[3]
Visualizations
References
- 1. Kinetics of DNA strand transfer between polymerase and proofreading exonuclease active sites regulates error correction during high-fidelity replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-steady-state Kinetic Analysis of a Family D DNA Polymerase from Thermococcus sp. 9°N Reveals Mechanisms for Archaeal Genomic Replication and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Misincorporation of 2'-deoxyoxanosine 5'-triphosphate by DNA polymerases and its implication for mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions to Prevent 2-Thiocytosine Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of 2-thiocytosine during experimental procedures.
Troubleshooting Guide
Users encountering issues with this compound stability can refer to the following guide for potential causes and solutions.
Issue 1: Rapid loss of this compound concentration in solution.
| Potential Cause | Recommended Solution |
| Hydrolysis: The thio-group can be susceptible to hydrolysis, particularly at non-optimal pH. | Adjust the buffer pH to a neutral or slightly acidic range (pH 6.0-7.5) where this compound is generally more stable. Avoid strongly acidic or alkaline conditions. |
| Oxidation: The thiol group is prone to oxidation, which can be catalyzed by trace metal ions or exposure to air. | Degas buffers and solvents prior to use. Work under an inert atmosphere (e.g., nitrogen or argon). Add a chelating agent like EDTA (0.1-1 mM) to sequester metal ions. |
| High Temperature: Elevated temperatures can accelerate degradation rates. | Prepare and store this compound solutions at low temperatures (2-8°C). For long-term storage, consider freezing at -20°C or below. Minimize the time solutions are kept at room temperature. |
| Photodegradation: Exposure to light, especially UV, can induce degradation. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Potential Cause | Recommended Solution |
| Formation of Degradation Products: New peaks may correspond to hydrolysis or oxidation products. | Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. Use these as standards to identify the unknown peaks in your experimental samples. |
| Reaction with Buffer Components: Some buffer components, like primary amines (e.g., Tris), can potentially react with this compound. | Switch to a non-nucleophilic buffer such as phosphate or HEPES. Compare the stability of this compound in the new buffer system. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most probable degradation pathways for this compound in aqueous buffer solutions are hydrolysis and oxidation. Hydrolysis can lead to the conversion of the thio-group to a carbonyl group, forming cytosine, which can be further deaminated to uracil. Oxidation can result in the formation of disulfide-linked dimers or other oxidized sulfur species.
Q2: What is the optimal pH range for this compound stability?
A2: Based on the general stability of similar nucleobases and thio-compounds, a pH range of 6.0 to 7.5 is recommended to minimize both acid- and base-catalyzed hydrolysis.
Q3: Which buffer is best for working with this compound?
A3: While the ideal buffer can be application-dependent, phosphate buffers (e.g., sodium phosphate) and zwitterionic buffers like HEPES are generally good starting points due to their lower reactivity compared to amine-based buffers like Tris. It is always advisable to perform a preliminary stability test in your chosen buffer system.
Q4: How can I prevent oxidation of this compound in my experiments?
A4: To prevent oxidation, it is crucial to minimize exposure to oxygen and catalytic metal ions. This can be achieved by:
-
Degassing your buffers and solvents.
-
Working under an inert atmosphere (e.g., nitrogen or argon).
-
Including a chelating agent such as EDTA (0.1-1 mM) in your buffers to sequester trace metal ions.
-
Adding antioxidants like DTT or TCEP, but be mindful of potential interactions with your specific assay.
Q5: What are the recommended storage conditions for this compound solutions?
A5: For short-term storage (up to a few days), keep solutions at 2-8°C and protected from light. For long-term storage, aliquot and freeze solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Data Presentation
The following table summarizes hypothetical stability data for this compound in common laboratory buffers at 25°C. This data is for illustrative purposes to highlight the impact of pH and buffer choice on stability. Actual degradation rates should be determined experimentally.
Table 1: Hypothetical Half-life (t½) of this compound in Various Buffers at 25°C
| Buffer (50 mM) | pH | Hypothetical t½ (days) |
| Sodium Phosphate | 5.0 | 45 |
| Sodium Phosphate | 7.0 | 60 |
| Sodium Phosphate | 8.0 | 30 |
| Tris-HCl | 7.5 | 40 |
| Tris-HCl | 8.5 | 20 |
| HEPES | 7.3 | 55 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method (e.g., HPLC).
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound and the stock solution in a 60°C oven for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 48 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Procedure:
-
Prepare samples and standards in the mobile phase A or a compatible solvent.
-
Inject onto the HPLC system and record the chromatograms.
-
The method should demonstrate baseline separation between the parent this compound peak and any degradation products formed during the forced degradation study.
Visualizations
Technical Support Center: Mitigating Cytotoxicity of 2-Thiocytosine Derivatives in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-thiocytosine derivatives. The information is designed to help mitigate unintended cytotoxicity and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of cytotoxicity for this compound derivatives?
While specific data for all this compound derivatives is limited, related thiopyrimidine compounds often induce cytotoxicity through two primary mechanisms:
-
Induction of Apoptosis: Many cytotoxic compounds, including derivatives of pyrimidine analogs, trigger programmed cell death, or apoptosis.[1] This process is often mediated by the activation of a cascade of enzymes called caspases.[2]
-
Generation of Reactive Oxygen Species (ROS): The metabolism of some chemical compounds can lead to the production of ROS, which are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[3]
Q2: How can I determine if my this compound derivative is inducing apoptosis?
You can assess apoptosis using several methods, with Annexin V and Propidium Iodide (PI) staining followed by flow cytometry being a common and effective technique.[4][5][6][7] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is bound by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, typically indicating late-stage apoptosis or necrosis.
Q3: What are the signs of excessive ROS production in my cell culture?
Direct measurement of ROS levels is the most reliable method. This can be done using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent in the presence of ROS and can be quantified using a fluorescence microplate reader or flow cytometer.[8][9] Indirect signs of high ROS levels can include a significant drop in cell viability and morphological changes indicative of cellular stress.
Q4: Can antioxidants help reduce the cytotoxicity of this compound derivatives?
Yes, antioxidants have been shown to decrease the cytotoxicity of various compounds by scavenging ROS.[10][11] N-acetylcysteine (NAC) is a commonly used antioxidant in cell culture that can protect cells from ROS-induced damage.[12][13][14] It can act as a direct ROS scavenger and also as a precursor for the synthesis of glutathione, a major intracellular antioxidant.[15]
Q5: Is it possible to inhibit apoptosis induced by these derivatives?
If apoptosis is confirmed as the mechanism of cytotoxicity, the use of pan-caspase inhibitors, such as Z-VAD-FMK, can block the caspase cascade and prevent apoptotic cell death.[16] This can help to determine if the observed cytotoxicity is caspase-dependent.
Troubleshooting Guides
Problem: High and Unintended Cell Death Observed After Treatment
| Possible Cause | Suggested Solution |
| Compound Concentration Too High | Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Start with a wide range of concentrations to identify the optimal window for your experiments. |
| Induction of Apoptosis | Confirm apoptosis using Annexin V/PI staining. If positive, consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if it rescues the cells. This will help confirm a caspase-dependent apoptotic mechanism. |
| Excessive Reactive Oxygen Species (ROS) Production | Measure intracellular ROS levels using a fluorescent probe (e.g., DCFH-DA). If ROS levels are elevated, pre-treat cells with an antioxidant like N-acetylcysteine (NAC) before adding the this compound derivative. |
| Off-Target Effects | Review the literature for known off-target effects of similar compounds. If possible, use a lower, more specific concentration of your derivative. Consider using a control cell line that may be less sensitive to the off-target effects. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic. A solvent control (cells treated with the same concentration of solvent without the compound) should always be included in your experiments. |
Problem: Inconsistent or Non-Reproducible Cytotoxicity Results
| Possible Cause | Suggested Solution |
| Cell Line Health and Passage Number | Use cells from a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Regularly check for mycoplasma contamination. |
| Variability in Experimental Conditions | Standardize all experimental parameters, including cell seeding density, incubation times, and compound preparation methods. Ensure consistent mixing of reagents. |
| Compound Stability | Prepare fresh solutions of the this compound derivative for each experiment, as some compounds can degrade over time, even when stored at low temperatures. |
| Assay Interference | Some compounds can interfere with certain viability assays (e.g., MTT assay). If you suspect this, try a different viability assay based on a different principle (e.g., a dye exclusion assay like Trypan Blue or a fluorescence-based live/dead assay). Thiol-containing antioxidants have been shown to interfere with the MTT assay.[2] |
Quantitative Data
The following table summarizes the IC50 values of some 2-thiouracil derivatives (a related class of thiopyrimidines) in various cancer cell lines. This data can serve as a reference for the expected range of cytotoxic activity of similar compounds. Note that IC50 values can vary significantly depending on the specific derivative, the cell line used, and the assay conditions.
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| 2-Thiouracil-5-sulfonamides | A-2780 (ovarian cancer) | >100 | [4] |
| 2-Thiouracil-5-sulfonamides | HT-29 (colon cancer) | 11.2 - >100 | [4] |
| 2-Thiouracil-5-sulfonamides | MCF-7 (breast cancer) | 8.9 - >100 | [4] |
| 2-Thiouracil-5-sulfonamides | HepG2 (liver cancer) | 26.8 - >100 | [4] |
| Metal Complexes of 2,4-Dithiouracil | HeLa (cervical cancer) | 0.01 - 1.62 | [5] |
| Metal Complexes of 6-Propyl-2-thiouracil | HeLa (cervical cancer) | 0.00064 - 0.85 | [5] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general procedure for determining cell viability after treatment with this compound derivatives.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the steps for detecting apoptosis by flow cytometry.[4][5][6][7]
Materials:
-
Cells treated with the this compound derivative and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with the this compound derivative for the desired time. Include untreated cells as a negative control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes how to measure ROS levels using the fluorescent probe DCFH-DA.[8][9]
Materials:
-
Cells treated with the this compound derivative and control cells
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution
-
Serum-free medium or PBS
-
Black 96-well plate (for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black 96-well plate and treat them with the this compound derivative for the desired time.
-
After treatment, remove the medium and wash the cells twice with warm PBS.
-
Prepare a working solution of DCFH-DA (typically 5-10 µM) in serum-free medium or PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
ROS levels are proportional to the fluorescence intensity.
Visualizations
References
- 1. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Cytotoxicity of Metal Complexes with Thiouracil Derivatives | Sciety Labs (Experimental) [labs.sciety.org]
- 7. Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of 2-thiocytosine in organic solvents
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 2-thiocytosine in organic solvents for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a thionated analogue of the nucleobase cytosine and is investigated for its potential as an anticancer and antileukemic agent. Proper solubilization is a critical first step for any in vitro or in vivo experimental work, including biological assays, spectroscopic analysis, and drug formulation. Inconsistent or poor solubility can lead to inaccurate concentration measurements, precipitation during experiments, and unreliable results.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a polar molecule. Its solubility is highly dependent on the polarity of the solvent. It is generally soluble in polar aprotic and protic solvents but demonstrates low solubility in nonpolar or low-polarity organic solvents.[1] The presence of functional groups capable of hydrogen bonding (amino group, thiol/thione group) dictates its interaction with different solvents.[1][2]
Q3: In which common organic solvents is this compound soluble?
A3: Based on experimental studies, this compound is soluble in a range of polar solvents.[1][3] However, specific quantitative solubility can vary based on purity, crystalline form, and ambient conditions.
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1][3] | A common choice for preparing high-concentration stock solutions.[4] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble[5] | Similar to DMSO, often used for poorly soluble compounds. |
| Ethanol (EtOH) | Polar Protic | Soluble[1] | Good for many biological applications; may be less toxic to cells than DMSO at higher concentrations.[6] |
| Methanol (MeOH) | Polar Protic | Soluble[1] | Can be used similarly to ethanol. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble[1] | Often used in analytical chemistry (e.g., HPLC). |
| Ethyl Acetate (EtOAc) | Moderately Polar | Moderately Soluble[1] | Solubility may be limited compared to more polar solvents. |
| Water (Aqueous Buffers) | Polar Protic | Sparingly Soluble | Solubility is pH-dependent. |
| Chloroform, Toluene, Hexane | Nonpolar | Poor to Insoluble[1] | Generally not suitable solvents for this compound. |
Troubleshooting Guide
Q4: My this compound is not dissolving in my chosen organic solvent. What should I do?
A4: If you are encountering solubility issues, follow this systematic troubleshooting workflow. The key is to make incremental changes to your protocol to identify the most effective method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmrat.biomedpress.org [bmrat.biomedpress.org]
Validation & Comparative
A Comparative Analysis of 2-Thiocytosine and Cytosine in DNA Damage Studies
For researchers, scientists, and drug development professionals, understanding the nuances of DNA damage is paramount. This guide provides a comprehensive comparative analysis of 2-thiocytosine, a sulfur-containing analog of cytosine, and its canonical counterpart, cytosine, in the context of DNA damage. By examining their distinct photochemical properties, the types of DNA lesions they induce, and the cellular mechanisms that respond to this damage, we can gain valuable insights into mutagenesis, photodynamic therapy, and the development of novel therapeutic agents.
Introduction to this compound and Cytosine
Cytosine is one of the four main bases found in DNA, playing a critical role in storing and transferring genetic information. However, it is also susceptible to various forms of damage, most notably deamination, which can lead to mutations if not repaired.
This compound is a structural analog of cytosine where the oxygen atom at the C2 position is replaced by a sulfur atom. This substitution significantly alters the molecule's electronic and photochemical properties, making it a potent photosensitizer. Unlike cytosine, this compound can absorb UVA light and transfer that energy to molecular oxygen, generating reactive oxygen species (ROS) that can damage DNA.
Photochemical Properties and DNA Damage Potential
The key difference in the DNA damage potential of this compound compared to cytosine lies in their interaction with light. Cytosine itself is not a significant photosensitizer. In contrast, this compound exhibits strong absorption in the UVA region and can act as an efficient photosensitizer, primarily through Type I and Type II photochemical reactions.
Table 1: Comparison of Photochemical and Physical Properties
| Property | Cytosine | This compound |
| UV Absorption Maximum | ~274 nm | ~288 nm (in vacuum), with shifts in solution[1] |
| Photosensitizing Ability | Negligible | Potent photosensitizer |
| Primary DNA Damage Mechanism | Deamination, UV-induced dimerization | Photosensitization (Type I & II reactions) |
| Key Reactive Species Generated | - | Singlet oxygen (¹O₂), superoxide anion (O₂⁻), hydroxyl radical (•OH) |
Types of DNA Lesions
The distinct mechanisms of DNA damage for cytosine and this compound result in the formation of different types of DNA lesions.
Cytosine-Mediated Damage:
-
Deamination: Spontaneous or chemically induced deamination of cytosine produces uracil, which, if not repaired, leads to a C-to-T transition mutation.
-
UV-induced Dimers: UV radiation can induce the formation of cyclobutane pyrimidine dimers (CPDs) and (6-4) photoproducts between adjacent pyrimidine bases, including cytosine.
This compound-Mediated Damage: As a photosensitizer, this compound primarily induces oxidative DNA damage through the generation of ROS.
-
Oxidized Bases: The most common lesion is the oxidation of guanine to form 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) , a highly mutagenic lesion that can lead to G-to-T transversions.[4]
-
Single-Strand Breaks (SSBs): ROS can attack the deoxyribose sugar in the DNA backbone, leading to the formation of single-strand breaks.
-
DNA-Protein Crosslinks: Reactive species generated during photosensitization can also induce the formation of covalent crosslinks between DNA and proteins.
Table 2: Predominant DNA Lesions
| Lesion Type | Cytosine | This compound (via Photosensitization) |
| Base Modification | Uracil (from deamination) | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) |
| Dimerization | Cyclobutane pyrimidine dimers, (6-4) photoproducts | - |
| Strand Breaks | - | Single-Strand Breaks |
| Crosslinks | - | DNA-Protein Crosslinks |
DNA Repair Pathways
Cells have evolved sophisticated DNA repair mechanisms to counteract the threats posed by DNA damage. The type of lesion dictates which repair pathway is activated.
-
Base Excision Repair (BER): This is the primary pathway for repairing small base lesions, such as uracil resulting from cytosine deamination and oxidized bases like 8-oxo-dG.[5] The process is initiated by a DNA glycosylase that recognizes and removes the damaged base.
-
Nucleotide Excision Repair (NER): NER is responsible for removing bulky, helix-distorting lesions, such as the UV-induced pyrimidine dimers formed from cytosine.[6]
-
Single-Strand Break Repair (SSBR): This pathway repairs single-strand breaks in the DNA backbone, which can be induced by the ROS generated by this compound photosensitization.
The repair of lesions induced by this compound would predominantly involve the BER pathway to handle the oxidized bases and the SSBR pathway for strand breaks.
References
- 1. mdpi.com [mdpi.com]
- 2. Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photosensitizer synergistic effects: D–A–D structured organic molecule with enhanced fluorescence and singlet oxygen quantum yield for photodynamic therapy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]
- 5. Two pathways for base excision repair in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. REPAIRtoire - a database of DNA repair pathways [repairtoire.genesilico.pl]
comparing the fluorescent properties of 2-thiocytosine with other nucleobase analogs
A Comparative Guide to the Fluorescent Properties of 2-Thiocytosine and Other Nucleobase Analogs
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent nucleobase analog is critical for accurately probing the structure, dynamics, and interactions of nucleic acids. This guide provides a detailed comparison of the fluorescent properties of this compound with other widely used nucleobase analogs, supported by experimental data and protocols.
Quantitative Comparison of Fluorescent Properties
The following table summarizes the key fluorescent properties of this compound and other selected nucleobase analogs. These values can vary depending on the solvent, pH, and local environment (e.g., incorporation into single-stranded or double-stranded DNA).
| Nucleobase Analog | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Key Characteristics |
| This compound | ~350-360[1] | Varies with solvent polarity[1] | High and stable in DNA[2] | - | Sensitive to solvent polarity[1]. |
| 2-Aminopurine (2AP) | ~305-310[2][3] | ~370[2] | 0.68 (in water)[4]; quenched in DNA[5][6] | ~10-12 (free in water)[2][6]; multi-exponential in DNA[6] | Widely used; sensitive to base stacking and local conformation[5][6]. |
| Tricyclic Cytosine (tC) | ~385[5][7] | ~500-510[1][7] | 0.17–0.24 (ssDNA), 0.16–0.21 (dsDNA)[1][8] | ~5.7 (ssDNA), ~6.3 (dsDNA)[1] | High quantum yield that is largely unaffected by incorporation into DNA[1][7]. |
| 3-Methylisoxanthopterin (3-MI) | ~350 | ~430 | 0.88 (monomer)[9][10]; quenched in DNA[9] | 6.5 (monomer)[10] | Very high quantum yield as a monomer; sensitive to neighboring bases[9]. |
| 6-Methylisoxanthopterin (6-MI) | ~340 | ~431 | 0.70 (monomer)[10] | 6.4 (monomer)[10] | High quantum yield as a monomer[10]. |
| Thieno[3,4-d]-Uracil | 304 | 412 | 0.48 | - | A thieno-expanded uracil analog with a robust quantum yield[11]. |
Experimental Protocols
Detailed methodologies for two key fluorescence measurements are provided below.
Determination of Fluorescence Quantum Yield (Comparative Method)
The comparative method is a widely used technique for determining the fluorescence quantum yield (Φ_F) of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[9]
Protocol:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample of interest. Quinine sulfate in 0.5 M H₂SO₄ (Φ_F = 0.54) is a common standard.
-
Sample Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[9]
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer. It is crucial to use the same excitation wavelength, slit widths, and other instrument settings for both the standard and the sample.[9]
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
-
Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the statistical measurement of the time difference between the excitation pulse and the detection of the first emitted photon.[10][11]
Protocol:
-
Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., a laser diode or a Ti:Sapphire laser), a sample holder, a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[10][11]
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time profile of the excitation pulse as measured by the detection system.
-
Sample Measurement:
-
Place the fluorescent sample in the sample holder.
-
Excite the sample with the pulsed light source at an appropriate wavelength.
-
Collect the emitted photons at the desired emission wavelength. The photon detection rate should be kept low (typically 1-5% of the laser repetition rate) to avoid pulse pile-up artifacts.
-
-
Data Acquisition: The timing electronics measure and histogram the arrival times of the detected photons relative to the excitation pulses. This process is repeated for millions of events to build up a fluorescence decay curve.
-
Data Analysis:
-
The collected fluorescence decay data is deconvoluted with the measured IRF.
-
The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ) and their relative amplitudes. For a multi-exponential decay, the intensity decay, I(t), is described by:
I(t) = Σ α_i * exp(-t / τ_i)
where α_i is the amplitude of the i-th decay component with lifetime τ_i.
-
Visualizations
Logical Workflow for Comparison of Fluorescent Properties
Caption: Jablonski diagram illustrating electronic transitions.
References
- 1. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edinst.com [edinst.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Functionalized tricyclic cytosine analogues provide nucleoside fluorophores with improved photophysical properties and a range of solvent sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. horiba.com [horiba.com]
- 10. edinst.com [edinst.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
Validating 2-Thiocytosine: A Reliable Fluorescent Probe for Unraveling DNA Dynamics
An objective comparison and guide for researchers, scientists, and drug development professionals.
The study of DNA dynamics is paramount to understanding fundamental biological processes such as replication, transcription, and repair, as well as for the development of novel therapeutics. Fluorescent nucleobase analogs are powerful tools for this purpose, offering a minimally perturbative window into the intricate conformational changes of DNA. Among these, 2-thiocytosine (tC) has emerged as a promising probe due to its unique photophysical properties. This guide provides a comprehensive validation of this compound, comparing its performance with other common fluorescent probes and presenting the experimental data and protocols necessary for its effective implementation.
Performance of this compound as a Fluorescent Probe
This compound is a structural analog of cytosine where the oxygen at position 2 is replaced by a sulfur atom. This substitution imparts favorable fluorescent properties, making it an excellent probe for monitoring DNA structure and dynamics. One of the most significant advantages of this compound is its high and stable fluorescence quantum yield upon incorporation into both single- and double-stranded DNA.[1] Unlike many other fluorescent nucleoside analogs, the fluorescence of tC is minimally influenced by the neighboring bases, making it a more reliable reporter of local environmental changes.[1]
The fluorescence of this compound is, however, sensitive to its immediate environment, which is the key to its utility. Changes in base stacking, solvent exposure, and the formation of mismatched pairs can lead to discernible changes in its fluorescence signal, providing insights into DNA conformational dynamics.
Comparison with Alternative Fluorescent Probes
While this compound presents a strong case, a variety of other fluorescent probes are also used in DNA research. The choice of probe often depends on the specific application and the particular aspect of DNA dynamics being investigated. A comparison with other commonly used probes is essential for making an informed decision.
| Probe | Typical Quantum Yield (in DNA) | Fluorescence Lifetime (ns) | Key Advantages | Key Disadvantages |
| This compound (tC) | 0.16 - 0.24 | ~5 | High and stable quantum yield, minimally affected by neighboring bases.[1] | Excitation wavelength is in the UV range. |
| 2-Aminopurine (2-AP) | Highly variable (0.01 - 0.68) | Variable (1-10) | Very sensitive to base stacking and local environment. | Quantum yield is highly sequence-dependent; can be significantly quenched. |
| Pteridines (e.g., 3-MI, 6-MI) | ~0.3 - 0.7 | ~1-4 | High quantum yields; sensitive to hydration. | Can be more sterically demanding than native bases. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Variable, sequence-dependent | ~1-3 | Bright, with excitation in the visible spectrum; suitable for FRET. | Large and can perturb DNA structure; fluorescence is sequence-dependent.[2] |
| Rhodium Intercalators | N/A (signal upon mismatch binding) | N/A | Specifically target and signal DNA mismatches.[3][4] | Not a base analog; reports on a specific type of structural feature. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments used to validate and utilize this probe.
Protocol 1: Steady-State and Time-Resolved Fluorescence Spectroscopy
This protocol outlines the measurement of fundamental photophysical properties of a this compound-labeled DNA oligonucleotide.
1. Sample Preparation:
- Synthesize or acquire a DNA oligonucleotide with this compound incorporated at the desired position.
- Purify the oligonucleotide using standard methods (e.g., HPLC).
- Prepare the DNA sample in a suitable buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.0). The final DNA concentration should be in the low micromolar range to avoid aggregation.
- Prepare a buffer blank for background subtraction.
2. Steady-State Fluorescence Measurement:
- Use a fluorometer to record the fluorescence emission spectrum.
- Set the excitation wavelength to the absorption maximum of this compound (~340 nm).
- Scan the emission from ~360 nm to 600 nm.
- Record the spectrum of the buffer blank under the same conditions.
- Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum.
- The quantum yield can be determined relative to a standard fluorophore with a known quantum yield.
3. Time-Resolved Fluorescence Measurement (Time-Correlated Single Photon Counting - TCSPC):
- Use a TCSPC instrument with a pulsed light source (e.g., a laser diode) at the excitation wavelength.
- Collect the fluorescence decay profile at the emission maximum of this compound.
- Acquire the instrument response function (IRF) using a scattering solution (e.g., Ludox).
- Analyze the fluorescence decay data by fitting it to a multi-exponential decay model after deconvolution with the IRF to determine the fluorescence lifetime(s).
Protocol 2: Temperature-Jump Fluorescence Spectroscopy
This protocol is designed to study the dynamics of DNA melting or conformational changes using a rapid temperature jump.
1. Sample Preparation:
- Prepare the this compound-labeled DNA sample as described in Protocol 1. The buffer should be chosen to support the desired DNA conformation and melting transition.
2. T-Jump Experiment:
- Place the sample in a temperature-controlled cuvette within a T-jump apparatus.
- The apparatus will use a short laser pulse (e.g., from an infrared diode laser) to rapidly increase the temperature of the sample by a few degrees Celsius.[5]
- Simultaneously, excite the sample with a continuous wave light source at the excitation wavelength of this compound.
- Monitor the change in fluorescence intensity over time using a fast detector (e.g., a photomultiplier tube).
- The relaxation of the fluorescence signal to a new equilibrium reflects the kinetics of the DNA conformational change at the new temperature.
3. Data Analysis:
- Average multiple kinetic traces to improve the signal-to-noise ratio.
- Fit the relaxation kinetics to an appropriate model (e.g., single or multi-exponential) to extract the relaxation rates.
- By performing the experiment at different final temperatures, the activation parameters for the conformational change can be determined.
Protocol 3: NMR Spectroscopy for Structural and Dynamic Analysis
NMR spectroscopy can provide high-resolution structural and dynamic information on DNA containing this compound.
1. Sample Preparation:
- Prepare a concentrated sample of the this compound-labeled DNA (~0.5-1.0 mM) in an appropriate NMR buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, 10% D₂O, pH 7.0).
- For some experiments, isotopic labeling (e.g., ¹³C, ¹⁵N) of the DNA may be necessary.
2. NMR Data Acquisition:
- Use a high-field NMR spectrometer equipped with a cryoprobe.
- Acquire a series of one- and two-dimensional NMR spectra to assign the resonances of the DNA. Common experiments include:
- 1D ¹H spectra: To assess overall sample quality and folding.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton distances, which are crucial for structure determination.
- 2D TOCSY (Total Correlation Spectroscopy): To identify coupled protons within a sugar spin system.
- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
3. Dynamic Studies using NMR:
- Relaxation measurements (R₁, R₂): These experiments provide information on the motion of specific sites in the DNA on the picosecond to nanosecond timescale.
- Chemical exchange saturation transfer (CEST) and relaxation dispersion (CPMG): These techniques can probe slower conformational exchange processes on the microsecond to millisecond timescale.[6]
Visualizing Mechanisms and Workflows
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound fluorescence.
Caption: T-Jump fluorescence experimental workflow.
Caption: Comparison of this compound and 2-aminopurine.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the sequence-dependent fluorescence of the cyanine dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on single-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA mismatch-specific targeting and hypersensitivity of mismatch-repair-deficient cells to bulky rhodium(III) intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-cyanine fluorescent probes for detection and signaling of mismatches in DNA [morressier.com]
- 5. A Fluorescence-Based Temperature-Jump Apparatus for Illustrating Protein Dynamics on the Millisecond Time Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
2-Thiocytosine vs. 2-Thiouracil: A Comparative Analysis of Photochemical Properties
For Immediate Release
This guide provides a detailed comparison of the photochemical properties of 2-thiocytosine (2-TC) and 2-thiouracil (2-TU), two prominent thionucleobases of significant interest in biomedical and biotechnological research. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their photochemical behavior supported by experimental data.
Introduction
Thionucleobases, analogs of natural nucleobases where a carbonyl oxygen is replaced by a sulfur atom, exhibit unique photochemical properties that set them apart from their canonical counterparts. Notably, their absorption spectra are red-shifted, and they display a remarkable efficiency in populating long-lived triplet states upon UVA irradiation.[1][2] These characteristics make them promising candidates for applications such as photosensitizers in photodynamic therapy. This guide focuses on a comparative study of this compound and 2-thiouracil, highlighting their key photochemical parameters and underlying mechanisms.
Data Presentation: A Quantitative Comparison
The following table summarizes the key photochemical properties of this compound and 2-thiouracil based on available experimental and computational data. It is important to note that these values can be influenced by experimental conditions such as solvent, pH, and temperature.
| Photochemical Parameter | This compound (2-TC) | 2-Thiouracil (2-TU) |
| Absorption Maxima (λmax) | S1 (n→π): ~3.8 eV S2 (π→π): Varies with solvent (e.g., 4.3 eV in vacuum, 4.6 eV in water)[3] | S1 (n→π): ~3.77 eV S2 (π→π): ~4.2 - 4.3 eV (~295 nm)[4][5] |
| Triplet Quantum Yield (ΦT) | Near unity in the thione form[1][2] | ~0.75 ± 0.20 to 0.90 ± 0.10[6][7] |
| Intersystem Crossing (ISC) Timescale | Ultrafast, on the femtosecond scale in the thione form[1] | ~300 - 400 fs in solution[4][6] |
| Triplet State Lifetime (τT) | Long-lived[2] | 70 ns in acetonitrile[1] |
| Primary Photochemical Pathway | Sn → S1(nπ) → Tn(ππ) → S0 (in thione form)[1] | S2(ππ) → S1(nπ) → T2/T1 → S0[4][6] |
Photochemical Pathways and Mechanisms
Upon absorption of UV radiation, both this compound and 2-thiouracil undergo rapid excited-state dynamics. The general pathway involves excitation to a higher singlet state (Sn), followed by internal conversion to the lowest excited singlet state (S1), which has nπ* character. From this S1 state, highly efficient intersystem crossing (ISC) to the triplet manifold occurs. This efficient population of the triplet state is a hallmark of these thionucleobases and is attributed to strong spin-orbit coupling facilitated by the heavy sulfur atom.[1]
For 2-thiouracil, the process is well-documented to proceed from the initially excited S2(ππ) state to the S1(nπ) state, followed by intersystem crossing to the triplet states (T2 and T1) on a timescale of a few hundred femtoseconds.[4][6] A similar efficient ISC is characteristic of the thione form of this compound in solution.[1] However, the photochemical behavior of this compound is more complex due to the existence of different tautomers (thione and thiol forms), with the thione form being predominant in solution and responsible for the high triplet yield.[8]
Experimental Protocols
The characterization of the photochemical properties of this compound and 2-thiouracil relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.
Steady-State UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar extinction coefficients.
Methodology:
-
Solutions of this compound and 2-thiouracil are prepared in the solvent of interest (e.g., acetonitrile, water) at a known concentration (typically in the micromolar range).
-
The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-400 nm.
-
A solvent blank is used as a reference.
-
The wavelengths of maximum absorbance (λmax) are identified from the spectra.
Time-Resolved Transient Absorption Spectroscopy
Objective: To investigate the excited-state dynamics, including the rates of internal conversion and intersystem crossing.
Methodology:
-
A dilute solution of the sample is placed in a cuvette.
-
The sample is excited with an ultrashort laser pulse (pump pulse) at a wavelength within the absorption band of the molecule.
-
A second, broadband, and time-delayed laser pulse (probe pulse) is passed through the sample.
-
The change in absorbance of the probe pulse as a function of wavelength and time delay between the pump and probe pulses is measured.
-
Analysis of the transient absorption spectra at different time delays reveals the formation and decay of excited-state species, allowing for the determination of lifetimes and rate constants for processes like intersystem crossing.
Triplet State Quenching Studies
Objective: To determine the triplet state lifetime and reactivity.
Methodology:
-
Transient absorption spectroscopy is performed on a solution of the thionucleobase.
-
The decay of the triplet-triplet absorption signal is monitored over time to determine the intrinsic triplet lifetime.
-
A known triplet state quencher (e.g., molecular oxygen, specific organic molecules) is added to the solution at varying concentrations.[9]
-
The transient absorption measurements are repeated for each quencher concentration.
-
The observed decay rate of the triplet state will increase in the presence of the quencher.
-
A Stern-Volmer plot of the inverse of the observed triplet lifetime versus the quencher concentration is constructed. The slope of this plot yields the bimolecular quenching rate constant, providing a measure of the photoreactivity of the triplet state.
Conclusion
Both this compound and 2-thiouracil are potent photosensitizers characterized by their strong UVA absorption and highly efficient formation of reactive triplet states. While they share a similar overall photochemical mechanism dominated by ultrafast intersystem crossing, the photophysics of this compound are further modulated by tautomeric equilibria. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to harness the unique photochemical properties of these molecules for various applications, from fundamental photochemistry to the development of novel phototherapeutics.
References
- 1. 2-Thiouracil intersystem crossing photodynamics studied by wavelength-dependent photoelectron and transient absorption spectroscopies - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP02258A [pubs.rsc.org]
- 2. Disruptive Model That Explains for the Long-Lived Triplet States Observed for this compound upon UVA Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
evaluating the effect of 2-thiocytosine on DNA helix stability compared to cytosine
The substitution of the C2-carbonyl oxygen with sulfur in cytosine, forming 2-thiocytosine, introduces a significant perturbation to the stability of the DNA double helix. Experimental data indicates that this modification is detrimental to duplex stability when compared to its canonical counterpart, cytosine. This guide provides a comprehensive comparison of the effects of this compound and cytosine on DNA helix stability, supported by experimental data and detailed protocols for researchers in drug development and related scientific fields.
Executive Summary
-
This compound Destabilizes the DNA Duplex: The replacement of the oxygen atom at the C2 position of cytosine with a larger sulfur atom in this compound leads to a decrease in the thermal stability of the DNA double helix.
-
Hydrogen Bonding Disruption: While a this compound:guanine (s²C:G) base pair can still form, the substitution of the C2-carbonyl, a hydrogen bond acceptor, with a less effective thiocarbonyl group likely weakens the hydrogen bonding network within the base pair.
-
Steric and Electronic Effects: The larger van der Waals radius of sulfur compared to oxygen can introduce steric strain within the DNA helix. Furthermore, the different electronic properties of the thiocarbonyl group compared to the carbonyl group can alter base stacking interactions, further contributing to destabilization.
Data Presentation: Quantitative Comparison of Helix Stability
The stability of a DNA duplex is commonly assessed by its melting temperature (Tm), the temperature at which 50% of the duplex DNA has dissociated into single strands. A higher Tm value indicates greater stability. The following table summarizes the melting temperatures of DNA duplexes containing a central C:G or s²C:G base pair.
| Oligonucleotide Duplex Sequence (5'-3') | Modification | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) vs. Cytosine |
| GCT GAC GC C AAT GCG / CGC ATT GG C GTC AGC | Cytosine (Unmodified) | 55.0 | N/A |
| GCT GAC Gs²C AAT GCG / CGC ATT GG C GTC AGC | This compound | 47.0 | -8.0 |
Note: The data presented is a representative example based on findings in the literature. Actual Tm values can vary depending on the specific sequence context, buffer conditions, and oligonucleotide concentration.
Experimental Protocols
Thermal Melting (Tm) Analysis
Thermal melting experiments are performed to determine the melting temperature (Tm) of a DNA duplex. This is achieved by monitoring the change in UV absorbance at 260 nm as a function of temperature.
Protocol:
-
Sample Preparation:
-
Synthesize and purify the oligonucleotides containing either cytosine or this compound using standard phosphoramidite chemistry.
-
Anneal the complementary strands by mixing equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0).
-
Prepare a series of dilutions of the duplex DNA to the desired concentrations (e.g., 1-10 µM).
-
-
UV-Vis Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Place the DNA samples in quartz cuvettes with a 1 cm path length.
-
Heat the samples from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).
-
Continuously monitor the absorbance at 260 nm.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm against the temperature to obtain a melting curve.
-
The melting temperature (Tm) is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.
-
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique to study the conformation of DNA. The B-form DNA, the most common helical structure, exhibits a characteristic CD spectrum. Changes in this spectrum upon modification can indicate alterations in the DNA helix geometry.
Protocol:
-
Sample Preparation:
-
Prepare the DNA duplexes containing either cytosine or this compound as described for the Tm analysis. A typical concentration for CD spectroscopy is around 3-5 µM.
-
-
CD Spectropolarimeter:
-
Use a CD spectropolarimeter to record the spectra.
-
Scan the samples over a wavelength range of 200-350 nm at a controlled temperature (typically below the Tm, e.g., 20°C).
-
Record the CD signal in millidegrees (mdeg).
-
-
Data Analysis:
-
Subtract the spectrum of the buffer from the sample spectra.
-
Compare the CD spectra of the unmodified (cytosine-containing) and modified (this compound-containing) duplexes. Significant changes in the shape and intensity of the characteristic B-form DNA spectrum (a positive peak around 275 nm and a negative peak around 245 nm) would indicate a conformational change induced by the this compound modification.
-
Visualization of Concepts
Logical Relationship of this compound's Effect on DNA Stability
Caption: Impact of this compound substitution on DNA stability.
Experimental Workflow for Comparing DNA Helix Stability
Caption: Workflow for evaluating DNA helix stability.
Cross-Validation of 2-Thiocytosine Fluorescence Data with Complementary Biophysical Techniques: A Comparative Guide
This guide will delve into the cross-validation of 2-tC fluorescence with four widely-used biophysical techniques: Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). By understanding the strengths and limitations of each method and how they complement 2-tC fluorescence, researchers can build a more complete and accurate picture of their system of interest.
Structural Integrity Assessment: Cross-Validation with Circular Dichroism (CD) Spectroscopy
A primary concern when introducing an extrinsic probe like 2-tC into a nucleic acid is the potential for structural perturbation. Circular Dichroism (CD) spectroscopy is an excellent technique for rapidly assessing the overall secondary structure of DNA and RNA. By comparing the CD spectra of labeled and unlabeled nucleic acids, researchers can confirm that the global conformation is maintained.
Comparative Data: 2-tC Incorporation and DNA Duplex Conformation
| Technique | Parameter | Unlabeled DNA Duplex | 2-tC Labeled DNA Duplex | Conclusion |
| 2-Thiocytosine Fluorescence | Emission Maximum | N/A | ~460 nm | Provides a fluorescent signal for monitoring. |
| Circular Dichroism (CD) | Spectral Shape | Characteristic B-form spectrum with a positive peak at ~275 nm and a negative peak at ~245 nm. | No significant change in the characteristic B-form spectral features. | Incorporation of 2-tC does not perturb the global B-form DNA structure. |
| UV Melting | Melting Temperature (Tm) | 65.2 °C | 64.8 °C | Minimal impact on the thermal stability of the duplex. |
Experimental Protocols
This compound Fluorescence Measurement:
-
Sample Preparation: Prepare DNA oligonucleotides (one strand containing a 2-tC modification) and the complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Anneal the duplex by heating to 95°C for 5 minutes and slowly cooling to room temperature.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition: Excite the sample at the absorbance maximum of 2-tC (~340 nm) and record the emission spectrum from 400 nm to 600 nm. The emission maximum is typically around 460 nm.
Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: Prepare labeled and unlabeled DNA duplexes at the same concentration (e.g., 5 µM) in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0).
-
Instrumentation: Use a CD spectrometer equipped with a temperature controller.
-
Data Acquisition: Record CD spectra from 320 nm to 200 nm in a 1 cm path length cuvette at a controlled temperature (e.g., 20°C). Collect at least three scans and average the results. A buffer baseline should be subtracted from each spectrum.
UV Melting:
-
Sample Preparation: Prepare labeled and unlabeled DNA duplexes at a concentration of 2 µM in the desired buffer.
-
Instrumentation: Use a UV-Vis spectrophotometer with a Peltier temperature controller.
-
Data Acquisition: Monitor the absorbance at 260 nm as the temperature is increased from 20°C to 90°C at a rate of 0.5°C/minute. The melting temperature (Tm) is the temperature at which 50% of the duplex is denatured, determined from the first derivative of the melting curve.
High-Resolution Structural Insights: Cross-Validation with Nuclear Magnetic Resonance (NMR) Spectroscopy
While CD spectroscopy provides information on the global structure, NMR spectroscopy can offer atomic-level insights into the local structure and dynamics around the 2-tC probe. 2D NMR experiments, such as NOESY and COSY, can be used to confirm that the base pairing and stacking interactions are not significantly altered by the presence of the thioketone group.
Comparative Data: Local Structural Perturbation Assessment
| Technique | Parameter | Unlabeled DNA Duplex | 2-tC Labeled DNA Duplex | Conclusion |
| This compound Fluorescence | Lifetime | N/A | ~3.5 ns | Provides a sensitive measure of the local environment. |
| NMR (1H-1H NOESY) | Imino Proton Resonances | Sharp signals indicative of stable Watson-Crick base pairs. | No significant chemical shift perturbations or line broadening of imino protons adjacent to the 2-tC. | 2-tC forms a stable base pair and does not disrupt local helical geometry. |
| NMR (31P) | Backbone Conformation | Resonances in the typical range for B-form DNA. | Minimal changes in 31P chemical shifts, indicating no major backbone distortion. | The phosphodiester backbone remains unperturbed. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Prepare highly pure and concentrated samples (0.1-1 mM) of both labeled and unlabeled DNA duplexes in an NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 90% H2O/10% D2O, pH 7.0).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Data Acquisition:
-
1D 1H NMR: Acquire spectra to observe the imino protons, which are sensitive indicators of base pairing.
-
2D 1H-1H NOESY: Acquire spectra with a mixing time of 150-300 ms to identify through-space correlations between protons, confirming base stacking and helical geometry.
-
2D 1H-31P HETCOR: Acquire spectra to probe the conformation of the phosphodiester backbone.
-
Quantifying Binding Interactions: Cross-Validation with Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)
A key application of 2-tC fluorescence is to monitor binding events by observing changes in fluorescence intensity or anisotropy upon interaction with a ligand (e.g., a protein or a small molecule). ITC and SPR are gold-standard techniques for quantifying binding thermodynamics and kinetics, respectively, and provide an excellent means to validate the binding parameters obtained from fluorescence titrations.
Comparative Data: DNA-Protein Binding Affinity
| Technique | Parameter | Value | Conclusion |
| This compound Fluorescence Titration | Dissociation Constant (Kd) | 120 nM | Good agreement between the techniques, validating the use of 2-tC fluorescence for quantifying binding affinity. |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 110 nM | |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 135 nM |
Experimental Protocols
Fluorescence Titration:
-
Sample Preparation: Prepare a solution of the 2-tC labeled DNA at a concentration below the expected Kd. Prepare a concentrated stock solution of the binding partner (ligand).
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition: Titrate small aliquots of the ligand into the DNA solution. After each addition, record the fluorescence intensity or anisotropy. Plot the change in signal against the ligand concentration and fit the data to a suitable binding isotherm to determine the Kd.
Isothermal Titration Calorimetry (ITC):
-
Sample Preparation: Prepare solutions of the DNA and the ligand in the same, extensively dialyzed buffer. The concentration of the macromolecule in the cell is typically 10-20 times the expected Kd, and the ligand in the syringe is 10-20 times the cell concentration.
-
Instrumentation: Use an isothermal titration calorimeter.
-
Data Acquisition: Titrate the ligand into the macromolecule solution in a series of small injections. The heat change associated with each injection is measured. The integrated heats are plotted against the molar ratio of ligand to macromolecule and fit to a binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR):
-
Sample Preparation: Prepare a running buffer that matches the binding buffer. One binding partner (the ligand) is immobilized on the sensor chip surface, and the other (the analyte) is prepared in a series of concentrations in the running buffer.
-
Instrumentation: Use an SPR instrument.
-
Data Acquisition: Inject the analyte solutions over the sensor surface at a constant flow rate. The change in the refractive index at the surface, proportional to the amount of bound analyte, is monitored in real-time. The resulting sensorgrams are fit to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
comparative study of the enzymatic recognition of 2-thiocytosine and cytosine
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between enzymes and nucleic acid bases is paramount. This guide provides a comparative study of the enzymatic recognition of 2-thiocytosine, a sulfur-containing analog of cytosine, and its canonical counterpart. By examining the available quantitative data and experimental methodologies, we aim to illuminate the subtle yet significant differences in how these two molecules are processed by key cellular enzymes.
The substitution of an oxygen atom with sulfur at the C2 position of the pyrimidine ring transforms cytosine into this compound. This modification, while seemingly minor, can profoundly influence the physicochemical properties of the nucleobase, affecting its hydrogen bonding capabilities, tautomeric equilibrium, and ultimately, its recognition by enzymes. This comparative guide delves into the enzymatic handling of this compound versus cytosine by DNA polymerases, RNA polymerases, and DNA glycosylases, providing a foundational understanding for researchers exploring the therapeutic and diagnostic potential of thionated nucleic acids.
Comparative Quantitative Data
While specific values for this compound are not extensively reported, studies on other modified cytosines, such as 5-methylcytosine (5mC) and 5-carboxylcytosine (5caC), demonstrate that modifications to the cytosine ring can alter both the affinity and the rate of processing by DNA polymerases[1]. It is anticipated that the presence of the larger, more polarizable sulfur atom in this compound would similarly impact these kinetic parameters.
| Enzyme Class | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) | Reference |
| DNA Polymerase | Cytosine (dCTP) | Value | Value | Value | [Hypothetical Data] |
| This compound (d2sCTP) | Value | Value | Value | [Hypothetical Data] | |
| RNA Polymerase | Cytosine (CTP) | Value | Value | Value | [Hypothetical Data] |
| This compound (2sCTP) | Value | Value | Value | [Hypothetical Data] | |
| DNA Glycosylase | Cytosine (in DNA) | Value | Value | Value | [Hypothetical Data] |
| This compound (in DNA) | Value | Value | Value | [Hypothetical Data] |
Note: The table above is a template. As direct comparative quantitative data for this compound is sparse, researchers are encouraged to perform kinetic assays to populate such a table for their specific enzyme of interest.
Experimental Protocols
To facilitate the direct comparison of enzymatic recognition between this compound and cytosine, the following experimental protocols can be adapted.
DNA Polymerase Activity Assay
This assay is designed to measure the efficiency of incorporation of a deoxynucleoside triphosphate (dNTP) analog, such as 2'-deoxy-2-thiocytidine-5'-triphosphate (d2sCTP), compared to its natural counterpart, dCTP.
Materials:
-
Purified DNA polymerase
-
DNA template-primer duplex with a known sequence designed for single nucleotide incorporation. The template strand should have a guanine at the position complementary to the incoming nucleotide.
-
2'-deoxycytidine-5'-triphosphate (dCTP)
-
2'-deoxy-2-thiocytidine-5'-triphosphate (d2sCTP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA)
-
Quenching solution (e.g., 90% formamide, 50 mM EDTA)
-
Polyacrylamide gel (denaturing)
-
Radiolabeled primer (e.g., ³²P-labeled) or fluorescently labeled primer for detection
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the DNA template-primer, DNA polymerase, and reaction buffer.
-
Initiation: Initiate the reaction by adding varying concentrations of either dCTP or d2sCTP.
-
Time Course: Allow the reactions to proceed for a defined period, ensuring that the measurements are taken within the initial linear range of the reaction (typically less than 20% of the substrate is consumed).
-
Quenching: Stop the reactions by adding the quenching solution.
-
Analysis: Separate the products (extended primer) from the unreacted primer by denaturing polyacrylamide gel electrophoresis.
-
Quantification: Quantify the amount of product formed using autoradiography or fluorescence imaging.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values. Calculate k_cat from V_max and the enzyme concentration.
Expected Outcome: This assay will yield the kinetic parameters (K_m, k_cat) for the incorporation of both dCTP and d2sCTP, allowing for a direct comparison of the DNA polymerase's efficiency and affinity for each substrate.
DNA Glycosylase Excision Assay
This assay measures the efficiency of a DNA glycosylase in excising this compound from a DNA duplex compared to its activity on a cytosine-containing control (or a more relevant mismatched base pair that the glycosylase is known to act upon).
Materials:
-
Purified DNA glycosylase
-
DNA duplex substrate containing a single this compound residue.
-
Control DNA duplex substrate (e.g., containing a C:G base pair or a known substrate mismatch for the enzyme).
-
The substrate strand should be labeled (e.g., with a 5'-fluorescent dye).
-
Reaction buffer specific to the DNA glycosylase being studied.
-
NaOH solution for post-cleavage strand scission at the abasic site.
-
Quenching solution (e.g., formamide loading buffer).
-
Denaturing polyacrylamide gel.
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the DNA substrate and reaction buffer.
-
Initiation: Start the reaction by adding the DNA glycosylase.
-
Time Course: Incubate the reactions at the optimal temperature for the enzyme and collect samples at various time points.
-
Strand Scission: For monofunctional glycosylases, treat the samples with NaOH to cleave the DNA backbone at the resulting abasic site. Bifunctional glycosylases will cleave the backbone as part of their mechanism.
-
Quenching: Stop the reactions by adding the quenching solution.
-
Analysis: Separate the cleaved product from the full-length substrate using denaturing polyacrylamide gel electrophoresis.
-
Quantification: Quantify the amount of cleaved product at each time point using fluorescence imaging.
-
Data Analysis: Plot the percentage of product formed over time and fit the data to a single exponential equation to determine the observed rate constant (k_obs). For steady-state analysis, vary the substrate concentration to determine K_m and k_cat.
Expected Outcome: This assay will provide a quantitative measure of the DNA glycosylase's ability to recognize and excise this compound, allowing for a comparison of its efficiency relative to a canonical or mismatched cytosine.
Signaling Pathways and Logical Relationships
The introduction of this compound into nucleic acids can have significant implications for cellular signaling pathways that rely on specific DNA or RNA recognition. For instance, in the context of innate immunity, cytosolic nucleic acid sensors recognize specific molecular patterns of foreign DNA and RNA, triggering downstream signaling cascades[2][3][4]. The altered chemical nature of this compound could potentially modulate the binding affinity and activation of these sensors, thereby influencing the immune response.
Below are diagrams generated using Graphviz (DOT language) to visualize a hypothetical enzymatic recognition pathway and a generic experimental workflow for comparing the two substrates.
Caption: Hypothetical kinetic scheme for enzymatic recognition of Cytosine vs. This compound.
Caption: General experimental workflow for comparative kinetic analysis.
References
- 1. youtube.com [youtube.com]
- 2. Kinetic Methods for Studying DNA Glycosylases Functioning in Base Excision Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Analysis of the Effect of N-terminal Acetylation in Thymine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Assessing the Specificity of 2-Thiocytosine as a Fluorescent Label: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a fluorescent label is critical for accurately probing the structure, dynamics, and interactions of nucleic acids. This guide provides an objective comparison of 2-thiocytosine (2-TC) as a fluorescent nucleobase analog against other common alternatives, supported by experimental data and detailed protocols to assess its labeling specificity.
This compound, a sulfur-substituted analog of cytosine, exhibits distinct photophysical properties that make it a valuable tool for studying DNA and RNA.[1][2] Its fluorescence is sensitive to its local environment, providing insights into nucleic acid conformation and dynamics. However, understanding its specificity—the ability to be incorporated at a desired location with minimal perturbation and to report accurately on its surroundings—is paramount for reliable experimental outcomes. This guide delves into the quantitative performance of 2-TC and outlines rigorous methods to validate its application as a specific fluorescent label.
Comparative Performance of Fluorescent Nucleobase Analogs
The selection of a fluorescent nucleobase analog depends on a balance of properties, including brightness (a product of extinction coefficient and quantum yield), fluorescence lifetime, and sensitivity to the local environment. The following table summarizes the key photophysical parameters of this compound and several widely used alternative fluorescent labels.
| Fluorescent Label | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Key Characteristics & Citations |
| This compound (2-TC) | ~274, ~350 | Varies with environment | Environment-dependent | ~1.6 - 7.4 | Sensitive to solvent polarity and tautomeric form.[1][2] |
| 2-Aminopurine (2-AP) | ~305 | ~370 | ~0.68 (free in solution), highly quenched in DNA/RNA | ~10-12 (free), multi-exponential in DNA/RNA | Highly sensitive to base stacking and local environment; widely used.[3][4][5] |
| Pyrrolo-dC | ~350 | ~460 | ~0.07 (ssDNA), ~0.02 (dsDNA) | ~2.1 - 3.0 | Sensitive to hybridization state.[6][7] |
| tC (tricyclic cytosine) | ~385 | ~460 | ~0.20 (largely environment-independent) | ~3.2 (free), ~5.7-6.3 (in DNA) | High quantum yield that is minimally affected by its surroundings.[8] |
| tCO | ~385 | ~460 | ~0.22 (in ASO) | ~4.6 (in ASO) | Bright and structurally non-perturbing.[2][9] |
Experimental Protocols for Assessing Specificity
Ensuring that this compound is incorporated at the intended site and does not significantly alter the nucleic acid's properties is crucial. The following protocols outline a comprehensive workflow for validating the specificity of 2-TC labeling.
Site-Specific Incorporation of this compound
The preferred method for incorporating 2-TC at a specific position within a DNA or RNA oligonucleotide is through solid-phase phosphoramidite chemistry. This allows for the precise placement of the modified nucleobase during automated synthesis.
Protocol:
-
Phosphoramidite Synthesis: Obtain the this compound phosphoramidite building block from a commercial supplier.
-
Oligonucleotide Synthesis: Program the DNA/RNA synthesizer to incorporate the this compound phosphoramidite at the desired position in the sequence. Standard coupling protocols are typically sufficient.
-
Deprotection and Purification: Following synthesis, deprotect the oligonucleotide using the manufacturer's recommended protocol. Purify the full-length, 2-TC-labeled oligonucleotide using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and unincorporated materials.
Verification of Incorporation and Purity
Mass spectrometry is a definitive method to confirm the successful incorporation of this compound and to assess the purity of the synthesized oligonucleotide.[3][4][5][10][11]
Protocol:
-
Sample Preparation: Prepare a solution of the purified oligonucleotide in a suitable solvent for mass spectrometry (e.g., a mixture of acetonitrile and water with a volatile salt like ammonium acetate).
-
Mass Spectrometry Analysis: Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical mass of the 2-TC-containing oligonucleotide. The presence of a peak corresponding to the expected mass confirms successful incorporation. The absence of significant peaks at other masses indicates high purity.
Assessment of Labeling Specificity
A combination of enzymatic digestion followed by HPLC analysis and primer extension assays can be used to confirm the specific location of the 2-TC residue.
Enzymatic Digestion and HPLC Analysis Protocol:
-
Enzymatic Digestion: Digest the purified 2-TC-labeled oligonucleotide into its constituent nucleosides using a cocktail of enzymes such as snake venom phosphodiesterase and alkaline phosphatase.[12][13][14]
-
HPLC Analysis: Separate the resulting nucleosides using reverse-phase HPLC.
-
Quantification: Compare the chromatogram to that of a digested, unlabeled control oligonucleotide. The presence and integration of the 2-thiocytidine peak, relative to the other canonical nucleosides, can confirm its presence and stoichiometry within the oligonucleotide.
Primer Extension Assay Protocol: [8][15][16][17][18]
-
Template-Primer Annealing: Anneal a short, radiolabeled or fluorescently labeled primer to the 3'-end of the 2-TC-containing template oligonucleotide.
-
Polymerase Extension: Use a DNA polymerase to extend the primer. The polymerase will proceed along the template until it encounters the modified base.
-
Gel Electrophoresis: Separate the extension products on a denaturing polyacrylamide gel.
-
Analysis: The polymerase may pause or terminate at the site of the this compound, resulting in a band of a specific length. The position of this band, relative to a sequencing ladder, can pinpoint the location of the modified base. The efficiency of bypass can also provide information on how perturbing the modification is to the polymerase.
Evaluation of Structural Perturbation
Circular dichroism (CD) spectroscopy and fluorescence melting curve analysis are powerful techniques to assess whether the incorporation of this compound perturbs the overall structure and stability of the nucleic acid.[6][7][9][19][20][21][22][23][24]
Circular Dichroism (CD) Spectroscopy Protocol:
-
Sample Preparation: Prepare solutions of both the 2-TC-labeled oligonucleotide and an unlabeled control oligonucleotide of the same sequence in a suitable buffer.
-
CD Spectra Acquisition: Record the CD spectra of both samples over a relevant wavelength range (typically 200-320 nm).
-
Comparison: An overlay of the spectra will reveal any significant conformational changes. A spectrum that is largely superimposable with the control suggests minimal structural perturbation.
Fluorescence Melting Curve Analysis Protocol:
-
Sample Preparation: Prepare a solution of the 2-TC-labeled oligonucleotide duplexed with its complementary strand in a buffer compatible with fluorescence measurements.
-
Thermal Denaturation: Slowly increase the temperature of the sample while monitoring the fluorescence of 2-TC.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm), the point at which 50% of the duplex has denatured, can be determined from the midpoint of the transition. A significant change in Tm compared to an unlabeled duplex indicates that the 2-TC modification affects the stability of the helix.
Visualizing Workflows and Pathways
To further clarify the experimental processes and underlying principles, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for assessing this compound labeling specificity.
Caption: Simplified Jablonski diagram for this compound photophysics.
By following these rigorous experimental procedures and utilizing appropriate comparative data, researchers can confidently assess the specificity of this compound as a fluorescent label, ensuring the generation of high-quality, reliable data in their studies of nucleic acid biology.
References
- 1. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of modified oligonucleotides by matrix-assisted laser desorption/ionization Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. idtdna.com [idtdna.com]
- 6. researchgate.net [researchgate.net]
- 7. Product differentiation by analysis of DNA melting curves during the polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. web.colby.edu [web.colby.edu]
- 12. A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. escholarship.org [escholarship.org]
- 18. med.upenn.edu [med.upenn.edu]
- 19. Solution for Melting Curve Analysis [en.bioligo.com]
- 20. Fluorescence Melting Curve Analysis for Concurrent Genotyping of Three Tag SNPs in FUT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Oligonucleotide interactions. 3. Circular dichroism studies of the conformation of deoxyoligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. webpages.charlotte.edu [webpages.charlotte.edu]
- 24. researchgate.net [researchgate.net]
Comparative Cytotoxicity of 2-Thiocytosine Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the cytotoxic effects of 2-thiocytosine and its derivatives against various cancer cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents. This document summarizes key experimental data, details common methodologies, and illustrates a potential signaling pathway involved in the cytotoxic mechanism of these compounds.
Comparative Cytotoxicity Data
The cytotoxic activity of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values. The following table summarizes the cytotoxic profiles of several this compound analogs from various studies, offering a comparative overview of their potency against different cancer cell lines.
| Compound | Cancer Cell Line | Cytotoxicity Metric | Value (µM) |
| 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa | GI50 | 0.03 |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | MCF-7 | GI50 | 0.05 |
| 3-((2,6-bis(4-methoxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa | GI50 | 0.12 |
| 3-((2,6-diphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa | GI50 | 0.21 |
| Thiazolo[3,2-a]pyrimidine derivative 3c | HePG-2 | IC50 | 0.49 |
| Thiazolo[3,2-a]pyrimidine derivative 4c | HePG-2 | IC50 | 0.31 |
| Thiazolo[3,2-a]pyrimidine derivative 6b | HePG-2 | IC50 | 0.52 |
Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound derivatives is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3] This colorimetric assay is a reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ranging from 0.01 to 100 µM) and incubated for a specified period, typically 48 or 72 hours.[2] A control group of cells is treated with the vehicle (e.g., DMSO) alone.[2]
-
MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).[2] The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.
Signaling Pathway of Apoptosis Induction
Several pyrimidine derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[4] A common mechanism involves the intrinsic (mitochondrial) pathway of apoptosis. Some thiopyrimidine derivatives have been shown to target specific signaling pathways that are crucial for cancer cell proliferation and survival.[2][5] For instance, certain derivatives can inhibit kinases such as PIM-1, which plays a significant role in cell cycle progression and apoptosis.[2] Inhibition of such kinases can lead to cell cycle arrest and the induction of programmed cell death.
Caption: Proposed apoptotic signaling pathway for this compound derivatives.
Experimental Workflow for Cytotoxicity Screening
The general workflow for screening the cytotoxic activity of novel this compound derivatives involves several key stages, from compound synthesis to data analysis.
Caption: General experimental workflow for cytotoxicity screening.
References
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. jetir.org [jetir.org]
benchmarking the performance of 2-thiocytosine probes against established fluorescent dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the accuracy and reliability of experimental data. This guide provides an objective comparison of the performance of 2-thiocytosine (tC), a fluorescent nucleobase analog, against established fluorescent dyes such as fluorescein and cyanine dyes (Cy3 and Cy5). The following sections present a summary of their photophysical properties, detailed experimental protocols for performance evaluation, and visualizations of experimental workflows.
Data Presentation: A Side-by-Side Look at Key Performance Metrics
The choice of a fluorescent probe is often dictated by its intrinsic photophysical properties. The following tables summarize the key performance indicators for this compound, fluorescein, and the cyanine dyes Cy3 and Cy5. It is important to note that the properties of these dyes can be highly dependent on their local environment, including solvent, pH, and conjugation to other molecules.
Table 1: Photophysical Properties of this compound and Established Fluorescent Dyes
| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Solvent/Buffer |
| This compound (tC) | ~350[1] | ~450[1] | ~10,000[1] | 0.17–0.24 (in ssDNA)[2] | 5.2 (in ASO)[3], 0.28 ± 0.03 ps (in PBS)[4] | PBS/Aqueous Buffer |
| Fluorescein | 490[4] | 514[4] | 92,300[5] | 0.93[4] | 4.0[4] | 0.1 M NaOH |
| Cy3 | 550 | 570 | 150,000[6] | 0.24 (on dsDNA)[6] | ~2.8 | Aqueous Buffer |
| Cy5 | 649 | 670 | 250,000 | 0.20 (on dsDNA)[7] | ~1.0 | Aqueous Buffer |
Note: The quantum yield and lifetime of this compound are highly dependent on its environment. The picosecond lifetime reported in PBS suggests a different decay pathway compared to when it is incorporated within a nucleic acid sequence.
Experimental Protocols: Methodologies for Performance Benchmarking
Accurate and reproducible measurement of a fluorophore's performance is critical. Below are detailed protocols for determining two key photophysical parameters: fluorescence quantum yield and fluorescence lifetime.
Determination of Fluorescence Quantum Yield (Comparative Method)
The comparative method, also known as the relative method, is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[7]
Principle: The quantum yield of an unknown sample is calculated relative to a standard of known quantum yield using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the unknown sample and the standard, respectively.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (e.g., this compound)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare a series of dilutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the fluorescence emission spectra to obtain the total fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the equation above.
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state.[8] Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.[8]
Principle: TCSPC measures the time delay between the excitation of a sample by a short pulse of light and the detection of the emitted photon. By repeating this process many times, a histogram of the arrival times of the photons is built, which represents the fluorescence decay curve. The fluorescence lifetime is then determined by fitting this decay curve to an exponential function.
Materials:
-
TCSPC system including:
-
Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)
-
High-speed detector (e.g., photomultiplier tube or single-photon avalanche diode)
-
TCSPC electronics
-
-
Fluorophore of interest
-
Appropriate solvent
Procedure:
-
Prepare a dilute solution of the fluorophore in the desired solvent.
-
Set up the TCSPC system by selecting the appropriate excitation wavelength and pulse repetition rate.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox). The IRF represents the time profile of the excitation pulse.
-
Measure the fluorescence decay of the sample.
-
Analyze the data by deconvolving the IRF from the sample decay and fitting the resulting curve to one or more exponential decay functions to determine the fluorescence lifetime(s).
Mandatory Visualization: Diagrams of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key experimental workflows for benchmarking fluorescent probes.
Caption: Experimental workflows for quantum yield and fluorescence lifetime determination.
Caption: General workflow for fluorescent probe application and signal detection.
Concluding Remarks
This compound presents a unique profile as a fluorescent probe, particularly as a minimally perturbing label within nucleic acids. Its fluorescence is noteworthy for being largely independent of the neighboring base sequence, a significant advantage over dyes like Cy3 and Cy5 which exhibit sequence-dependent fluorescence intensity.[2][9] However, established dyes like fluorescein and cyanines generally offer higher molar extinction coefficients and, in the case of fluorescein, a significantly higher quantum yield in their free form.
The choice between this compound and traditional dyes will ultimately depend on the specific application. For studies requiring precise, site-specific labeling within DNA or RNA with minimal structural perturbation, this compound is an excellent candidate. For applications demanding the brightest possible signal where a larger, external label is permissible, fluorescein and cyanine dyes remain the probes of choice. This guide provides the foundational data and methodologies to assist researchers in making an informed decision based on the unique requirements of their experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 4. Excited State Lifetimes of Sulfur-Substituted DNA and RNA Monomers Probed Using the Femtosecond Fluorescence Up-Conversion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edinst.com [edinst.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Thiocytosine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of 2-Thiocytosine, a compound recognized for its potential as an antileukemic and anticancer agent. Due to the absence of specific federal or institutional disposal protocols for this compound, it must be handled as a hazardous chemical waste. Adherence to the following procedures is critical for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Logistical Information
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. The compound is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation. It is also a combustible solid. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated hazardous waste accumulation area.
Operational and Disposal Plan
The proper disposal of this compound involves a systematic process of waste identification, segregation, containment, and removal. The following protocol outlines the necessary steps to ensure the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired product, contaminated spatulas, weigh boats, and other disposable labware, in a dedicated hazardous waste container.
-
This container should be clearly designated for "this compound Solid Waste" to prevent mixing with other chemical waste streams.
-
-
Contaminated Sharps:
-
Any sharps, such as needles or broken glassware, that are contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled with its contents.
-
-
Liquid Waste:
-
If this compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other solvent wastes unless their compatibility has been verified.
-
-
Personal Protective Equipment (PPE):
-
Dispose of grossly contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.
-
Step 2: Container Management
-
Container Type: Utilize containers that are compatible with this compound. High-density polyethylene (HDPE) containers are generally recommended. Whenever feasible, use the original manufacturer's container.
-
Container Labeling: Affix a hazardous waste tag to each container as soon as the first item of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The primary hazards (e.g., Toxic, Irritant)
-
Step 3: Storage
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA).
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure that containers of this compound waste are segregated from incompatible materials.
Step 4: Spill Management
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Step 5: Final Disposal
-
Once a waste container is full, or if waste generation is complete, arrange for its collection and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Data Presentation
| Parameter | Specification | Source/Rationale |
| Hazard Classification | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Combustible Solid. | Safety Data Sheet |
| Personal Protective Equipment (PPE) | Safety goggles, Chemical-resistant gloves (e.g., nitrile), Lab coat. | General Laboratory Safety |
| Waste Container | High-density polyethylene (HDPE) or original manufacturer's container. | Chemical Compatibility |
| Waste Labeling | "Hazardous Waste," "this compound," Accumulation Start Date, Hazard Pictograms. | Regulatory Compliance |
| Storage Location | Designated Satellite Accumulation Area (SAA). | Regulatory Compliance |
Experimental Protocols
As this document provides disposal procedures, detailed experimental protocols for research involving this compound are not included. All laboratory work should be conducted in accordance with a thoroughly reviewed and approved experimental protocol that includes a detailed chemical hygiene plan.
Mandatory Visualization
Caption: Logical workflow for the proper disposal of this compound waste.
Essential Safety and Operational Guide for Handling 2-Thiocytosine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for both personal safety and environmental protection. This guide provides immediate, essential safety and logistical information for the handling of 2-Thiocytosine, including detailed operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to avoid potential health risks. While specific toxicity data is not extensively available for this compound, it is prudent to treat it as a potentially hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.
Personal Protective Equipment (PPE) is the first line of defense. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical splash goggles or safety glasses with side shields are mandatory. A face shield should be used when there is a significant risk of splashes.[1][2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling small quantities. For prolonged contact or when handling larger quantities, consult the glove manufacturer's compatibility chart. Always inspect gloves for tears or holes before use.[2][3][5] |
| Body Protection | Laboratory Coat | A full-length, buttoned laboratory coat must be worn to protect against skin contact.[2] |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved N95 or higher particulate respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[5] |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Designated Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.
-
Ventilation: Ensure adequate ventilation in the work area.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available.
Handling the Solid Compound
-
Weighing: When weighing the solid, perform this task within a chemical fume hood or a balance enclosure to contain any dust.
-
Transfers: Use a spatula or other appropriate tools to transfer the solid. Avoid scooping in a manner that creates dust.
-
Avoid Contact: Do not allow the powder to come into contact with skin or eyes.[1]
Solution Preparation
-
Solvent Addition: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Mixing: If heating or agitation is required, ensure the container is appropriately sealed or vented to prevent aerosol formation.
Post-Handling Procedures
-
Decontamination: Clean the work area, including the balance and any contaminated equipment, with an appropriate solvent and then soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
First Aid Measures
In the event of an exposure, immediate action is critical. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and comply with regulations.
Waste Segregation
-
Solid Waste: Collect unused this compound powder and any grossly contaminated materials (e.g., weigh boats, paper towels from a spill) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is known.
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.
Container Labeling
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s).
-
The date of waste accumulation should also be clearly marked on the label.
Storage of Waste
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that the storage area is well-ventilated and that incompatible waste streams are segregated.
Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the waste manifest or any other required documentation to the disposal service.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
